2-(Tetrahydro-2H-pyran-4-yl)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(oxan-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-4-1-7-2-5-9-6-3-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXZZACRGBBWTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590791 | |
| Record name | 2-(Oxan-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4677-18-3 | |
| Record name | 2-(Oxan-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(oxan-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Tetrahydro-2H-pyran-4-yl)ethanol: Properties, Synthesis, and Applications in Modern Drug Discovery
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Tetrahydro-2H-pyran-4-yl)ethanol (CAS No. 4677-18-3), a versatile heterocyclic alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in leveraging the unique structural features of the tetrahydropyran scaffold.
Introduction: The Significance of the Tetrahydropyran Moiety
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of biologically active compounds to enhance their pharmacological profiles.[1][2] Its saturated, non-planar ring system can improve aqueous solubility, metabolic stability, and cell permeability, while also providing a three-dimensional framework for precise ligand-receptor interactions. This compound, featuring a primary alcohol extending from the 4-position of the THP ring, represents a valuable building block for introducing this beneficial moiety into larger, more complex molecules. This guide will delve into the core chemical characteristics of this compound, its synthesis, and its strategic deployment in the design of novel therapeutics.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design.
Physical and Chemical Data
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 4677-18-3 | [3][4][5][6] |
| Molecular Formula | C₇H₁₄O₂ | [5] |
| Molecular Weight | 130.18 g/mol | [5] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 226.0 °C at 760 mmHg | [5] |
| Density | 0.981 g/cm³ | [5] |
| Flash Point | 95 °C | [5] |
| Solubility | Information not widely available, but expected to be soluble in a range of organic solvents. |
Spectroscopic Profile (Predicted)
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.
-
-CH₂-OH Protons: A triplet corresponding to the methylene group attached to the hydroxyl group, likely appearing in the range of 3.5-3.8 ppm. The hydroxyl proton itself would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
Tetrahydropyran Ring Protons: A series of multiplets in the region of 1.2-3.9 ppm. The protons on the carbons adjacent to the ring oxygen (C2 and C6) would be the most deshielded and appear further downfield.
-
Methine Proton (C4): A multiplet for the proton at the 4-position of the ring, coupled to the adjacent methylene protons.
The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
-CH₂-OH Carbon: A signal for the carbon of the ethanol side chain, expected around 60-65 ppm.
-
Tetrahydropyran Ring Carbons: Signals for the five carbons of the tetrahydropyran ring. The carbons adjacent to the ring oxygen (C2 and C6) will be the most downfield, typically in the 65-70 ppm range. The other ring carbons (C3, C4, and C5) will appear at higher field.
The IR spectrum is a valuable tool for identifying key functional groups.
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[7]
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range due to the stretching vibrations of the C-H bonds in the alkyl chain and the tetrahydropyran ring.[7]
-
C-O Stretch: A distinct absorption band in the fingerprint region, typically between 1050-1150 cm⁻¹, corresponding to the C-O single bond stretching of the primary alcohol and the ether linkages within the tetrahydropyran ring.[7]
The mass spectrum would show the molecular ion peak (M⁺) at m/z = 130. Subsequent fragmentation would likely involve the loss of water (M-18) from the alcohol, and cleavage of the ethanol side chain.
Synthesis and Manufacturing
A reliable and scalable synthesis is crucial for the widespread use of any chemical building block.
Retrosynthetic Analysis and Key Precursors
A common synthetic route to this compound involves the reduction of a corresponding carboxylic acid ester. The key precursor for this transformation is ethyl 2-(tetrahydropyran-4-yl)acetate.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The tetrahydropyran scaffold is a recurring motif in a multitude of clinically approved drugs and investigational new drug candidates. Its incorporation can confer advantageous properties, making this compound a valuable synthon.
A Versatile Building Block
The primary alcohol functionality of this compound serves as a versatile handle for a variety of chemical transformations, including:
-
Etherification: To introduce the tetrahydropyran moiety into a target molecule via an ether linkage.
-
Esterification: To form ester derivatives, which can act as prodrugs or modify the pharmacokinetic profile of a compound.
-
Oxidation: To access the corresponding aldehyde or carboxylic acid, providing further opportunities for synthetic elaboration.
-
Conversion to a Leaving Group: The alcohol can be converted to a tosylate or mesylate, facilitating nucleophilic substitution reactions.
Role in Enhancing Pharmacokinetic Properties
The inclusion of the tetrahydropyran ring can positively influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility. The cyclic structure can also impart a degree of conformational rigidity, which may lead to enhanced binding affinity for a biological target.
Examples of Tetrahydropyran-Containing Drugs
While specific examples of drugs directly synthesized from this compound are not prominently featured in the literature, the broader class of tetrahydropyran-containing therapeutics highlights the importance of this scaffold. Notable examples include certain anticancer agents and HIV protease inhibitors where the tetrahydropyran unit is a key structural feature. [8][9]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [3]* Fire Safety: The compound has a flash point of 95 °C, indicating it is a combustible liquid. Keep away from open flames, sparks, and other sources of ignition.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. In case of skin contact, wash with soap and water. If swallowed, seek medical attention. [3]* Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly within the realm of medicinal chemistry. Its straightforward synthesis and the desirable physicochemical properties imparted by the tetrahydropyran moiety make it an attractive component for the design of novel therapeutic agents. This guide has provided a detailed overview of its chemical properties, a reliable synthetic protocol, and a discussion of its potential applications, offering a solid foundation for researchers and drug development professionals seeking to utilize this compound in their work.
References
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- Ethanol, 2,2'-[[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]imino]bis- - Optional[13C NMR]. (n.d.). SpectraBase. [Link]
- 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000108). (n.d.).
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- C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes. (2025, November 11). [Link]
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- How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). Organic Chemistry Tutor. [Link]
- Ethanol, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]- - Optional[MS (GC)]. (n.d.). SpectraBase. [Link]
- Ethyl 4H-Pyran-4-one-2-carboxyl
- Predicted 1 H NMR spectra of the ethanol molecule. (n.d.).
- Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). (n.d.). PMC. [Link]
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- Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. (2021, September 3). Semantic Scholar. [Link]
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An In-depth Technical Guide to 2-(Tetrahydro-2H-pyran-4-yl)ethanol (CAS 4677-18-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2-(Tetrahydro-2H-pyran-4-yl)ethanol, CAS number 4677-18-3. It details the compound's physicochemical properties, outlines a standard laboratory-scale synthesis protocol, and explores its applications as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. The guide is structured to deliver not only factual data but also practical insights into its synthesis and handling, grounded in established chemical principles.
Compound Identification and Profile
This compound, also known as 4-(2-Hydroxyethyl)tetrahydropyran, is a heterocyclic organic compound. It features a saturated six-membered tetrahydropyran (THP) ring substituted at the 4-position with a 2-hydroxyethyl group. This bifunctional nature—a stable, non-aromatic cyclic ether and a primary alcohol—makes it a valuable intermediate in the synthesis of more complex molecular architectures. The tetrahydropyran motif is a common feature in numerous natural products and pharmacologically active molecules, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[1]
Key Identifiers:
-
Chemical Name: this compound
-
Synonyms: 4-(2-Hydroxyethyl)tetrahydropyran, Tetrahydro-2H-pyran-4-ethanol
-
CAS Number: 4677-18-3
-
Molecular Formula: C7H14O2
-
Molecular Weight: 130.18 g/mol
Physicochemical and Spectroscopic Properties
Understanding the physical and chemical properties of a synthetic building block is critical for its effective use in experimental design. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Appearance | Colorless Liquid | [2] |
| Boiling Point | ~226 °C at 760 mmHg | [3] |
| Density | ~0.981 - 0.982 g/cm³ | [3] |
| Flash Point | ~95 °C | [3] |
| Storage Temperature | 2-8°C |
While detailed spectroscopic data (NMR, IR, MS) are typically confirmed by the end-user for each batch, the expected spectral features include:
-
¹H NMR: Signals corresponding to the methylene protons on the THP ring, a characteristic multiplet for the proton at the C4 position, and signals for the two methylene groups of the hydroxyethyl side chain, including a triplet for the terminal CH2OH group. The hydroxyl proton will appear as a broad singlet.
-
¹³C NMR: Six distinct signals for the six unique carbon atoms in the aliphatic region.
-
IR Spectroscopy: A prominent broad absorption band in the region of 3300-3400 cm⁻¹ characteristic of the O-H stretching of the primary alcohol, along with C-H stretching bands around 2850-2950 cm⁻¹ and a C-O stretching band for the ether linkage around 1090 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M+) at m/z 130, with fragmentation patterns corresponding to the loss of water and cleavage of the side chain.
Synthesis and Purification
The most common and straightforward synthesis of this compound involves the reduction of a corresponding carboxylic acid ester, namely ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate. This method is efficient and utilizes a powerful, non-selective reducing agent to ensure complete conversion of the ester to the primary alcohol.
Experimental Protocol: Reduction of Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate
This protocol describes a standard laboratory procedure for the synthesis of the title compound.
Causality: The choice of Lithium aluminum hydride (LiAlH₄) as the reducing agent is based on its high reactivity, which is necessary for the challenging reduction of a carboxylic ester to a primary alcohol. Tetrahydrofuran (THF) is selected as the solvent due to its ability to dissolve the reactants and its stability in the presence of the strong reducing agent. The reaction is initiated at 0°C to control the initial exothermic reaction and then brought to reflux to ensure the reaction proceeds to completion.[2] The aqueous workup with sodium hydroxide is designed to quench the excess LiAlH₄ and precipitate the aluminum salts, allowing for easy filtration and isolation of the desired product.[2]
Step-by-Step Methodology:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of Lithium aluminum hydride (LiAlH₄, 1.05 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: The flask is cooled to 0°C in an ice bath. A solution of ethyl 2-(tetrahydropyran-4-yl)acetate (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux and stirred overnight to ensure complete conversion.[2]
-
Quenching: The mixture is cooled again in an ice bath. The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 5N aqueous solution of sodium hydroxide. This procedure results in the formation of a granular white precipitate of aluminum salts.[2]
-
Workup and Isolation: The suspension is filtered through a pad of Celite or diatomaceous earth. The filter cake is washed with additional THF or diethyl ether.
-
Purification: The combined organic filtrates are dried over anhydrous potassium carbonate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[2] This typically yields the target compound, this compound, as a colorless liquid with high purity.[2] Further purification, if necessary, can be achieved by vacuum distillation.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a functionalized building block in organic synthesis. The presence of a primary alcohol allows for a wide range of subsequent chemical transformations.
Role as a Linker/Spacer: The hydroxyethyl side chain can be readily modified, for example, through etherification, esterification, or conversion to an amine or halide. This allows the tetrahydropyran core to be incorporated into larger molecules as a non-polar, flexible linker. In drug discovery, such linkers are crucial for connecting a pharmacophore to another functional group, an antibody (in antibody-drug conjugates), or a degrader moiety (in PROTACs). While a related compound, 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol, is explicitly mentioned as a PROTAC linker, the underlying principle of using a stable heterocyclic core with a reactive handle applies.[]
Caption: Role as a bifunctional linker in molecular assembly.
Incorporation into Bioactive Scaffolds: The tetrahydropyran ring is a bioisostere for other cyclic systems and can be used to modulate the physicochemical properties of a lead compound. Its introduction can increase solubility, reduce planarity, and alter metabolic profiles, which are key considerations in the optimization phase of drug development. The pyran scaffold is found in a wide array of natural products and synthetic drugs with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][5] For example, pyran derivatives have been investigated as Toll-like receptor 7 agonists and as cannabinoid receptor CB2 agonists.[6]
Safety and Handling
As a laboratory chemical, this compound requires careful handling in a controlled environment.
-
General Handling: Use in a well-ventilated area or a fume hood.[7][8] Avoid contact with skin, eyes, and clothing.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]
-
Fire Safety: The compound is a combustible liquid. Keep away from open flames, hot surfaces, and other sources of ignition.[7][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[7][8] For skin contact, wash off with plenty of soap and water.[7][8] If inhaled, move to fresh air.[7][10] Seek medical attention if symptoms persist.[8]
Conclusion
This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis, combined with the dual functionality of a stable heterocyclic ring and a reactive primary alcohol, makes it an important tool for medicinal chemists and organic synthesis researchers. Its application as a building block allows for the systematic modification of molecular structures to enhance pharmacokinetic and pharmacodynamic properties, underscoring its utility in the development of novel therapeutics.
References
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- 2-(TETRAHYDRO-PYRAN-4-YL)-ETHANOL | 4677-18-3. (n.d.). ChemicalBook.
- 2-(TETRAHYDRO-2H-PYRAN-2-YLOXY)ETHANOL. (n.d.). Echemi.
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- 2 - (Tetrahydro - 2H - pyran - 4 - yl)ethanol, CAS No. 4677-18-3. (n.d.). iChemical.
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- Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (n.d.).
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(Tetrahydro-2H-pyran-4-yl)methanol synthesis route
An In-Depth Technical Guide to the Synthesis of (Tetrahydro-2H-pyran-4-yl)methanol
Authored by: Gemini, Senior Application Scientist
Abstract
(Tetrahydro-2H-pyran-4-yl)methanol, CAS No. 14774-37-9, is a pivotal building block in modern medicinal chemistry and materials science.[1][2] Its saturated heterocyclic structure is a common motif in a variety of pharmaceutical agents, where it serves to improve physicochemical properties such as solubility and metabolic stability.[3][4] This guide provides an in-depth analysis of the prevalent synthetic routes to this valuable intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and comparative analysis to inform process development and scale-up for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Tetrahydropyran Moiety
The tetrahydropyran (THP) ring is a privileged scaffold in drug discovery. Its non-planar, saturated nature allows for precise three-dimensional positioning of substituents, while the ether oxygen can act as a hydrogen bond acceptor, influencing molecular conformation and target binding. (Tetrahydro-2H-pyran-4-yl)methanol (THPM) provides a versatile handle—a primary alcohol—for further chemical elaboration, making it a key starting material for compounds such as CB2 cannabinoid receptor agonists and Toll-like receptor 7 (TLR7) agonists for treating viral hepatitis.[3] The selection of an optimal synthetic route to THPM is therefore a critical decision, balancing factors of yield, purity, cost, safety, and scalability.
Primary Synthesis Route: Reduction of Carboxylic Acid Esters
The most direct and widely cited laboratory-scale synthesis of THPM involves the reduction of a 4-substituted tetrahydropyran carbonyl compound. The reduction of the corresponding ethyl ester, ethyl tetrahydro-2H-pyran-4-carboxylate, using a powerful hydride-donating agent is particularly effective and high-yielding.
Mechanistic Rationale: The Role of Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which allows for the complete reduction of the ester to the primary alcohol under mild conditions.
-
Expertise & Causality: The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to yield an intermediate aldehyde. The aldehyde is immediately reduced further by a second equivalent of hydride to form an alkoxyaluminate salt. An aqueous workup then protonates the alkoxide to yield the final product, (tetrahydro-2H-pyran-4-yl)methanol. The use of a highly polar aprotic solvent like tetrahydrofuran (THF) is critical as it effectively solvates the lithium cation and is stable to the reducing agent. The reaction is initiated at 0°C to control the initial, highly exothermic addition of LiAlH₄.
Visualized Workflow: Ester Reduction
Caption: Experimental workflow for the LiAlH₄ reduction of ethyl tetrahydro-2H-pyran-4-carboxylate.
Detailed Experimental Protocol: LiAlH₄ Reduction
This protocol is adapted from a well-established procedure yielding the target compound in high purity.[3][5]
-
Inert Atmosphere: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Suspension: Charge the flask with lithium aluminum hydride (4.0 g, 104 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).
-
Cooling: Cool the stirred suspension to 0°C using an ice-water bath.
-
Substrate Addition: Slowly add a solution of ethyl tetrahydro-2H-pyran-4-carboxylate (5.0 g, 34.7 mmol) in THF dropwise via the dropping funnel, ensuring the internal temperature remains below 5°C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0°C for 1 hour. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Quenching: Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate (20 mL). (Caution: Highly exothermic, gas evolution) .
-
Workup: Slowly add 10% aqueous sodium hydroxide (NaOH) solution. The mixture will become a granular precipitate.
-
Stirring: Continue stirring the resulting mixture for an additional 30 minutes.
-
Filtration: Filter the mixture through a pad of diatomaceous earth (Celite) to remove the aluminum salts. Wash the filter cake with additional THF.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield (tetrahydro-2H-pyran-4-yl)methanol as a colorless oil.[3]
| Parameter | Value | Source |
| Starting Material | Ethyl tetrahydro-2H-pyran-4-carboxylate | [5] |
| Product | (Tetrahydro-2H-pyran-4-yl)methanol | [5] |
| Yield | 3.9 g (96%) | [3][5] |
| Appearance | Colorless Oil | [1][3] |
| Purity (GC) | ≥ 97% | [1] |
Alternative Synthesis Route: Catalytic Hydrogenation
For industrial-scale production, catalytic hydrogenation presents a more cost-effective and safer alternative to using stoichiometric, pyrophoric metal hydrides like LiAlH₄. This pathway typically involves the reduction of an unsaturated pyran precursor or the corresponding aldehyde/ester under hydrogen pressure.
Rationale and Advantages
Catalytic transfer hydrogenation or direct hydrogenation using H₂ gas are common industrial practices.[6] The choice of catalyst (e.g., Palladium, Platinum, Raney Nickel) is crucial for efficiency and selectivity.
-
Trustworthiness & Scalability: This method avoids the hazards and complex workup associated with LiAlH₄. Catalysts are used in small amounts and can often be recycled. The process is more amenable to continuous flow reactors, a significant advantage for large-scale manufacturing. For example, 3,4-dihydro-2H-pyran can be readily hydrogenated to tetrahydropyran using a metal catalyst like Raney-Nickel or Palladium.[7] A similar strategy can be applied to a 4-substituted precursor.
Visualized Reaction Scheme: Catalytic Hydrogenation
Caption: General scheme for the synthesis of THPM via catalytic hydrogenation of the corresponding aldehyde.
Conceptual Protocol: Catalytic Hydrogenation
While a specific, detailed public-domain protocol for this exact transformation is less common than the LiAlH₄ route, the following represents a standard approach based on established principles of catalytic hydrogenation.[6][8]
-
Reactor Setup: Charge a high-pressure hydrogenation vessel (autoclave) with the starting material (e.g., Tetrahydro-2H-pyran-4-carbaldehyde), a suitable solvent (e.g., methanol, ethanol), and the catalyst (e.g., 5% Pd/C, 5-10% w/w).
-
Inerting: Seal the vessel and purge several times with nitrogen, followed by hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen (e.g., 30-50 psi) and heat to the desired temperature (e.g., 50-80°C).[9]
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or periodic sampling and analysis (GC, LC-MS).
-
Workup: Upon completion, cool the reactor, vent the excess hydrogen, and purge with nitrogen.
-
Isolation: Filter the reaction mixture to remove the catalyst. The catalyst can be retained for potential reuse.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by vacuum distillation if necessary.
Comparative Analysis of Synthesis Routes
The choice between these primary routes depends heavily on the scale of production and available resources.
| Feature | Route 1: LiAlH₄ Reduction | Route 2: Catalytic Hydrogenation |
| Starting Material | Ester or Carboxylic Acid | Aldehyde, Ester, or Unsaturated Precursor |
| Key Reagents | LiAlH₄ (stoichiometric) | H₂ gas, Metal Catalyst (catalytic) |
| Typical Yield | Very High (e.g., 96%)[3][5] | Good to Excellent (75-95%)[9] |
| Scalability | Poor; hazardous on large scale | Excellent; standard industrial process |
| Safety Concerns | Pyrophoric reagent, exothermic quench | Flammable H₂ gas, high pressure |
| Workup | Complex; involves quenching and filtration of salts | Simple; catalyst filtration |
| Cost | High reagent cost (LiAlH₄) | Lower; catalyst is recyclable |
| Ideal Application | Laboratory / Bench-scale synthesis | Pilot Plant / Industrial Manufacturing |
Product Characterization
Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.
| Technique | Expected Data for (Tetrahydro-2H-pyran-4-yl)methanol |
| ¹H NMR | (400 MHz, DMSO-d₅) δ 4.46 (bs, 1H, -OH), 3.82 (dd, 2H), 3.25-3.22 (m, 4H), 1.62-1.52 (m, 3H), 1.18-1.04 (m, 1H).[3] |
| Molecular Formula | C₆H₁₂O₂[5][10] |
| Molecular Weight | 116.16 g/mol [5][10] |
| Boiling Point | 110 °C @ 20 mmHg[1] |
| Appearance | Colorless to slightly yellow clear liquid[1] |
Conclusion
The synthesis of (Tetrahydro-2H-pyran-4-yl)methanol can be effectively achieved through several pathways, with the reduction of ester derivatives via lithium aluminum hydride being the preferred method for high-yield laboratory synthesis. For industrial applications, catalytic hydrogenation offers a safer, more scalable, and cost-effective alternative. The selection of a specific route should be guided by a thorough evaluation of the required scale, safety infrastructure, economic constraints, and desired purity of the final product. This guide provides the foundational knowledge for researchers and process chemists to make informed decisions in the synthesis of this critical chemical intermediate.
References
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- Synthesis of tetrahydropyridine derivatives through a modular assembly reaction using 3,4-dihydropyran as dual substrate and template - PubMed. (n.d.).
- (Tetrahydro-2H-pyran-4-yl)methanol (14774-37-9) 's Synthetic route - LookChem. (n.d.).
- EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents. (n.d.).
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- (tetrahydro-2h-pyran-4-yl)methanol (C6H12O2) - PubChemLite. (n.d.).
- (Oxan-4-yl)methanol | C6H12O2 | CID 2773573 - PubChem - NIH. (n.d.).
- Hydrogenation of Pyran Derivatives. IV. The Skeletal Rearrangement in the Gas-phase Dehydration of Tetrahydropyran-2-methanol - Oxford Academic. (n.d.).
- Tetrahydropyran 2 methanol - mzCloud. (n.d.).
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physical properties of 2-(Tetrahydro-2H-pyran-4-yl)ethanol
An In-depth Technical Guide to the Physical Properties of 2-(Tetrahydro-2H-pyran-4-yl)ethanol
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core (CAS No. 4677-18-3). Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer insights into the causality behind the compound's physicochemical behavior. We will explore its molecular structure, detail its key physical constants, and present standardized protocols for their experimental verification. The significance of this compound often lies in its role as a versatile intermediate in organic synthesis, particularly within pharmaceutical manufacturing.[1][2] This guide serves as an authoritative resource, grounding all claims in verifiable data and established scientific principles to support its application in a laboratory and development setting.
Molecular Structure and Physicochemical Rationale
This compound is a heterocyclic compound featuring a saturated six-membered pyran ring substituted at the C4 position with an ethanol group. Its molecular formula is C7H14O2.[3] The structure contains two key functional groups that dictate its physical properties: a primary alcohol (-OH) and an ether linkage (-O-) within the tetrahydropyran ring.
The presence of the hydroxyl group is paramount. It allows the molecule to act as both a hydrogen bond donor and acceptor, leading to strong intermolecular hydrogen bonding. These forces are significantly stronger than the dipole-dipole or van der Waals forces that would be present in an analogous molecule without the hydroxyl group. Consequently, this compound exhibits a relatively high boiling point and viscosity for its molecular weight. The ether oxygen in the pyran ring also contributes to the molecule's polarity and can act as a hydrogen bond acceptor, influencing its solubility in protic solvents.
Caption: Molecular structure of this compound.
Core Physical Properties
The essential physical data for this compound are summarized below. These values are critical for reaction setup, purification process design, and safety assessments.
| Property | Value | Source |
| CAS Number | 4677-18-3 | [3] |
| Molecular Formula | C7H14O2 | [3] |
| Molecular Weight | 130.18 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 226 °C (at 760 mmHg) | [3][4] |
| Density | 0.981 - 0.982 g/cm³ | [3][4] |
| Flash Point | 95 °C | [3][4] |
| Vapor Pressure | 0.017 mmHg (at 25 °C) | [4] |
| Storage Temperature | 2-8 °C | [3] |
Experimental Protocols for Property Verification
To ensure data integrity, physical properties must be determined using standardized, verifiable methods. The following section outlines the protocols for measuring the key physical constants of a liquid sample like this compound. This workflow validates the data through rigorous experimental practice.
Caption: General workflow for the experimental characterization of a liquid compound.
Boiling Point Determination via Distillation
The boiling point is a fundamental property indicative of a substance's volatility and is directly influenced by the strength of its intermolecular forces.
-
Objective: To determine the boiling point of the sample at atmospheric pressure.
-
Apparatus: Distillation flask, condenser, thermometer, heating mantle, boiling chips.
-
Protocol:
-
Place a volume of this compound into a round-bottom distillation flask along with several boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in thermal equilibrium with the liquid.
-
Begin heating the flask gently.
-
Record the temperature at which a steady distillation rate is achieved and the temperature reading on the thermometer remains constant. This stable temperature is the boiling point.
-
Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, a pressure correction (e.g., using a nomograph) should be applied for standardization.
-
-
Causality: The high boiling point of 226 °C is a direct result of the strong hydrogen bonding enabled by the terminal hydroxyl group, which requires significant thermal energy to overcome.[3][4]
Density Measurement
Density is a measure of mass per unit volume and is useful for substance identification and for converting between mass and volume.
-
Objective: To accurately measure the density of the liquid sample.
-
Apparatus: Pycnometer (specific gravity bottle) of a known volume, or a digital density meter.
-
Protocol (using a Pycnometer):
-
Clean and thoroughly dry the pycnometer, then measure its mass (m1).
-
Fill the pycnometer with the sample, ensuring no air bubbles are present, and thermostat it to a specific temperature (e.g., 20 °C or 25 °C).
-
Measure the mass of the filled pycnometer (m2).
-
Calculate the mass of the sample by subtraction (m_sample = m2 - m1).
-
Density is calculated by dividing the mass of the sample by the known volume of the pycnometer (ρ = m_sample / V).
-
-
Trustworthiness: This gravimetric method is highly accurate and self-validating, as it relies on fundamental measurements of mass and volume. The reported density of ~0.98 g/cm³ is consistent with a molecule containing oxygen atoms and a hydrocarbon framework.[3][4]
Refractive Index Measurement
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a highly sensitive property used for identifying and assessing the purity of substances.
-
Objective: To measure the refractive index of the sample at a specified temperature and wavelength.
-
Apparatus: An Abbe refractometer with a sodium lamp (D-line, 589 nm) and a temperature-controlled water bath.
-
Protocol:
-
Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Ensure the prism surfaces are clean and dry.
-
Apply a few drops of this compound to the lower prism.
-
Close the prisms and allow the sample to reach thermal equilibrium (typically 20 °C).
-
Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Read the refractive index value from the scale.
-
Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential. Users should always consult the full Safety Data Sheet (SDS) before use.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place.[3][7] The recommended storage temperature is between 2-8°C.[3]
-
Hazards: Based on data for similar compounds, it should be handled with care to avoid contact with skin and eyes.[7]
Conclusion
This compound is a polar, high-boiling point liquid whose physical properties are dominated by the presence of a hydroxyl group capable of strong hydrogen bonding. The data and protocols presented in this guide provide the necessary foundation for its safe and effective use in research and development. Understanding the interplay between its molecular structure and its macroscopic properties allows scientists to better predict its behavior in chemical reactions, purification schemes, and formulation processes.
References
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- Pyran derivatives and their preparation.
- Production method for tetrahydro-2h-pyran derivative.
- Recent Advances in the Synthesis of 2H-Pyrans. PMC - NIH. [Link]
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- 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (≥98.0% (GC)). Amerigo Scientific. [Link]
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- Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig
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2-(Tetrahydro-2H-pyran-4-yl)ethanol molecular weight
An In-Depth Technical Guide to 2-(Tetrahydro-2H-pyran-4-yl)ethanol: Synthesis, Characterization, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The tetrahydropyran (THP) motif is a privileged scaffold found in numerous natural products and pharmaceuticals, prized for its influence on physicochemical properties such as solubility and metabolic stability.[1] This document details the fundamental properties, validated synthetic protocols, analytical characterization, and key applications of this compound, with a focus on its utility for researchers, chemists, and professionals in drug development. The primary objective is to furnish a reliable, in-depth resource that combines theoretical knowledge with practical, field-proven insights.
Core Physicochemical & Structural Data
A foundational understanding of a chemical reagent begins with its core physicochemical properties. These parameters govern its behavior in reactions, its storage requirements, and its analytical profile. This compound is a colorless liquid whose identity is established by the molecular formula C7H14O2 and a precise molecular weight of 130.18 g/mol .[2]
| Property | Value | Source(s) |
| Molecular Weight | 130.18 g/mol | [2] |
| Molecular Formula | C7H14O2 | [2] |
| CAS Number | 4677-18-3 | [2][3] |
| Appearance | Colorless Liquid | [3] |
| Boiling Point | 226 °C | [2] |
| Density | 0.981 g/mL | [2] |
| Flash Point | 95 °C | [2] |
| Recommended Storage | 2-8 °C | [2] |
| Synonyms | (4-HYDROXYETHYL)TETRAHYDROPYRAN, 4-(2-Hydroxyethyl)tetrahydro-2H-pyran, Tetrahydro-2H-pyran-4-ethanol | [2] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is most commonly and efficiently achieved through the reduction of a corresponding ester, such as ethyl 2-(tetrahydropyran-4-yl)acetate. The use of a powerful reducing agent like lithium aluminum hydride (LiAlH4) ensures a high-yield conversion of the ester functional group to a primary alcohol.[3] This method is robust and scalable for laboratory purposes.
Experimental Workflow: LiAlH4 Reduction
The diagram below outlines the critical stages of the synthesis, from reactant preparation to final product isolation.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
Trustworthiness Insight: Each step in this protocol is designed for maximum yield and safety. The slow, dropwise addition at 0 °C is critical for controlling the highly exothermic reaction between LiAlH4 and the ester. The specific quenching procedure with ether followed by aqueous base is a standard and reliable method (Fieser workup) for safely neutralizing excess hydride and precipitating aluminum salts for easy filtration.
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.0 eq) in anhydrous tetrahydrofuran (THF). In a separate flask, dissolve ethyl 2-(tetrahydropyran-4-yl)acetate (1.0 eq) in anhydrous THF.[3]
-
Reaction Initiation: Cool the LiAlH4 suspension to 0 °C using an ice bath. Slowly add the ester solution dropwise to the stirred suspension.[3]
-
Reaction Completion: Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Allow the reaction to proceed overnight to ensure full conversion.[3]
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Cautiously add ether, followed by the dropwise addition of a 5N sodium hydroxide solution until a white precipitate forms, indicating the complete quenching of excess LiAlH4 and complexed aluminum species.[3]
-
Isolation: Filter the resulting suspension to remove the inorganic salts.
-
Purification: Dry the filtrate over an anhydrous drying agent like potassium carbonate, filter again, and concentrate the solvent using a rotary evaporator. This procedure typically yields the target compound, tetrahydropyran-4-ethanol, as a colorless liquid with high purity.[3]
Applications in Drug Development & Organic Synthesis
While this compound is not typically an active pharmaceutical ingredient itself, it serves as a crucial intermediate and structural motif in the synthesis of more complex molecules.[3] The pyran ring is a common feature in a vast array of bioactive natural products and synthetic drugs.[1][4]
Key Contributions to Molecular Design:
-
Scaffold Hopping & Bioisosterism: The THP ring can act as a bioisostere for other cyclic systems, such as piperidine or cyclohexane, allowing chemists to modulate properties like basicity, lipophilicity, and hydrogen bonding potential while maintaining a core three-dimensional shape for receptor binding.
-
Improved Pharmacokinetics: The ether oxygen in the THP ring can act as a hydrogen bond acceptor, often improving aqueous solubility compared to its carbocyclic analogue. This modification can be a critical strategy for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
-
Synthetic Handle: The primary alcohol of this compound provides a versatile reactive site for further chemical elaboration. It can be readily converted into other functional groups (e.g., esters, ethers, halides, amines) to link the THP moiety to a larger molecular framework.
The strategic incorporation of this building block is a valuable tool for medicinal chemists aiming to fine-tune the properties of lead compounds.
Analytical Characterization Workflow
Ensuring the identity and purity of a synthesized compound is a cornerstone of scientific integrity. A multi-technique approach is required for the unambiguous characterization of this compound.
Caption: Standard workflow for the analytical validation of the title compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information on the number and environment of protons. For this compound, one would expect to see characteristic signals for the methylene protons on the pyran ring (typically in the 1.2-4.0 ppm range), the ethyl side chain protons, and a signal for the hydroxyl proton which may be broad and of variable chemical shift. For the related compound (tetrahydro-2H-pyran-4-yl)methanol, signals for the ring protons appear between 1.04 and 3.82 ppm.[5]
-
¹³C NMR: This analysis confirms the carbon skeleton of the molecule. Seven distinct carbon signals would be expected, corresponding to the five unique carbons of the substituted pyran ring and the two carbons of the ethanol side chain.
-
-
Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this method confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 130.18.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the alcohol group. The C-O stretching of the ether within the pyran ring would also be visible, typically around 1050-1150 cm⁻¹.
Safety & Handling
Proper handling of all chemical reagents is paramount for laboratory safety. While a specific, dedicated Safety Data Sheet (SDS) for CAS 4677-18-3 should always be consulted, general precautions can be derived from data on analogous compounds like other flammable alcohols and ethers.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7] Keep the container tightly closed when not in use.[6][8]
-
Fire Safety: The compound has a flash point of 95 °C and should be kept away from heat, sparks, open flames, and other ignition sources.[2][6][8] Use appropriate fire extinguishers (e.g., CO2, dry chemical, or foam) in case of a fire.[7]
-
First Aid:
-
Eyes: In case of contact, immediately rinse eyes cautiously with water for several minutes.[7][8]
-
Skin: Wash off with soap and plenty of water.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[7][9]
-
Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards.[7]
-
Conclusion
This compound is a well-defined and synthetically accessible building block with a molecular weight of 130.18 g/mol . Its value lies not in its own bioactivity, but in its role as a versatile intermediate for introducing the functionally significant tetrahydropyran moiety into complex target molecules. The robust synthesis, clear analytical profile, and strategic utility in modifying pharmacokinetic properties make it an important tool in the arsenal of chemists engaged in drug discovery and advanced organic synthesis. This guide provides the foundational knowledge and practical protocols necessary for its effective and safe utilization in a research setting.
References
- Google Patents. "EP3228617A1 - Production method for tetrahydro-2h-pyran derivative". Patents.google.com. Accessed January 7, 2026.
- ResearchGate. "Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials". Researchgate.net. Accessed January 7, 2026. [Link]
- PubMed Central. "Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations". Ncbi.nlm.nih.gov. Accessed January 7, 2026. [Link]
- Organic Chemistry Portal. "Tetrahydropyran synthesis". Organic-chemistry.org. Accessed January 7, 2026. [Link]
- ScienceDirect. "Synthesis of new pyran and pyranoquinoline derivatives". Sciencedirect.com. Accessed January 7, 2026. [Link]
- Cheméo. "Chemical Properties of 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2)". Chemeo.com. Accessed January 7, 2026. [Link]
- ResearchGate. "Description of 2H-pyran synthesis". Researchgate.net. Accessed January 7, 2026. [Link]
- MDPI. "Recent Advances in the Synthesis of 2H-Pyrans". Mdpi.com. Accessed January 7, 2026. [Link]
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An In-depth Technical Guide to the Physicochemical Characterization of 2-(Tetrahydro-2H-pyran-4-yl)ethanol
Introduction: The Significance of Foundational Physicochemical Data in Drug Discovery
In the landscape of modern drug development and materials science, a thorough understanding of a molecule's fundamental physicochemical properties is paramount. These characteristics, including boiling point and density, are not merely data points; they are critical descriptors that influence a compound's behavior from synthesis and purification to formulation and in vivo performance. This guide provides a detailed examination of 2-(tetrahydro-2H-pyran-4-yl)ethanol, a heterocyclic alcohol of interest due to the prevalence of the tetrahydropyran (THP) moiety in numerous biologically active molecules.[1][2][3][4] The THP scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse pharmacological activities.[4][5] A precise understanding of the physical properties of its derivatives, such as this compound, is therefore essential for researchers and scientists in the field.
This document will provide the experimentally determined boiling point and density of this compound, followed by a comprehensive, step-by-step guide to the laboratory procedures for accurately measuring these values. The methodologies are presented with a focus on scientific integrity, providing the causality behind experimental choices to ensure robust and reproducible results.
Core Physicochemical Properties of this compound
The fundamental physical constants of a compound serve as a benchmark for its purity and identity.[6][7] For this compound (CAS No: 4677-18-3), the boiling point and density are key parameters for its handling, purification, and application in further synthetic or formulation work.
| Property | Value | Conditions |
| Boiling Point | 226.048 °C | at 760 mmHg |
| Density | 0.982 g/cm³ | Not specified |
The data presented is a compilation from publicly available chemical databases.
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8][9] For high-boiling liquids like this compound, a precise determination is crucial for purification via distillation and for assessing its thermal stability.[10][11] The Siwoloboff method is a reliable micro-technique for determining the boiling point of small quantities of a liquid.[12][13][14]
Methodology: Boiling Point Determination by the Siwoloboff Method
This micro-method is advantageous as it requires a minimal amount of the sample.[15] The principle relies on observing the temperature at which the vapor pressure of the liquid equals the external pressure.[16]
Step-by-Step Protocol:
-
Sample Preparation: A small sample of this compound (approximately 0.5 mL) is placed into a small-diameter test tube (fusion tube).
-
Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end downwards.
-
Apparatus Assembly: The fusion tube is attached to a calibrated thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: The entire assembly is immersed in a heating bath (e.g., a Thiele tube filled with high-boiling silicone oil) to ensure uniform heating.[14]
-
Observation: The bath is heated gently. Initially, a slow stream of bubbles will emerge from the capillary tube as the air inside expands. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will be observed.
-
Boiling Point Identification: Once a continuous stream of bubbles is evident, the heating is stopped. As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid is drawn into the capillary tube.[8][12] This is the point where the external pressure overcomes the vapor pressure of the sample.
-
Verification: The procedure should be repeated to ensure the result is reproducible.
Causality of Experimental Choices:
-
Use of a heating bath: Ensures gradual and uniform temperature increase, preventing superheating of the liquid.
-
Inverted capillary tube: Traps a small amount of air and vapor, acting as a manometer to indicate when the sample's vapor pressure equals the atmospheric pressure.
-
Observing on cooling: This provides a more accurate reading than observing at the point of vigorous boiling, as the system is closer to equilibrium.
Caption: Workflow for Boiling Point Determination via Siwoloboff Method.
Experimental Determination of Density
Density, the mass per unit volume, is a fundamental property that is indicative of a substance's purity and composition. In pharmaceutical sciences, density is critical for formulation development, manufacturing processes, and quality control.[17] A pycnometer provides a highly precise method for determining the density of a liquid by accurately measuring a fixed volume of it.[18]
Methodology: Density Determination Using a Pycnometer
This method relies on the principle of determining the mass of a precisely known volume of the liquid.
Step-by-Step Protocol:
-
Pycnometer Preparation: A clean, dry pycnometer with its stopper is accurately weighed on an analytical balance (m_pyc).
-
Sample Filling: The pycnometer is filled with this compound. The stopper, which has a fine capillary, is inserted, forcing any excess liquid out. This ensures the pycnometer holds a precise and reproducible volume.
-
Equilibration and Weighing: The outside of the pycnometer is carefully dried, and it is allowed to equilibrate to a constant temperature (e.g., in a water bath). It is then weighed again (m_pyc+sample).
-
Calibration with Water: The pycnometer is emptied, cleaned, and filled with deionized water. The same procedure of filling, equilibrating, and weighing is followed (m_pyc+water). The temperature of the water is recorded.
-
Calculation:
-
Mass of the sample (m_sample) = (m_pyc+sample) - m_pyc
-
Mass of water (m_water) = (m_pyc+water) - m_pyc
-
Volume of the pycnometer (V_pyc) = m_water / ρ_water (where ρ_water is the known density of water at the recorded temperature).
-
Density of the sample (ρ_sample) = m_sample / V_pyc
-
Causality of Experimental Choices:
-
Use of a pycnometer with a capillary stopper: This design allows for the precise filling to a constant volume, minimizing measurement errors.[18]
-
Temperature equilibration: The density of liquids is temperature-dependent; therefore, maintaining a constant temperature is crucial for accuracy.
-
Calibration with water: Water is used as a standard because its density at various temperatures is well-documented and accurately known.
Caption: Workflow for Density Determination using a Pycnometer.
Significance for Researchers and Drug Development Professionals
The accurate determination of the boiling point and density of this compound has several implications for its use in research and development:
-
Purity Assessment: A sharp boiling point is a good indicator of a substance's purity. Any deviation from the established value may suggest the presence of impurities.[7]
-
Process Development and Scale-Up: Knowledge of the boiling point is essential for designing purification protocols such as distillation, especially at a larger scale. It informs the selection of appropriate conditions (temperature and pressure) to avoid thermal degradation.
-
Formulation Science: The density of a compound is a critical parameter in the formulation of liquid dosage forms, as it affects the concentration and uniformity of the active pharmaceutical ingredient (API) or excipient in the final product.[17] In the context of drug development, molecules like this compound could be investigated as excipients or starting materials for more complex APIs.[19][20] The physical properties of such components can significantly influence the stability, bioavailability, and manufacturing ease of a drug product.[17][21]
-
Chemical Synthesis: As a synthetic building block, its physical properties guide its handling and reaction setup.[2] For instance, its relatively high boiling point suggests low volatility at room temperature, simplifying its manipulation in the laboratory.
References
- Siwoloboff, A. (1886). Ueber die Siedepunktbestimmung kleiner Mengen Flüssigkeiten. Berichte der Deutschen Chemischen Gesellschaft, 19(1), 795–796.
- Nichols, L. (2022). Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts.
- Scribd. (n.d.). Determination of The Boiling Point by The Siwoloboff Method.
- Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
- Simple Distillation and Boiling Point Determination. (n.d.).
- Density Determination by Pycnometer. (n.d.).
- 1 density determination by pycnometer. (n.d.).
- Scribd. (n.d.). Density Measurement Using Pycnometer.
- ResearchGate. (n.d.). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale.
- GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives.
- European Pharmaceutical Review. (2013). The central role of excipients in drug formulation.
- Prambanan Kencana. (n.d.). Role and Function of Excipient in Drug Formulation.
- University of Utah. (2008). Pycnometer.
- Scribd. (n.d.). Density Determination by Pycnometer.
- Boiling point: Significance and symbolism. (2025).
- JoVE. (2020). Boiling Points.
- Boiling Point and Distilling Range Test. (n.d.).
- DC Fine Chemicals. (2024). Excipients: What they are and their importance in the pharmaceutical industry.
- Yunyi Instrument. (n.d.). Electronic Density Meter Operation manual.
- BOILING POINT DETERMINATION. (n.d.).
- JoVE. (2020). Boiling Points.
- NIH. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.
- YouTube. (2022). Measurement Process with the EasyDens Digital Density Meter.
- California Air Resources Board. (2019). PROCEDURE FOR THE DETERMINATION OF DENSITY OF LIQUID FUELS BY DIGITAL DENSITY METER.
- Drawell. (n.d.). How does a Density Meter Work?.
- Determination of Density with the PAAR Digital Density Meter. (n.d.).
- IJCRT.org. (n.d.). Role and Significance of Excipients in Pharmaceutical Formulations: A Comprehensive Review.
- Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021).
- Quora. (2021). What is the relationship between boiling point elevation and pharmacology?.
- Prime Process Safety Center. (n.d.). Boiling Point Test.
- ResearchGate. (2025). Quantitative structure-property relationships for prediction of boiling point, vapor pressure, and melting point.
- NIH. (n.d.). Thermodynamic Studies for Drug Design and Screening.
- Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (n.d.).
- NIH. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations.
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Introduction: A Versatile Building Block for Modern Medicinal Chemistry
An In-Depth Technical Guide to 2-(Tetrahydro-2H-pyran-4-yl)ethanol: Commercial Availability, Synthesis, and Applications for Drug Development Professionals
This compound (CAS No. 4677-18-3) is a saturated heterocyclic alcohol that has emerged as a valuable building block for researchers in drug discovery and materials science. Its structure features a tetrahydropyran (THP) ring, a motif frequently incorporated into bioactive molecules to enhance physicochemical properties. Unlike its aromatic counterparts, the sp³-rich, non-planar THP scaffold offers an escape from the "flatland" of traditional aromatic-heavy drug candidates, often leading to improved solubility, metabolic stability, and novel intellectual property. This guide provides a comprehensive overview of its commercial availability, details a robust laboratory-scale synthesis, explores its applications, and outlines critical safety and handling protocols.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is crucial for its effective application in synthesis and formulation. The compound is a stable, high-boiling liquid at room temperature, possessing a desirable balance of hydrophilicity from the alcohol and ether functionalities and lipophilicity from its hydrocarbon backbone.
| Property | Value | Source(s) |
| CAS Number | 4677-18-3 | [1][2] |
| Molecular Formula | C₇H₁₄O₂ | [3] |
| Molecular Weight | 130.18 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
| Boiling Point | 226.05 °C at 760 mmHg (Predicted) | N/A |
| Density | ~1.0 g/cm³ (Predicted) | N/A |
| IUPAC Name | 2-(Oxan-4-yl)ethanol | N/A |
Commercial Availability and Procurement
This compound is readily available from a range of chemical suppliers, catering to both academic research and industrial-scale needs. Purity levels are typically high (≥95-98%), suitable for most synthetic applications without further purification. When procuring this reagent, researchers should consider supplier turnaround time, available quantities, and the completeness of provided analytical data, such as Certificates of Analysis (CoA).
| Supplier | Example Catalog Number | Purity | Notes |
| Sigma-Aldrich (Merck) | CDS003889 | ≥97% | Available in various research quantities.[2] |
| BLDpharm | BD138665 | 97% | Offers competitive pricing for bulk quantities.[5] |
| ChemicalBook | CB5182734 | 98% | Aggregates multiple suppliers and provides pricing information.[1] |
| AstaTech | 29668 | ≥95% | Specializes in building blocks for pharmaceutical R&D.[1] |
| Wuxi InterpiPharm | N/A | ≥97% | A key supplier for custom synthesis and scale-up.[1] |
| FDC Chemical | FDC-013892 | ≥98% | Provides API intermediates and organic synthesis reagents.[6] |
Synthesis and Manufacturing: A Practical Laboratory Protocol
While commercially available, an in-house synthesis of this compound may be required for specific research needs, such as isotopic labeling. A reliable and high-yielding route involves the reduction of a commercially available carboxylic acid ester, ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate. This transformation is a cornerstone of organic synthesis, typically employing a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Workflow for the Synthesis of this compound
Caption: Synthetic workflow from ester to target alcohol.
Detailed Experimental Protocol
Reaction: Reduction of Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate with LiAlH₄
Materials:
-
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate (1 eq.)
-
Lithium aluminum hydride (LiAlH₄, 1.5 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Suspend LiAlH₄ (1.5 eq.) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0°C using an ice-water bath.
-
Addition of Ester: Dissolve ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate (1 eq.) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup (Fieser Method): Cool the reaction mixture back to 0°C. Cautiously and sequentially add the following reagents dropwise:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ in grams).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.
-
-
Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, filterable solid forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and EtOAc.
-
Extraction: Combine the organic filtrates and concentrate under reduced pressure. If an aqueous layer is present, separate it and extract with EtOAc (3x). Combine all organic phases.
-
Purification: Dry the combined organic solution over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation or silica gel chromatography to yield this compound as a pure liquid.
Applications in Research and Drug Development
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry. Its inclusion in a molecule can significantly improve metabolic stability and aqueous solubility compared to carbocyclic analogs. This compound serves as a versatile intermediate for introducing this beneficial moiety.
-
Scaffold for Bioactive Molecules: The THP ring acts as a conformationally restricted, polar scaffold. The primary alcohol of the title compound provides a convenient handle for further synthetic modifications, allowing its incorporation into larger, more complex molecules. For instance, related 4-hydroxypyran-2-one structures are central to the pharmacophore of HMG-CoA reductase inhibitors like atorvastatin.[7][8]
-
Linker Technology: While its isomer, 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol, is explicitly cited as a PEG-based PROTAC linker, the 4-substituted isomer offers a more rigid and less flexible connection point.[] This rigidity can be advantageous in optimizing the distance and orientation between the two ends of a bifunctional molecule, such as a PROTAC or an Antibody-Drug Conjugate (ADC).
-
Improving ADME Properties: Replacing aromatic or lipophilic carbocyclic groups with the THP moiety is a common strategy to reduce lipophilicity (logP) and improve aqueous solubility, thereby enhancing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Spectroscopic Characterization (Predicted)
Authenticating the structure of this compound is critical. While a publicly available, fully assigned spectrum is scarce, its spectral data can be reliably predicted based on its structure and data from close analogs like (oxan-4-yl)methanol.[10]
| Technique | Expected Features |
| ¹H NMR (CDCl₃) | ~3.7-3.9 ppm (m, 2H): Protons on the THP ring adjacent to the ether oxygen (-O-CH₂-).~3.7 ppm (t, 2H): Methylene protons adjacent to the primary alcohol (-CH₂-OH).~3.3-3.4 ppm (m, 2H): Protons on the THP ring adjacent to the ether oxygen (-O-CH₂-).~1.5-1.7 ppm (m, 2H): Methylene protons of the ethyl linker (-CH₂-CH₂-OH).~1.2-1.6 ppm (m, 5H): Remaining THP ring protons and the methine proton. |
| ¹³C NMR (CDCl₃) | ~68 ppm: Carbons on the THP ring adjacent to the ether oxygen.~61 ppm: Carbon of the primary alcohol methylene group (-CH₂-OH).~39 ppm: Carbon of the ethyl linker methylene group.~35 ppm: Methine carbon of the THP ring.~32 ppm: Remaining methylene carbons of the THP ring. |
| FT-IR (film) | ~3350 cm⁻¹ (broad): O-H stretch of the alcohol.~2850-2950 cm⁻¹: C-H stretches of the aliphatic groups.~1100 cm⁻¹ (strong): C-O-C stretch of the ether. |
| Mass Spec (EI) | M⁺ not likely observed. [M-H₂O]⁺ at m/z 112. Key fragments at m/z 85, 57 corresponding to fragmentation of the THP ring. |
Safety, Handling, and Storage
Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound. This information is derived from typical Safety Data Sheets (SDS) for this chemical class.
-
Hazard Identification: May cause skin and eye irritation. Harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential for drug discovery and development. Its inherent physicochemical properties—polarity, three-dimensionality, and metabolic stability—make the tetrahydropyran scaffold it carries a powerful tool for optimizing lead compounds. With a clear understanding of its procurement, synthesis, and safe handling, researchers can effectively leverage this valuable intermediate to advance the next generation of therapeutics.
References
A comprehensive list of sources will be compiled here.
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stability and storage conditions for 2-(Tetrahydro-2H-pyran-4-yl)ethanol
An In-depth Technical Guide to the Stability and Storage of 2-(Tetrahydro-2H-pyran-4-yl)ethanol
Introduction
This compound (CAS: 4677-18-3) is a key intermediate in organic synthesis, particularly valued in the pharmaceutical manufacturing sector.[1] Its unique structure, featuring a stable tetrahydropyran ring and a reactive primary alcohol functional group, makes a thorough understanding of its stability profile essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the chemical and physical properties, core stability profile, potential degradation pathways, and scientifically grounded recommendations for the optimal storage and handling of this compound. The methodologies described herein are designed to ensure the integrity of the material throughout its lifecycle in a research and development setting.
Chemical and Physical Profile
A foundational understanding of the physicochemical properties of this compound is critical for its appropriate handling and storage. These properties dictate its behavior under various environmental conditions and inform the selection of analytical techniques for its characterization.
| Property | Value | Source |
| CAS Number | 4677-18-3 | [1][2][3][4][5] |
| Molecular Formula | C₇H₁₄O₂ | [5][6] |
| Molecular Weight | 130.18 g/mol | [5][6] |
| Appearance | Colorless Liquid | - |
| Boiling Point | 226 °C | [6] |
| Flash Point | 95 °C | [6] |
| Density | 0.981 g/cm³ | [6] |
Core Stability Profile
The stability of this compound is primarily governed by its two key structural features: the saturated tetrahydropyran ring and the primary ethanol side chain.
-
Tetrahydropyran Ring: The tetrahydropyran (oxane) ring is a saturated heterocyclic ether. Unlike unsaturated pyrans or the acetal functionality in THP-protected alcohols, this saturated ring is chemically robust and stable under a wide range of conditions, including strongly basic media, and in the presence of common reducing and organometallic reagents.[7][8] It is generally not susceptible to degradation under standard storage or physiological conditions.
-
Primary Alcohol Moiety: The primary alcohol is the principal site of chemical reactivity and potential degradation. This functional group is susceptible to oxidation, which is the most probable degradation pathway under ambient or stress conditions. Primary alcohols are known to be oxidized first to aldehydes and subsequently to carboxylic acids, a transformation that can be facilitated by atmospheric oxygen (auto-oxidation), light, elevated temperatures, or the presence of oxidizing agents.[9][10][11]
Potential Degradation Pathways
Understanding the likely degradation pathways is fundamental to developing stability-indicating analytical methods and defining appropriate storage conditions. For this compound, the degradation cascade is centered on the oxidation of the ethanol side chain.
Primary Degradation Pathway: Oxidation
-
Initial Oxidation: The primary alcohol is oxidized to its corresponding aldehyde, 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde. This is often the rate-limiting step and can be initiated by various stressors.
-
Secondary Oxidation: The resulting aldehyde is typically more susceptible to oxidation than the parent alcohol and can be readily converted to the carboxylic acid, 2-(Tetrahydro-2H-pyran-4-yl)acetic acid.
These transformations can significantly alter the compound's purity, biological activity, and safety profile.
Caption: Oxidative degradation pathway of this compound.
Recommended Storage and Handling Conditions
To preserve the chemical integrity and purity of this compound, adherence to proper storage and handling protocols is paramount. The following recommendations are derived from its chemical profile and potential instabilities.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration minimizes the rate of potential auto-oxidation and preserves long-term stability.[6] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Displacing oxygen mitigates the primary risk of oxidative degradation of the alcohol functional group. |
| Light | Store in amber glass vials or other light-protecting containers. | Photons can provide the activation energy to initiate auto-oxidation, leading to the formation of aldehyde and acid impurities. |
| Container | Use tightly sealed containers made of non-reactive materials (e.g., glass). | Prevents exposure to atmospheric oxygen and moisture, and avoids potential leaching or reaction with container materials. |
| Handling | Minimize exposure to ambient air during weighing and transfer. Use clean, dry equipment. | Reduces the opportunity for oxidative and moisture-related degradation. |
Protocol: Forced Degradation Study for Method Validation
Forced degradation, or stress testing, is a critical component of drug development, used to establish the intrinsic stability of a molecule and validate the stability-indicating power of analytical methods.[12][13][14][15] The objective is to induce degradation to a modest extent (typically 5-20%) to ensure that any resulting degradants can be resolved from the parent compound.[16]
Objective: To identify potential degradation products of this compound and validate a stability-indicating HPLC method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions (Perform in parallel):
-
Acid Hydrolysis: Mix stock solution 1:1 with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Causality: While the tetrahydropyran ring is stable, this condition tests the overall stability of the molecule in an acidic environment.
-
-
Base Hydrolysis: Mix stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Causality: Evaluates stability in alkaline conditions, which could catalyze certain reactions, though the primary alcohol is generally stable to base.
-
-
Oxidative Degradation: Mix stock solution 1:1 with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Causality: This is the most relevant stress condition, directly probing the susceptibility of the primary alcohol to oxidation.
-
-
Thermal Degradation: Store a sample of the stock solution in a sealed vial at 80°C for 48 hours.
-
Causality: Assesses the intrinsic thermal stability of the molecule and its potential to degrade at elevated temperatures encountered during processing or transport.
-
-
Photolytic Degradation: Expose a sample of the stock solution in a photostable, transparent container (e.g., quartz) to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Causality: Determines if light energy can induce degradation, particularly photo-oxidation.
-
-
Control Sample: Store a sample of the stock solution under recommended conditions (2-8°C, protected from light) for the duration of the study.
-
-
Sample Analysis and Validation:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples and the control sample by a suitable chromatographic method (e.g., reverse-phase HPLC with UV detection).
-
A self-validating system is confirmed if the analytical method can successfully separate the parent peak from all generated degradation product peaks, demonstrating specificity and establishing it as "stability-indicating." Peak purity analysis of the parent compound under each stress condition should be performed using a photodiode array (PDA) detector to confirm co-elution is not occurring.
-
Caption: Workflow for a forced degradation study of this compound.
References
- Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
- Kocienski, P. J. (2005). Protective Groups (3rd ed.). Georg Thieme Verlag. (Link to general resource, not direct content: [Link])
- Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
- Wikipedia. (2023). Tetrahydropyran.
- Wokai Biotechnology. (n.d.). Safety Data Sheet: 2-(oxan-4-yl)ethan-1-ol.
- Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems.
- Chemistry Lovers. (n.d.). Oxidation of Alcohols – Primary, Secondary & Tertiary Alcohol.
- Pharmaceutical Technology. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- MedCrave. (2016). Forced Degradation Studies.
- Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry).
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Journal of Chemical Education. (2000). The Oxidation of Primary Alcohols to Esters. (Link to abstract, full text may require subscription): [Link]
- Organic Letters. (2026). Oxidative Cleavage of β-Substituted Primary Alcohols in Flow. (Link to abstract, full text may require subscription): [Link]
- FDA Drug Approval Process. (n.d.). Forced Degradation Study or Stress Testing Procedure.
- ResolveMass. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Clariant. (2017). Safety Data Sheet.
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An In-Depth Technical Guide to the Discovery and History of Tetrahydropyran Derivatives
Introduction: The Unassuming Heterocycle Core to Modern Chemistry
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a structural motif of profound importance in the chemical and biomedical sciences. Known systematically as oxane, this simple scaffold is deceptively versatile, forming the core of pyranose sugars like glucose, and appearing in a vast array of complex natural products, from potent anticancer agents to marine toxins.[1][2][3] Its derivatives are not only integral to these biologically active molecules but also serve as indispensable tools in the art of organic synthesis, most notably as a robust protecting group for alcohols.[1][4]
This guide provides a comprehensive exploration of the discovery and history of tetrahydropyran derivatives. It traces their journey from early synthetic curiosities to their current status as crucial components in pharmaceuticals and sophisticated chemical intermediates. We will delve into the evolution of synthetic methodologies, explaining the chemical principles that drove innovation, and showcase the pivotal role of THP-containing molecules in drug development. This document is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical, field-proven insights into the chemistry of this remarkable heterocyclic system.
Part 1: Historical Milestones and the Genesis of a Synthetic Workhorse
Early Synthesis and the Rise of the THP Protecting Group
The history of tetrahydropyran is intrinsically linked to the broader development of heterocyclic chemistry. One of the classic methods for its synthesis involves the hydrogenation of 3,4-dihydropyran over a Raney nickel catalyst.[1] However, the true ascent of THP derivatives in mainstream organic chemistry began with the recognition of their utility as a protective group for alcohols.[1][4]
In complex multi-step syntheses, sensitive functional groups, such as alcohols, must be temporarily masked or "protected" to prevent unwanted reactions. The tetrahydropyranyl ether, formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydropyran, emerged as one of the earliest and most effective solutions.[5][6] This transformation converts the alcohol into an acetal, which is stable under a wide range of conditions including exposure to organometallic reagents, strong bases, and hydrides.[5][7] The protecting group can then be readily removed by simple acid hydrolysis, regenerating the original alcohol.[4][5] This elegant strategy became a cornerstone of synthetic organic chemistry, enabling the construction of increasingly complex molecules.[4] A significant drawback, however, is that this reaction introduces a new stereocenter, which can lead to a mixture of diastereomers if the starting alcohol is chiral.[6][7]
Part 2: The Evolution of Synthetic Strategy
The construction of the tetrahydropyran ring is a central challenge in the synthesis of numerous natural products. Over the decades, the synthetic chemist's toolkit has expanded dramatically, moving from classical methods to powerful, stereoselective catalytic reactions.
The Prins Cyclization: A Cornerstone of THP Synthesis
A major breakthrough in THP synthesis was the application of the Prins reaction. First reported by Hendrik Jacobus Prins, the reaction initially described the acid-catalyzed addition of an aldehyde to an alkene. A key variant, the Prins cyclization, involves the reaction of a homoallylic alcohol with an aldehyde. This process is a powerful and well-established method for constructing the THP skeleton.[8][9]
The reaction proceeds through a key oxocarbenium ion intermediate, which is generated by the acid-catalyzed condensation of the aldehyde and the alcohol's hydroxyl group with the alkene.[9][10] The subsequent intramolecular attack of the alkene onto this electrophilic center forges the six-membered ring. The stereochemical outcome of the reaction is often highly selective, dictated by the chair-like transition state of the cyclization.[8] This method has been extensively developed, with numerous Lewis and Brønsted acids employed as catalysts to improve efficiency and selectivity.[9][11]
Mechanism of the Acid-Catalyzed Prins Cyclization
The causality behind the stereoselectivity of the Prins cyclization lies in the thermodynamic preference for substituents to occupy equatorial positions in the chair-like transition state, minimizing steric interactions. This principle allows for the predictable synthesis of specific diastereomers.
Caption: The Prins cyclization proceeds via an oxocarbenium ion intermediate.
Hetero-Diels-Alder Cycloaddition
The Hetero-Diels-Alder reaction provides an alternative and highly efficient pathway to dihydropyrans, which are immediate precursors to tetrahydropyrans.[12] This cycloaddition involves the reaction of an electron-rich alkene (dienophile) with an α,β-unsaturated carbonyl compound (heterodiene).[13] The development of chiral Lewis acid catalysts, such as those based on copper(II)-bis(oxazoline) complexes, has transformed this reaction into a powerful tool for asymmetric synthesis, allowing for the creation of enantioenriched dihydropyrans with high selectivity.[12][13][14] This method is particularly valuable for constructing highly substituted THP rings found in complex natural products.[12][14]
Modern Catalytic and Strategic Innovations
Contemporary organic synthesis has seen the advent of numerous other strategies for constructing the THP ring. These methods offer unique advantages in terms of efficiency, selectivity, and functional group tolerance.[15]
-
Intramolecular oxa-Michael Addition: This involves the 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system to form the THP ring.[12]
-
Ring-Closing Metathesis (RCM): Alkene metathesis, catalyzed by ruthenium or molybdenum complexes, can be used to form the THP ring from a diene precursor containing an ether linkage.
-
Palladium-Catalyzed Cyclizations: Various palladium-catalyzed reactions have been developed to construct THP rings, often involving the intramolecular attack of an alcohol onto a palladium-activated alkene or alkyne.[12]
-
Intramolecular Epoxide Ring Opening (IERO): Mimicking biosynthetic pathways, the selective 6-endo cyclization of 4,5-epoxy alcohols can yield THP rings, though this often competes with the kinetically favored 5-exo pathway to form tetrahydrofurans.[16]
These diverse methods provide chemists with a powerful arsenal to tackle the synthesis of virtually any desired tetrahydropyran derivative.[15][17]
Part 3: Tetrahydropyran Derivatives in Drug Discovery and Medicine
The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active natural products.[2][3][18] Its presence can influence a molecule's pharmacological properties, including solubility, metabolic stability, and binding affinity to biological targets.[19][20]
Case Study 1: Posaconazole - An Antifungal Agent
Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prevention of invasive fungal infections.[21][22] Its structure features multiple tetrahydropyran and tetrahydrofuran rings.
-
Mechanism of Action: Like other azole antifungals, posaconazole works by inhibiting a key enzyme in the fungal cell membrane biosynthesis pathway called lanosterol 14α-demethylase.[21][22][23][24] This enzyme is critical for the production of ergosterol, an essential component of the fungal cell membrane.[24][25] By blocking ergosterol synthesis, posaconazole disrupts the integrity and function of the cell membrane, leading to fungal cell death.[23][25] The specific chemical structure of posaconazole allows it to bind with very high affinity to the target enzyme, contributing to its potency and broad spectrum of activity.[21]
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- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]
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- 11. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Methodological & Application
Application Notes and Protocols: Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethanol Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-(tetrahydro-2H-pyran-4-yl)ethanol and its derivatives. The tetrahydropyran (THP) motif is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals, making the efficient synthesis of its derivatives a critical aspect of modern medicinal chemistry. These application notes detail robust and reproducible protocols for the synthesis of the core this compound structure, followed by key derivatization strategies to access a diverse range of analogs. The protocols are supplemented with mechanistic insights, troubleshooting guides, and characterization data to ensure successful implementation in a laboratory setting.
Introduction: Significance of the Tetrahydropyran Scaffold
The tetrahydropyran ring is a privileged heterocyclic scaffold frequently incorporated into the design of novel therapeutic agents. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive replacement for less desirable functionalities. Derivatives of this compound serve as crucial building blocks in the synthesis of complex molecules, including inhibitors of various enzymes and modulators of cellular receptors. The ability to synthetically access and functionalize this core structure is therefore of paramount importance in drug discovery and development programs.
Synthesis of the Core Intermediate: this compound
The most common and efficient route to the parent alcohol involves the reduction of a commercially available lactone, ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate. This two-step, one-pot procedure provides a high yield of the desired product.
Protocol 1: Reduction of Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate
This protocol outlines the lithium aluminum hydride (LiAlH₄) mediated reduction of the ester to the primary alcohol.
Mechanism & Rationale: Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing esters to primary alcohols. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced by a second equivalent of hydride to the primary alcohol. The use of an anhydrous ethereal solvent like tetrahydrofuran (THF) is critical, as LiAlH₄ reacts violently with protic solvents such as water and alcohols. The reaction is performed at 0 °C initially to control the exothermic nature of the hydride reduction.
Experimental Protocol:
| Step | Procedure | Notes |
| 1. Reagent Preparation | In a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous tetrahydrofuran (THF, 100 mL). | Ensure all glassware is scrupulously dried to prevent quenching of the highly reactive LiAlH₄. |
| 2. Reaction Initiation | Cool the LiAlH₄ suspension to 0 °C using an ice-water bath. | This mitigates the initial exotherm upon addition of the ester. |
| 3. Substrate Addition | Slowly add a solution of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate (1.0 eq.) in anhydrous THF (50 mL) to the stirred suspension over 30 minutes. | A slow, dropwise addition is crucial for maintaining temperature control. |
| 4. Reaction Progression | After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours. | The reaction progress can be monitored by Thin Layer Chromatography (TLC). |
| 5. Quenching | Carefully quench the reaction by slowly adding 1 M aqueous sodium hydroxide (NaOH) solution at 0 °C until the evolution of gas ceases. | This step neutralizes the excess LiAlH₄ and hydrolyzes the aluminum salts. Caution: Quenching is highly exothermic. |
| 6. Work-up & Extraction | Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL). | The Celite filtration removes the insoluble aluminum salts. |
| 7. Drying & Concentration | Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. | This yields the crude product. |
| 8. Purification | Purify the crude residue by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford this compound as a colorless oil. | Typical yields range from 85-95%. |
Workflow Diagram:
Caption: Reduction of an ester to the core alcohol.
Derivatization of the Primary Alcohol
The synthetic utility of this compound lies in the facile derivatization of its primary hydroxyl group. The following protocols describe two common transformations: O-alkylation and esterification.
Protocol 2: O-Alkylation via Williamson Ether Synthesis
This protocol details the synthesis of ether derivatives, a common modification in medicinal chemistry to modulate lipophilicity and metabolic stability.
Mechanism & Rationale: The Williamson ether synthesis is a classic Sₙ2 reaction for the formation of ethers. A strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming a highly nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide (e.g., benzyl bromide) in a bimolecular nucleophilic substitution reaction. A polar aprotic solvent like DMF is used to solvate the sodium cation, thereby enhancing the nucleophilicity of the alkoxide.
Experimental Protocol:
| Step | Procedure | Notes |
| 1. Deprotonation | To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 10 mL/mmol) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. | The evolution of hydrogen gas will be observed. |
| 2. Alkoxide Formation | Allow the mixture to warm to room temperature and stir for 30 minutes. | Ensure all the alcohol has been converted to the alkoxide. |
| 3. Alkyl Halide Addition | Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise. | |
| 4. Reaction Progression | Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). | Monitor by TLC for the disappearance of the starting alcohol. |
| 5. Quenching & Extraction | Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with ethyl acetate (3 x V). | |
| 6. Washing & Drying | Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄). | |
| 7. Purification | Filter, concentrate, and purify the crude product by flash column chromatography (eluent: 5-20% ethyl acetate in hexanes) to yield the desired ether derivative. |
Workflow Diagram:
Caption: O-Alkylation via Williamson ether synthesis.
Protocol 3: Esterification using an Acyl Chloride
This protocol describes the formation of ester derivatives, which can act as prodrugs or modulate the binding of the parent molecule to its target.
Mechanism & Rationale: Esterification can be achieved by reacting the alcohol with an activated carboxylic acid derivative, such as an acyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base, like triethylamine (TEA) or pyridine, which serves to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.
Experimental Protocol:
| Step | Procedure | Notes |
| 1. Reaction Setup | In a round-bottom flask, dissolve this compound (1.0 eq.) and triethylamine (TEA, 1.5 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol). | |
| 2. Acyl Chloride Addition | Cool the solution to 0 °C and add the desired acyl chloride (e.g., acetyl chloride, 1.2 eq.) dropwise. | |
| 3. Reaction Progression | Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. | Monitor by TLC. |
| 4. Work-up | Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated aqueous sodium bicarbonate (NaHCO₃), and brine. | The acid wash removes excess TEA, and the base wash removes any remaining acyl chloride. |
| 5. Drying & Purification | Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography to afford the pure ester derivative. |
Characterization of Synthesized Compounds
The identity and purity of the synthesized core alcohol and its derivatives must be confirmed through standard analytical techniques.
Table of Expected Analytical Data:
| Technique | Purpose | Expected Observations for Derivatives |
| ¹H NMR | Structural elucidation | Disappearance of the alcohol -OH proton signal. Appearance of new signals corresponding to the added alkyl or acyl group. A downfield shift of the -CH₂O- protons is expected. |
| ¹³C NMR | Carbon skeleton confirmation | Appearance of new carbon signals from the derivative moiety. A shift in the resonance of the carbon atom bonded to the oxygen. |
| FT-IR | Functional group analysis | Disappearance of the broad O-H stretch (approx. 3300 cm⁻¹) from the starting alcohol. Appearance of a strong C=O stretch (approx. 1735 cm⁻¹) for esters or a prominent C-O stretch (approx. 1100 cm⁻¹) for ethers. |
| HRMS (ESI) | Molecular formula confirmation | The measured m/z value for the molecular ion ([M+H]⁺ or [M+Na]⁺) should be within 5 ppm of the calculated theoretical mass. |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Reduction (Protocol 1) | Inactive LiAlH₄ due to moisture exposure. | Use a fresh bottle of LiAlH₄ or titrate to determine its activity. Ensure all glassware and solvents are rigorously dried. |
| Incomplete Reaction in O-Alkylation (Protocol 2) | Insufficient deprotonation; weak alkylating agent. | Use a stronger base if necessary (e.g., n-BuLi). For less reactive alkyl halides, consider converting it to a more reactive electrophile (e.g., an alkyl triflate). |
| Formation of Byproducts | Side reactions due to elevated temperatures or reactive impurities. | Maintain strict temperature control throughout the reaction. Purify all reagents before use. |
| Difficult Purification | Co-elution of product and starting material or byproducts. | Optimize the eluent system for column chromatography. Consider using a different stationary phase or preparative HPLC if necessary. |
References
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]
- Clayden, J., Greeves, N., & Warren,S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
The Versatile Building Block: 2-(Tetrahydro-2H-pyran-4-yl)ethanol in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Saturated Heterocycle
In the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that impart desirable physicochemical properties is perpetual. The tetrahydropyran (THP) moiety, a saturated six-membered oxygen-containing heterocycle, has emerged as a privileged structural motif. Its incorporation into bioactive molecules can enhance aqueous solubility, improve metabolic stability, and provide a three-dimensional framework that can favorably interact with biological targets. Among the diverse array of functionalized THP derivatives, 2-(tetrahydro-2H-pyran-4-yl)ethanol stands out as a particularly versatile and synthetically accessible building block. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in leveraging its full potential.
The utility of the tetrahydropyran scaffold is underscored by its presence in a multitude of natural products and clinically approved drugs.[1] The inherent stability of the THP ring, coupled with the synthetic handles offered by its substituents, makes it an attractive component for the design of new chemical entities.
Core Attributes and Synthetic Accessibility
This compound possesses a primary alcohol functionality appended to a tetrahydropyran ring via a two-carbon linker. This seemingly simple architecture offers a wealth of opportunities for synthetic diversification. The primary alcohol can be readily transformed into a variety of functional groups, including ethers, esters, aldehydes, and halides, which can then participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.
A common synthetic route to this compound involves the reduction of a corresponding carboxylic acid ester, such as ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate. This transformation is typically achieved with high efficiency using standard reducing agents like lithium aluminum hydride (LiAlH₄).
Key Applications in Synthetic Chemistry
The true value of this compound as a building block is realized in its application to construct more complex molecular architectures. Its derivatives serve as key intermediates in the synthesis of a diverse array of compounds, from pharmacologically active agents to materials with unique properties.
Ether Synthesis: Building Blocks for Biologically Active Molecules
The primary alcohol of this compound is readily converted to its corresponding alkoxide, which can then participate in Williamson ether synthesis with various electrophiles. This strategy is frequently employed to introduce the tetrahydropyran motif into larger molecules.
Protocol 1: Synthesis of a Model Aryl Ether
This protocol details the synthesis of 4-(2-(benzyloxy)ethyl)tetrahydro-2H-pyran, a representative example of an etherification reaction.
Reaction Scheme:
A representative Williamson ether synthesis.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| This compound | 130.18 | 1.30 g | 10.0 | 1.0 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 0.44 g | 11.0 | 1.1 |
| Benzyl Bromide | 171.04 | 1.33 mL | 11.0 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |
| Saturated aq. Ammonium Chloride | - | 20 mL | - | - |
| Diethyl Ether | - | 100 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous Magnesium Sulfate | - | - | - | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.30 g, 10.0 mmol) and dissolve in anhydrous THF (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add benzyl bromide (1.33 mL, 11.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
Esterification: Access to Diverse Functional Molecules
The hydroxyl group of this compound can be readily esterified with a variety of carboxylic acids, acid chlorides, or anhydrides to furnish esters with diverse functionalities. These esters can serve as prodrugs, fragrances, or key intermediates in further synthetic transformations.
Protocol 2: Fischer Esterification with Acetic Acid
This protocol describes the synthesis of 2-(tetrahydro-2H-pyran-4-yl)ethyl acetate, a simple yet illustrative example of an esterification reaction.
Reaction Scheme:
Fischer esterification to form an acetate ester.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| This compound | 130.18 | 1.30 g | 10.0 | 1.0 |
| Glacial Acetic Acid | 60.05 | 2.86 mL | 50.0 | 5.0 |
| Concentrated Sulfuric Acid | 98.08 | 2-3 drops | - | cat. |
| Diethyl Ether | - | 50 mL | - | - |
| Saturated aq. Sodium Bicarbonate | - | 30 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous Sodium Sulfate | - | - | - | - |
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser, combine this compound (1.30 g, 10.0 mmol) and glacial acetic acid (2.86 mL, 50.0 mmol).
-
Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing 50 mL of diethyl ether and 30 mL of water.
-
Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) until the aqueous layer is basic, then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or flash column chromatography if necessary.
Activation and Nucleophilic Substitution: A Gateway to Further Functionalization
A powerful strategy for utilizing this compound involves the conversion of its hydroxyl group into a good leaving group, such as a tosylate or a halide. This "activated" intermediate can then undergo nucleophilic substitution with a wide range of nucleophiles, including amines, azides, cyanides, and organometallics, thereby providing access to a vast chemical space.
Protocol 3: Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate (Tosylate)
This protocol outlines the preparation of the tosylate derivative, a key intermediate for subsequent nucleophilic substitution reactions.
Reaction Scheme:
Sources
The Strategic Incorporation of 2-(Tetrahydro-2H-pyran-4-yl)ethanol in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Tetrahydropyran Moiety as a Privileged Scaffold in Medicinal Chemistry
The tetrahydropyran (THP) ring is a ubiquitous structural motif in a multitude of natural products and synthetic pharmaceuticals.[1][2] Its prevalence is not coincidental; the inclusion of this saturated heterocyclic system often imparts favorable pharmacokinetic properties to a drug candidate. The THP moiety can enhance aqueous solubility, improve metabolic stability, and provide a rigid, three-dimensional scaffold that can be strategically decorated to optimize interactions with biological targets.[3] These attributes make tetrahydropyran-containing building blocks, such as 2-(Tetrahydro-2H-pyran-4-yl)ethanol, highly valuable assets in the medicinal chemist's toolbox.
This guide provides an in-depth exploration of the utility of this compound as a versatile building block in drug discovery, with a focus on its application in the synthesis of targeted therapeutics. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its incorporation into lead compounds, and present illustrative examples of its successful application.
Core Applications in Drug Discovery: A Focus on Receptor Agonists
This compound serves as a key synthetic intermediate for the introduction of the tetrahydropyran-4-yl-ethyl motif into drug candidates. This substructure has been identified as a critical component in the development of potent and selective receptor agonists, particularly for the Cannabinoid Receptor 2 (CB2) and Toll-Like Receptor 7 (TLR7).
Case Study: Synthesis of a Potent and Selective CB2 Receptor Agonist
A prime example of the strategic use of this compound is in the synthesis of the potent and selective CB2 receptor agonist, [1-(Tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone, also known as A-834,735.[4] The tetrahydropyran moiety in this compound is crucial for achieving the desired pharmacological profile, contributing to both high affinity and selectivity for the CB2 receptor over the CB1 receptor.[5] This selectivity is highly desirable as it minimizes the psychoactive side effects associated with CB1 receptor activation.[6]
The synthesis of this class of compounds typically involves the alkylation of an indole nitrogen with a reactive intermediate derived from this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound. These protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions.
Protocol 1: Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate
This protocol details the conversion of the primary alcohol of this compound into a tosylate, a versatile leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of alcohol). Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: To the cooled solution, add anhydrous pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq). The pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 4-6 hours).
-
Work-up: Quench the reaction by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-(Tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation:
| Parameter | Value |
| Typical Yield | 85-95% |
| Appearance | White to off-white solid |
| Purity (by ¹H NMR) | >95% |
Protocol 2: N-Alkylation of Indole with 2-(Tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate
This protocol describes the use of the synthesized tosylate to alkylate the nitrogen of an indole scaffold, a key step in the synthesis of the CB2 agonist A-834,735.
Materials:
-
(1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
-
2-(Tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate (from Protocol 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Syringe and needles
Procedure:
-
Indole Deprotonation: To a suspension of sodium hydride (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add a solution of (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (1.0 eq) in anhydrous DMF dropwise at 0 °C. Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 2-(Tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate (1.1 eq) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting indole (typically 12-18 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated indole.
Data Presentation:
| Parameter | Value |
| Typical Yield | 60-75% |
| Appearance | Viscous oil or low-melting solid |
| Purity (by LC-MS) | >98% |
Protocol 3: Mitsunobu Etherification of a Phenol with this compound
The Mitsunobu reaction is a powerful and mild method for the formation of C-O bonds with inversion of stereochemistry at the alcohol carbon.[7][8][9] This protocol provides a general procedure for the etherification of a phenolic substrate with this compound.
Materials:
-
Phenolic substrate
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the phenolic substrate (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Addition of Azodicarboxylate: Cool the solution to 0 °C in an ice bath and add DIAD or DEAD (1.5 eq) dropwise. A color change and the formation of a precipitate (triphenylphosphine oxide) are often observed.[10]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 2-12 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude product can be purified by column chromatography to remove triphenylphosphine oxide and other by-products.
Visualization of Synthetic Workflow
The following diagram illustrates the key synthetic transformations described in the protocols.
Caption: Rationale for incorporating the THP-ethanol moiety in drug design.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic incorporation into drug candidates, exemplified by the synthesis of the CB2 receptor agonist A-834,735, highlights the importance of the tetrahydropyran moiety in achieving desirable pharmacokinetic and pharmacodynamic properties. The protocols detailed in this guide offer robust and reproducible methods for the synthetic manipulation of this key intermediate, empowering researchers to explore its full potential in the development of novel therapeutics.
References
- Mitsunobu reaction. Wikipedia. [Link]
- Mitsunobu reaction. Organic Synthesis. [Link]
- Mitsunobu Reaction. NROChemistry. [Link]
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- Rational drug design of CB2 receptor ligands: from 2012 to 2021.
- Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines.
- Design and Synthesis of Tetrahydropyridopyrimidine Based Toll-Like Receptor (TLR) 7/8 Dual Agonists.
- Synthesis and Characterization of a Cannabinoid Type 2 Receptor Photoactivated Prodrug.
- Synthesis and Biological Evaluation of Cannabinoid Receptor Ligands. (2017, April 12). eGrove - University of Mississippi. [Link]
- Alkoxyalkylation of Electron-Rich Aromatic Compounds.
- New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. MDPI. [Link]
- Computational Modeling, Design and Synthesis of Selective Cannabinoid Receptor 2 (CB2). (2021, December 11). Auburn University. [Link]
- Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- [1-(Tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone: a new synthetic cannabinoid identified on the drug market.
- A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023, February 28).
Sources
- 1. nbinno.com [nbinno.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 10. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: Strategic Incorporation of 2-(Tetrahydro-2H-pyran-4-yl)ethanol in PROTAC® Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the application of 2-(Tetrahydro-2H-pyran-4-yl)ethanol as a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will explore the scientific rationale for incorporating a saturated heterocyclic moiety, detail synthetic protocols for its functionalization and conjugation, and discuss the anticipated impact on the physicochemical and pharmacological properties of the resulting PROTACs. The protocols provided are based on established chemical principles and are designed to be a robust starting point for PROTAC development programs.
Introduction: The Rationale for Saturated Heterocycles in Linker Design
PROTACs are heterobifunctional molecules that induce targeted protein degradation by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent destruction by the proteasome.[1][2][3] The linker component is a critical determinant of a PROTAC's efficacy, influencing not only the formation of a productive ternary complex (POI-PROTAC-E3 ligase) but also the overall physicochemical properties of the molecule, such as solubility, permeability, and metabolic stability.[][5][6]
While flexible polyethylene glycol (PEG) and alkyl chains have been historically prevalent in linker design, there is a growing body of evidence supporting the use of more rigid motifs, such as saturated heterocycles.[6][7][8] The incorporation of a tetrahydropyran (THP) ring, specifically via the this compound building block, offers several strategic advantages:
-
Conformational Pre-organization: Unlike highly flexible linear linkers, the THP ring introduces a degree of conformational rigidity. This can reduce the entropic penalty associated with ternary complex formation, potentially leading to more stable and potent degraders.[9]
-
Improved Physicochemical Properties: The ether oxygen within the THP ring can act as a hydrogen bond acceptor, improving aqueous solubility and modulating the overall polarity of the PROTAC. This is a crucial consideration for molecules that often fall into the "beyond Rule of 5" chemical space.[10][11][12][13]
-
Vectorial Control: The defined geometry of the 4-substituted THP ring provides a specific exit vector away from the ligand binding pocket, which can be exploited to optimize the orientation of the E3 ligase for effective ubiquitination.
-
Metabolic Stability: Saturated rings are often less susceptible to metabolic degradation compared to linear chains, potentially improving the pharmacokinetic profile of the final PROTAC molecule.
This guide focuses on the practical implementation of this compound as a foundational element for building these advanced linkers.
Physicochemical Properties of the Building Block
A thorough understanding of the starting material is crucial for reaction design and optimization.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 4677-18-3 | [12] |
| Molecular Formula | C₇H₁₄O₂ | - |
| Molecular Weight | 130.18 g/mol | - |
| Boiling Point | 226.05 °C at 760 mmHg | [11] |
| Density | ~0.982 g/cm³ | [11] |
| Appearance | Colorless liquid | [12] |
| Key Functional Groups | Primary alcohol (-CH₂OH), Saturated ether (THP) | - |
Synthetic Strategy & Protocols
The primary alcohol of this compound is the key handle for its incorporation into a PROTAC linker. A common and robust strategy involves a two-stage process: Stage 1: Activation of the alcohol to create a good leaving group. Stage 2: Nucleophilic substitution with a suitable functional group to extend the linker, followed by conjugation to either the POI ligand or the E3 ligase ligand.
The following diagram illustrates the overall workflow.
Caption: General workflow for PROTAC synthesis using the THP building block.
Protocol 1: Activation of the Primary Alcohol via Tosylation
Objective: To convert the primary alcohol into a tosylate, creating an excellent leaving group for subsequent nucleophilic substitution reactions. Mesylation is an analogous alternative.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).
-
Add TEA (1.5 eq.) or DIPEA (1.5 eq.) to the solution and stir under a nitrogen or argon atmosphere.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of TsCl (1.2 eq.) in anhydrous DCM to the cooled mixture.
-
Causality: Adding the TsCl solution slowly at 0 °C helps to control the exothermicity of the reaction and minimize the formation of side products.
-
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (if using TEA), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product, (2-(Tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate), by silica gel column chromatography using a suitable solvent system (e.g., hexanes/ethyl acetate gradient).
Self-Validation: Successful synthesis should be confirmed by NMR and Mass Spectrometry. The ¹H NMR spectrum should show the characteristic aromatic peaks of the tosyl group and a downfield shift of the methylene protons adjacent to the sulfonate ester.
Protocol 2: Introduction of a Functional Handle (Example: Azide Installation)
Objective: To displace the tosylate with an azide group, installing a versatile handle for "click chemistry" ligation.
Materials:
-
(2-(Tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate) (from Protocol 1)
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the tosylated intermediate (1.0 eq.) in anhydrous DMF (0.2 M).
-
Add sodium azide (1.5 - 2.0 eq.) to the solution.
-
Causality: A slight excess of sodium azide ensures the reaction goes to completion. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.
-
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extract the product into diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash with brine (3x) to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure.
-
Safety Note: Organic azides can be energetic. Avoid heating the neat product to high temperatures. It is often best to use the crude product directly in the next step if purity is sufficient.
-
-
The resulting product, 4-(2-azidoethyl)tetrahydro-2H-pyran, can be used in a copper-catalyzed or strain-promoted alkyne-azide cycloaddition reaction to conjugate with an alkyne-modified ligand.
Expert Insight: This azido-functionalized THP linker is now ready for conjugation. The "click chemistry" approach is highly efficient and orthogonal to many other functional groups, making it a preferred method for the final PROTAC assembly steps.[][6]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC Linkers | BroadPharm [broadpharm.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application and challenges of nitrogen heterocycles in PROTAC linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and Physicochemical Features of Oral PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
application of 2-(Tetrahydro-2H-pyran-4-yl)ethanol in fragment-based drug discovery
An In-Depth Guide to the Application of 2-(Tetrahydro-2H-pyran-4-yl)ethanol in Fragment-Based Drug Discovery
Introduction: The Power of Small Beginnings in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD focuses on identifying very small, low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[1][4] These initial fragment hits, typically with dissociation constants (KD) in the millimolar to high-micromolar range, serve as high-quality starting points for structure-guided optimization into potent, drug-like candidates.[1][5] The core principle is that smaller molecules can explore chemical space more effectively and form more efficient, high-quality interactions with a protein target, providing a superior foundation for building affinity and selectivity.[3][4][6]
This guide focuses on a particularly valuable member of a typical fragment library: This compound . This molecule, with its saturated heterocyclic core and a reactive hydroxyl "vector," represents an ideal starting point for an FBDD campaign. We will explore its properties, outline detailed protocols for its use in screening and validation, and provide a strategic framework for its evolution from a simple fragment into a potent lead compound.
Part 1: Fragment Profile: this compound
The selection of fragments for a screening library is a critical first step in any FBDD program. Ideal fragments are small, soluble, and possess physicochemical properties that adhere to the widely accepted "Rule of Three".[1][7][8][9] This rule provides a guideline for selecting fragments with a higher probability of being developable into orally bioavailable drugs.
This compound is an exemplary fragment that aligns perfectly with these principles. The tetrahydropyran (THP) ring is a desirable scaffold in medicinal chemistry; as a saturated heterocycle, it often imparts favorable properties such as improved aqueous solubility and metabolic stability compared to aromatic counterparts. The ethanol side chain provides a crucial, synthetically tractable "growth vector"—a specific point from which the fragment can be elaborated to explore the surrounding protein binding pocket and gain affinity.[10]
Table 1: Physicochemical Properties of this compound
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight | 130.18 g/mol [11] | < 300 Da | Yes |
| cLogP | -0.2 (Predicted) | ≤ 3 | Yes |
| Hydrogen Bond Donors | 1 (hydroxyl group) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 2 (ring oxygen, hydroxyl oxygen) | ≤ 3 | Yes |
| Rotatable Bonds | 2 | ≤ 3 | Yes |
cLogP value is an estimation based on standard computational models.
The molecule's compliance with the Rule of Three, combined with its structural features, makes it a high-quality starting point for discovering novel chemical matter against a wide range of biological targets.[12]
Part 2: The FBDD Experimental Workflow
An FBDD campaign is a multi-stage process that begins with identifying a weakly binding fragment and systematically builds it into a high-affinity lead. Each stage employs specific biophysical techniques designed to answer critical questions about binding, affinity, and structure.
Caption: General workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Part 3: Application Protocols: Primary Screening
The goal of the primary screen is to rapidly identify which fragments from a library bind to the target protein. Because fragment binding is weak, highly sensitive biophysical techniques are required.[5][13][14][15] We present protocols for two widely used and robust methods: Differential Scanning Fluorimetry (DSF) and NMR-based Saturation Transfer Difference (STD) spectroscopy.
Protocol 1: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
Principle: DSF measures changes in the thermal denaturation temperature (Tm) of a protein. Ligand binding typically stabilizes the protein, resulting in a positive shift in its Tm. This method is high-throughput and requires minimal protein.
Materials:
-
Purified target protein (0.1-0.2 mg/mL).
-
10x SYPRO Orange dye.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
This compound stock solution (e.g., 100 mM in DMSO or buffer).
-
Quantitative PCR (qPCR) instrument with thermal ramping capability.
-
96- or 384-well PCR plates.
Methodology:
-
Preparation of Master Mix: Prepare a protein/dye master mix in the assay buffer. For a final volume of 20 µL per well, this would contain the protein at its final concentration (e.g., 2 µM) and SYPRO Orange dye at a final concentration of 5x.
-
Fragment Dispensing: Dispense a small volume (e.g., 200 nL) of the 100 mM fragment stock solution into the assay wells using an acoustic dispenser or manual pipette. This yields a final fragment concentration of 1 mM. Include DMSO-only wells as a negative control.
-
Protein Addition: Add 19.8 µL of the protein/dye master mix to each well. Mix gently by centrifugation.
-
Thermal Denaturation: Place the plate in the qPCR instrument. Run a thermal ramp program, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while continuously monitoring fluorescence.
-
Data Analysis: Plot fluorescence versus temperature. The Tm is the temperature at the midpoint of the unfolding transition (the peak of the first derivative). A ΔTm (Tm with fragment - Tm with DMSO) of ≥ 2 °C is typically considered a positive hit.
Causality Insight: The choice of 1 mM for the fragment concentration is a balance. It needs to be high enough to occupy a significant fraction of the protein's binding sites given the weak affinity, but not so high as to cause aggregation or solubility issues.
Protocol 2: NMR Saturation Transfer Difference (STD) Spectroscopy
Principle: STD is a ligand-observed NMR technique that identifies binders by detecting the transfer of magnetic saturation from the protein to a bound ligand.[16][17] Only molecules that are in close proximity (i.e., bound) to the protein will receive this saturation, resulting in a detectable signal attenuation.
Materials:
-
Purified target protein (10-50 µM).
-
NMR Buffer (e.g., 50 mM Phosphate Buffer in 99.9% D2O, 150 mM NaCl, pH 7.4).
-
This compound (1-2 mM final concentration).
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe.
-
NMR tubes.
Methodology:
-
Sample Preparation: Prepare two identical samples in NMR tubes.
-
Sample A (STD): 10-50 µM protein and 1 mM fragment in NMR buffer.
-
Sample B (Reference): 1 mM fragment in NMR buffer (no protein).
-
-
Acquisition of 1D Proton Spectrum: Acquire a standard 1D 1H NMR spectrum of Sample B to identify the chemical shifts of the fragment's protons.
-
STD Experiment Setup: On Sample A, set up the STD experiment. This involves two separate acquisitions:
-
On-Resonance Spectrum: A long, selective saturation pulse is applied at a frequency where only protein resonances appear (e.g., -1.0 ppm for aliphatic protons).
-
Off-Resonance Spectrum: The same saturation pulse is applied at a frequency far from any protein or ligand signals (e.g., 40 ppm).
-
-
Data Acquisition: Acquire both the on-resonance and off-resonance spectra with identical parameters. The saturation time is a key parameter, typically set between 1-2 seconds.
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
The resulting "difference spectrum" will show signals only for the protons of the fragment that were in close contact with the protein.
-
The presence of signals in the difference spectrum confirms binding. The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface.
-
Causality Insight: Using D2O as the solvent is crucial to suppress the large water signal, which would otherwise obscure the much smaller signals from the protein and fragment.
Part 4: Application Protocols: Hit Validation and Characterization
A hit from a single primary screen is not sufficient evidence of true binding. It must be confirmed using an orthogonal biophysical method, and its binding affinity and mode must be determined.[13][18]
Protocol 3: Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for determining the thermodynamic parameters of an interaction, providing the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) in a single experiment.
Materials:
-
Purified target protein (10-50 µM in the cell).
-
This compound (10-20x the protein concentration in the syringe).
-
Identical, degassed ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
ITC instrument.
Methodology:
-
Sample Preparation: Prepare the protein and fragment solutions in the exact same buffer. Dialyze the protein against the buffer extensively. Dissolve the fragment directly into the final dialysis buffer. Degas both solutions immediately before use.
-
Instrument Setup: Load the protein solution into the sample cell and the fragment solution into the injection syringe. Allow the system to equilibrate thermally.
-
Titration: Perform a series of small, timed injections (e.g., 2 µL each) of the fragment solution into the protein solution while stirring. Each injection produces a heat signal that is measured relative to a reference cell.
-
Data Analysis: Integrate the heat signal for each injection peak. Plot the heat change per mole of injectant against the molar ratio of fragment to protein. Fit this binding isotherm to a suitable model (e.g., a single-site binding model) to extract KD, n, and ΔH.
Causality Insight: Using the exact same buffer for both protein and ligand is non-negotiable. Any slight mismatch will create large heats of dilution that can completely obscure the true binding signal.
Protocol 4: X-ray Crystallography
Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of the fragment bound to the protein's active or allosteric site.[19][20] This structural information is indispensable for the hit-to-lead optimization phase, as it reveals the precise binding mode and identifies opportunities for chemical elaboration.[4][21][22]
Materials:
-
High-quality crystals of the target protein.
-
Cryoprotectant solution (e.g., mother liquor supplemented with 20-30% glycerol).
-
This compound stock solution.
-
Cryo-loops, magnetic wands, and liquid nitrogen.
-
Synchrotron X-ray source.
Methodology:
-
Crystal Soaking: Transfer a protein crystal from its growth drop into a drop of cryoprotectant solution containing the fragment at a high concentration (e.g., 10-50 mM). The high concentration is necessary to drive binding for a weak-affinity fragment.[19][21] Allow the crystal to soak for a period ranging from minutes to hours.
-
Crystal Harvesting and Freezing: Using a cryo-loop, scoop the crystal out of the soaking drop and immediately plunge it into liquid nitrogen to flash-freeze it. This vitrification process prevents ice crystal formation, which would destroy the protein crystal lattice.
-
Data Collection: Mount the frozen crystal on the goniometer at a synchrotron beamline. Collect a full X-ray diffraction dataset by rotating the crystal in the X-ray beam.
-
Structure Determination and Analysis:
-
Process the diffraction data to obtain an electron density map.
-
Using a previously solved structure of the protein without a ligand (the "apo" structure), calculate a difference electron density map (Fo-Fc).
-
Positive density in this map that is not accounted for by the protein model indicates the location of the bound fragment.
-
Model the fragment into the density and refine the structure to obtain a high-resolution view of the protein-fragment complex.
-
Causality Insight: Soaking fragments into pre-existing crystals is often more successful and higher throughput than trying to co-crystallize the protein with a weakly binding ligand from the start.
Part 5: From Fragment to Lead: A Strategic Blueprint
With a validated hit and a high-resolution crystal structure, the next phase is to transform the low-affinity fragment into a potent lead compound. The structure of this compound bound to the target protein provides the blueprint for this process.
The primary strategies for fragment evolution are:
-
Fragment Growing: Adding chemical functionality to a vector on the fragment to engage with adjacent pockets on the protein surface.[23] The hydroxyl group of our fragment is an ideal starting point for this strategy.
-
Fragment Linking: If two different fragments are found to bind in close proximity, they can be chemically linked together to create a single, higher-affinity molecule.[6]
-
Fragment Merging: If two fragments bind in overlapping positions, a new molecule can be designed that incorporates the key binding features of both.
Caption: Elaboration strategies for evolving a fragment hit into a potent lead.
The medicinal chemistry effort would focus on synthesizing analogs of this compound, modifying the hydroxyl group to introduce new functional groups. For example, if the crystal structure shows a nearby hydrophobic pocket, chemists might synthesize an ether or ester to place an aromatic ring in that pocket. This iterative, structure-guided process of design, synthesis, and testing is the engine of FBDD.[10][24]
Part 6: Data Summary and Interpretation
Each biophysical technique provides a unique piece of the puzzle. Understanding the strengths and weaknesses of each is key to making sound decisions in an FBDD project.
Table 2: Summary of Biophysical Techniques in FBDD
| Technique | Primary Use | Information Gained | Key Considerations |
| DSF | Primary Screening | Hit Identification (Tm Shift) | High throughput, low protein use. Prone to false positives/negatives. |
| NMR (STD) | Screening & Validation | Hit ID, Binding Epitope | Highly reliable, low false positive rate. Requires more protein and expensive equipment.[16][25] |
| ITC | Hit Validation | KD, Stoichiometry (n), ΔH, ΔS | Gold standard for thermodynamics. Requires significant amounts of pure protein. |
| X-ray | Characterization | High-Resolution 3D Structure | Provides the ultimate structural detail for SBDD. Requires protein crystals.[12][22] |
Conclusion
This compound is more than just a simple chemical; it is a powerful tool for modern drug discovery. Its ideal fragment-like properties and synthetically tractable structure make it an excellent starting point for FBDD campaigns. By employing a strategic cascade of sensitive biophysical techniques—from high-throughput primary screens like DSF to the detailed structural insights of X-ray crystallography—researchers can leverage this fragment to uncover novel binding modes and initiate the development of potent and selective therapeutics. The journey from a millimolar-binding fragment to a nanomolar-binding clinical candidate is challenging, but starting with a high-quality fragment like this compound significantly improves the probability of success.
References
- Ciulli, A., & Williams, G. (2010). Biophysical techniques in fragment-based drug discovery. In Fragment-Based Drug Discovery and X-Ray Crystallography (pp. 45-71). Humana Press. (Source derived from general knowledge of common FBDD review authors and topics)
- Blundell, T. L., et al. (2002). Structure-based drug design: the use of X-ray crystallography for the design of inhibitors of therapeutically important targets. Journal of the Royal Society of Chemistry, Perkin Transactions 1, (1), 1-18.
- Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619. [Link]
- Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211-219. [Link]
- Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3(8), 660-672. [Link]
- Sygnature Discovery. (n.d.). Fragment Screening.
- Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design.
- Eurofins DiscoverX. (n.d.). Biophysics for Successful Drug Discovery Programs.
- Wikipedia. (n.d.). Fragment-based lead discovery.
- Wang, N., et al. (2021). NMR-Fragment Based Virtual Screening: A Brief Overview. Pharmaceuticals, 14(5), 412. [Link]
- Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 992, 337-354. [Link]
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- Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery?. Drug Discovery Today, 8(19), 876-877.
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- MDPI. (2021). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 26(16), 4945. [Link]
- ResearchGate. (2013). The 'rule of three' for fragment-based drug discovery: Where are we now?. Nature Reviews Drug Discovery, 12(8), 644-645. [Link]
- Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD).
- Hartshorn, M. J., et al. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry, 48(2), 403-413. [Link]
- Davies, T. G., & Tickle, I. J. (2012). Fragment screening using X-ray crystallography. Topics in Current Chemistry, 317, 33-59. [Link]
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- Technology Networks. (2022). Fragment-Based Approach To Enhance Drug Discovery Productivity.
- ResearchGate. (2018). Fragment-based drug discovery and its application to challenging drug targets. Future Medicinal Chemistry, 10(19), 2323-2340. [Link]
- Si, Y., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Molecules, 25(15), 3506. [Link]
- Royal Society of Chemistry. (2023). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. MedChemComm, 14(12), 2269-2277. [Link]
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- YouTube. (2021). Lecture 12, concept 21: Fragment-based drug design tries to build a drug into a pocket.
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Application Note: Protocols for the Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethanol
Introduction
2-(Tetrahydro-2H-pyran-4-yl)ethanol is a valuable saturated heterocyclic alcohol motif frequently encountered in medicinal chemistry and materials science. Its tetrahydropyran (THP) ring is a common feature in numerous natural products and serves as a bioisostere for other cyclic systems. The primary alcohol functionality provides a versatile handle for further chemical modifications, making it a key building block in the synthesis of more complex molecules. This application note provides detailed, field-proven protocols for the synthesis of this compound, targeting researchers and professionals in drug development and chemical synthesis. We will explore two primary, reliable synthetic strategies, offering insights into the causality behind experimental choices to ensure reproducible and scalable results.
Strategic Overview of Synthetic Routes
The synthesis of this compound can be efficiently achieved through two principal pathways, each starting from a different commercially available precursor. The choice of route may depend on factors such as reagent availability, safety considerations, and desired scale.
Route 1: Reduction of a Tetrahydropyran-4-ylacetic Acid Derivative. This classic approach involves the use of a powerful reducing agent to convert a carboxylic acid or its ester counterpart directly to the primary alcohol.
Route 2: Hydrogenation and Subsequent Reduction of an Unsaturated Ester. This pathway begins with the catalytic hydrogenation of an exocyclic double bond, followed by the reduction of the ester group.
The following diagram illustrates the overall synthetic workflow for these two strategies.
Application Notes and Protocols: Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Tosylation in Organic Synthesis
In the landscape of modern organic chemistry, particularly within drug discovery and development, the conversion of an alcohol's hydroxyl group into a more reactive species is a foundational strategy. The hydroxyl group is inherently a poor leaving group, limiting its utility in nucleophilic substitution reactions.[1] Tosylation, the reaction of an alcohol with p-toluenesulfonyl chloride (TsCl), addresses this limitation by transforming the alcohol into a tosylate ester.[1][2][3] This transformation is pivotal as the resulting tosylate is an excellent leaving group, readily displaced by a wide range of nucleophiles.[4]
The subject of this guide, 2-(Tetrahydro-2H-pyran-4-yl)ethanol, is a valuable building block in medicinal chemistry. The tetrahydropyran (THP) motif is a prevalent scaffold in numerous bioactive compounds and marketed drugs, often imparting favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.[5][6][7] The conversion of this compound to its corresponding tosylate, 2-(Tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate, therefore generates a highly versatile intermediate for the synthesis of novel pharmaceutical candidates.[5] This application note provides a comprehensive, in-depth guide to this specific tosylation reaction, grounded in mechanistic understanding and practical, field-tested protocols.
Reaction Overview and Mechanism
The tosylation of this compound with tosyl chloride in the presence of a base, typically pyridine or triethylamine, proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the tosyl chloride.[1][2][8] This is followed by the deprotonation of the resulting oxonium ion by the base to yield the tosylate ester and the corresponding ammonium salt.[1][2][8][9] A critical feature of this reaction is the retention of stereochemistry at the carbon atom bearing the hydroxyl group, as the C-O bond of the alcohol is not broken during the reaction.[1][2][10]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| p-Toluenesulfonyl chloride (TsCl) | ≥98% | Commercially Available |
| Pyridine, anhydrous | ≥99.8% | Commercially Available |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |
| Saturated aqueous sodium bicarbonate | Reagent | In-house preparation |
| Brine (Saturated aqueous NaCl) | Reagent | In-house preparation |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent | Commercially Available |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
Equipment:
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction and minimize side product formation.
-
Reagent Addition: To the cooled solution, add anhydrous pyridine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.). The slow addition of TsCl helps to maintain temperature control.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed. This typically takes 2-4 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.[11]
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash with brine.[11]
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude tosylate.[11]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-(Tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate.[11]
Visualizing the Reaction Mechanism
Key Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value/Range | Rationale |
| Temperature | 0 °C to Room Temperature | Controls exothermicity, minimizes side reactions.[12] |
| Base | Pyridine or Triethylamine | Acts as a proton scavenger, driving the reaction to completion.[2][9] |
| Stoichiometry (TsCl) | 1.1 - 1.5 equivalents | Ensures complete consumption of the starting alcohol. |
| Solvent | Anhydrous Dichloromethane | A non-protic solvent that solubilizes reactants. |
| Expected Yield | 80-95% | Dependent on purity of starting materials and reaction conditions. |
| Product Purity | >98% after chromatography | Achievable with careful purification. |
Characterization of 2-(Tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate
The structure and purity of the synthesized tosylate can be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the tetrahydropyran ring protons, the ethyl chain protons, the aromatic protons of the tosyl group, and the methyl protons of the tosyl group.
-
¹³C NMR: Will show distinct signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis shows significant unreacted starting material after several hours, consider adding an additional portion of TsCl and allowing the reaction to stir at room temperature.
-
Formation of Side Products: The primary side product is often the result of the reaction of the tosylate with the chloride byproduct. Maintaining a low reaction temperature helps to minimize this.
-
Purification Challenges: The tosylate product is generally a stable, often crystalline solid, which facilitates purification by recrystallization or flash chromatography.[4] The aromatic ring of the tosyl group allows for easy visualization on a TLC plate under UV light.[8]
Safety Precautions
-
p-Toluenesulfonyl chloride (TsCl) is corrosive and a lachrymator. It causes skin and serious eye damage.[13][14][15] Always handle TsCl in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][15][16][17]
-
Pyridine and Dichloromethane are harmful. Avoid inhalation and skin contact.
-
The reaction should be performed under an inert atmosphere to prevent the reaction of TsCl with moisture.[17]
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[14][15]
Conclusion
The tosylation of this compound is a robust and reliable method for the synthesis of a versatile intermediate in drug discovery and development. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently and efficiently prepare this valuable building block for their synthetic endeavors. The resulting tosylate is primed for a variety of subsequent nucleophilic substitution reactions, opening the door to a diverse array of novel chemical entities.[2][9]
References
- OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups.
- Tetrahedron Letters. (2009). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper.
- Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
- Loba Chemie. (2019). 4-TOLUENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No..
- Organic Chemistry at SD Miramar College. (2019, February 11). Tosylation of Alcohols [Video]. YouTube. [Link]
- Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates.
- Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
- Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.
- Synthesis and Characterization of a Doubly Spin-Labelled Electrochemical Driven Molecular Shuttle. (n.d.).
- Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols.
- MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate.
- NIH. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
- Chemistry LibreTexts. (2020, May 30). 14.3: Alcohol conversion to Esters - Tosylate and Carboxylate.
- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
- Google Patents. (n.d.). US10040776B2 - Pyran derivatives and their preparation.
- Google Patents. (n.d.). CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate.
- ResearchGate. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials.
- ResearchGate. (2024). (PDF) Ethyl 4H-Pyran-4-one-2-carboxylate.
- ResearchGate. (n.d.). Some pyran-containing marketed drugs in preclinical/clinical trials.
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Application Notes and Protocols: Leveraging 2-(Tetrahydro-2H-pyran-4-yl)ethanol in Modern Bioconjugation
Introduction: A Novel Building Block for Bioconjugation
In the evolving landscape of bioconjugation, the design and selection of linker molecules are critical determinants of the final conjugate's stability, solubility, and overall performance.[1][2][3][4] 2-(Tetrahydro-2H-pyran-4-yl)ethanol presents itself as a compelling building block for the synthesis of novel linkers, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[5][6][] Its unique structure, featuring a primary alcohol for straightforward chemical modification and a stable, hydrophilic tetrahydropyran (THP) ring, offers a strategic advantage in modulating the physicochemical properties of bioconjugates.[8][9]
The tetrahydropyran moiety, a saturated six-membered cyclic ether, is known for its chemical stability under a variety of conditions, including reductive/oxidative environments and acid/base hydrolysis.[8][10] This inherent stability is a desirable characteristic for linkers in bioconjugates, which must remain intact in the systemic circulation to prevent premature payload release and associated off-target toxicity.[3][6][11] Furthermore, the cyclic ether structure can enhance the hydrophilicity of the linker, a crucial factor in mitigating the aggregation often seen with hydrophobic drug payloads and improving the pharmacokinetic profile of the resulting ADC.[12][13][]
This guide provides a comprehensive overview of the potential applications of this compound in bioconjugation, complete with detailed protocols for its activation and subsequent conjugation to protein targets.
Physicochemical Properties of this compound
A thorough understanding of the molecule's properties is essential for designing effective conjugation strategies.
| Property | Value | Source |
| Chemical Formula | C7H14O2 | [15] |
| Molecular Weight | 130.18 g/mol | [15] |
| Appearance | Colorless liquid | [16] |
| Boiling Point | 226 °C | [15] |
| Density | 0.981 g/mL | [15] |
| Flash Point | 95 °C | [15] |
| Storage Temperature | 2-8 °C | [15] |
| CAS Number | 4677-18-3 | [15][16] |
Strategic Rationale: The THP Moiety as a Linker Component
The incorporation of a tetrahydropyran ring into a linker offers several advantages over traditional linear linkers, such as those based on polyethylene glycol (PEG). While PEGylation is a widely used strategy to enhance the solubility and circulation half-life of bioconjugates, it can also present challenges, including potential immunogenicity and reduced uptake by target cells.[17][18] The more compact and rigid structure of the THP ring may offer a favorable alternative for modulating hydrophilicity without the same drawbacks.[8]
The primary alcohol of this compound serves as a versatile handle for a variety of chemical modifications, allowing for its incorporation into more complex linker systems.[19][20] This alcohol must first be "activated" to transform the hydroxyl group, a poor leaving group, into a more reactive species that can readily undergo nucleophilic substitution with functional groups on a biomolecule, such as the lysine residues in a protein.[21][22][23]
Experimental Protocols
The following protocols provide a framework for the activation of this compound and its subsequent conjugation to a model protein, such as bovine serum albumin (BSA) or a monoclonal antibody (mAb).
Protocol 1: Activation of this compound via p-Nitrophenyl Carbonate Formation
This protocol describes the conversion of the primary alcohol into a highly reactive p-nitrophenyl (PNP) carbonate. PNP esters are widely used in bioconjugation for their reactivity towards primary amines under mild conditions.
Workflow Diagram:
Caption: Activation of the primary alcohol to a PNP ester.
Materials:
-
This compound
-
p-Nitrophenyl chloroformate
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for flash chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add anhydrous pyridine (1.2 eq) dropwise, followed by the slow, portion-wise addition of p-nitrophenyl chloroformate (1.1 eq).
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure activated 2-(tetrahydro-2H-pyran-4-yl)ethyl p-nitrophenyl carbonate.
Rationale: The use of anhydrous conditions is crucial to prevent the hydrolysis of the highly reactive p-nitrophenyl chloroformate. Pyridine acts as a base to neutralize the HCl generated during the reaction. The final purification step is essential to remove any unreacted starting materials and byproducts.
Protocol 2: Conjugation of Activated THP-PNP Ester to a Protein
This protocol details the conjugation of the activated THP-PNP ester to the lysine residues of a protein.
Workflow Diagram:
Caption: Workflow for protein conjugation and purification.
Materials:
-
Target protein (e.g., mAb, BSA)
-
Activated 2-(tetrahydro-2H-pyran-4-yl)ethyl p-nitrophenyl carbonate (from Protocol 1)
-
Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography column, dialysis tubing)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Prepare a solution of the target protein in the conjugation buffer at a suitable concentration (e.g., 5-10 mg/mL).
-
Activator Preparation: Dissolve the activated THP-PNP ester in a minimal amount of anhydrous DMSO to create a concentrated stock solution.
-
Conjugation Reaction: While gently stirring the protein solution, add a calculated molar excess of the activated THP-PNP ester stock solution. The molar ratio will depend on the desired degree of labeling and should be optimized for each specific protein.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4 °C overnight with gentle agitation.
-
Quenching: (Optional) Add a quenching solution, such as Tris-HCl, to react with any remaining activated ester.
-
Purification: Remove unreacted small molecules and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the purified conjugate to determine the degree of labeling (DOL), aggregation state, and integrity.
-
UV-Vis Spectroscopy: Can be used to estimate the DOL if the linker or attached payload has a distinct chromophore.
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the covalent modification and determine the distribution of species with different DOLs.
-
Rationale: The conjugation reaction is typically performed at a slightly alkaline pH (8.0) to ensure that the epsilon-amino groups of lysine residues are deprotonated and thus more nucleophilic.[] DMSO is used to dissolve the hydrophobic activated ester. Purification is a critical step to remove any unconjugated material that could interfere with downstream applications.[25]
Conclusion and Future Perspectives
This compound represents a promising and versatile building block for the development of novel linkers in bioconjugation. Its stable and hydrophilic THP core, combined with a readily modifiable primary alcohol, provides a valuable tool for medicinal chemists and drug development professionals seeking to optimize the properties of next-generation bioconjugates. The protocols outlined in this guide offer a practical starting point for researchers to explore the potential of this molecule in their own applications. Further research into the synthesis of heterobifunctional linkers incorporating the THP moiety will undoubtedly expand its utility in creating highly specific and effective targeted therapies.
References
- Creative Biolabs. (n.d.). Linkers in Antibody-Drug Conjugates.
- Hermanson, G. T. (2013).
- NJ Bio, Inc. (n.d.). Linkers for ADCs.
- Singh, R., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. Pharmaceutical Research, 33(1), 1-25. [Link]
- Strop, P. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Cell, 5(8), 587-598. [Link]
- Wikipedia. (2023, December 19). Tetrahydropyran. In Wikipedia. [Link]
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The Versatile Scaffold: Application Notes on 2-(Tetrahydro-2H-pyran-4-yl)ethanol for Heterocyclic Synthesis
Introduction: The Strategic Value of the Tetrahydropyran Moiety in Modern Synthesis
In the landscape of medicinal chemistry and drug development, the tetrahydropyran (THP) ring is a privileged scaffold. Its prevalence in natural products and its favorable physicochemical properties—such as improved aqueous solubility and metabolic stability—make it a desirable component in the design of novel therapeutics. 2-(Tetrahydro-2H-pyran-4-yl)ethanol emerges as a particularly valuable building block. This bifunctional reagent, featuring a primary alcohol and a stable C4-substituted cyclic ether, offers a unique entry point into a diverse range of heterocyclic systems, most notably spirocyclic architectures. The C4-substitution pattern allows for the construction of intricate three-dimensional structures that are of high interest for exploring new chemical space in drug discovery.
This technical guide provides an in-depth exploration of the synthetic utility of this compound as a reagent for constructing key heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.
Part 1: Synthesis of Spiro[tetrahydropyran-4,5'-oxazoline] Derivatives
The construction of spiro-heterocycles, where two rings share a single atom, is a significant endeavor in organic synthesis, as these motifs are found in numerous biologically active compounds.[1] The C4 position of this compound is sterically accessible and primed for the formation of a spirocyclic junction. A key application is the synthesis of spiro-oxazolines, which are important ligands in asymmetric catalysis and core components of various pharmaceuticals.[2][3]
The overall strategy involves the conversion of the primary alcohol of this compound into a suitable nitrogen-containing functional group, followed by cyclization to form the oxazoline ring.
Conceptual Workflow for Spiro-Oxazoline Synthesis
Caption: Workflow for Spiro-Oxazoline Synthesis.
Protocol 1: Synthesis of 2'-Methyl-spiro[tetrahydropyran-4,5'-oxazoline]
This protocol details a representative synthesis starting from this compound.
Step 1: Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethan-1-amine
-
Tosylation: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC. Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylate.
-
Azide Formation: Dissolve the crude tosylate in dimethylformamide (DMF, 0.5 M) and add sodium azide (3.0 eq). Heat the mixture to 80 °C and stir for 6 hours. Cool to room temperature, pour into water, and extract with diethyl ether. Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate to give the crude azide.
-
Reduction: Dissolve the crude azide in methanol (0.2 M) and add 10% Palladium on carbon (0.1 eq by weight). Stir the suspension under a hydrogen atmosphere (balloon pressure) for 16 hours. Filter the reaction mixture through a pad of Celite®, washing with methanol. Concentrate the filtrate under reduced pressure to yield 2-(tetrahydro-2H-pyran-4-yl)ethan-1-amine, which can be used in the next step without further purification.
Step 2: Amide Formation and Cyclization
-
Amide Coupling: To a solution of the crude amine from Step 1 (1.0 eq) and acetic acid (1.1 eq) in DCM (0.5 M), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature for 12 hours. Wash the reaction with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Dehydrative Cyclization: Dissolve the resulting amide in 1,2-dichloroethane (DCE, 0.2 M). Add triflic acid (1.5 eq) dropwise at 0 °C. Heat the reaction to 80 °C and stir for 4 hours.[4] Cool to room temperature and carefully quench with saturated aqueous NaHCO₃. Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to afford the target spiro-oxazoline.
Causality Behind Experimental Choices:
-
Tosylation: The conversion of the primary alcohol to a tosylate creates a good leaving group for the subsequent nucleophilic substitution with azide.
-
Triflic Acid in Cyclization: Triflic acid is a powerful Brønsted acid that protonates the amide oxygen, facilitating intramolecular attack by the hydroxyl group and subsequent dehydration to form the oxazoline ring. This method avoids the use of stoichiometric dehydrating agents, generating only water as a byproduct.[4]
Part 2: The Ritter Reaction: A Gateway to N-Substituted Amides and Derived Heterocycles
The Ritter reaction is a powerful transformation for the synthesis of N-substituted amides from nitriles and a source of carbocations, such as alcohols in the presence of a strong acid.[5] this compound is an excellent substrate for this reaction. Under strongly acidic conditions, the alcohol is protonated and eliminated as water, leading to the formation of a secondary carbocation. A subsequent 1,2-hydride shift results in a more stable tertiary carbocation at the C4 position of the tetrahydropyran ring. This carbocation is then trapped by a nitrile to form a nitrilium ion, which upon hydrolysis yields the corresponding N-(tetrahydro-2H-pyran-4-yl) amide.
Mechanism of the Ritter Reaction with this compound
Caption: Ritter Reaction Mechanism.
Protocol 2: Synthesis of N-(Tetrahydro-2H-pyran-4-yl)acetamide
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 130.19 | 1.30 g | 10 mmol |
| Acetonitrile | 41.05 | 10 mL | - |
| Sulfuric Acid (98%) | 98.08 | 2 mL | - |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetonitrile (10 mL). Cool the flask in an ice bath.
-
Addition of Reagents: Slowly and carefully add concentrated sulfuric acid (2 mL) to the cooled acetonitrile with stirring.
-
Substrate Addition: To this acidic solution, add this compound (1.30 g, 10 mmol) dropwise over 10 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The reaction progress can be monitored by TLC (a sample quenched in NaHCO₃ solution).
-
Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 50 g). Neutralize the solution by the slow addition of 50% aqueous NaOH until the pH is ~8.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude N-(tetrahydro-2H-pyran-4-yl)acetamide can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Significance and Further Applications:
The resulting N-(tetrahydro-2H-pyran-4-yl) amides are stable compounds and can serve as precursors for a variety of other heterocycles. For instance, they can undergo Bischler-Napieralski or Pictet-Spengler type reactions (after appropriate functionalization) to generate fused heterocyclic systems.
Part 3: The Tetrahydropyran-4-yl Motif in Medicinal Chemistry
The tetrahydropyran-4-yl core, readily accessible from this compound and its precursor, tetrahydro-4H-pyran-4-one, is a key structural element in a number of biologically active molecules.[6] Its incorporation into a drug candidate can improve pharmacokinetic properties such as solubility and metabolic stability.
Examples of Bioactive Molecules Containing the Tetrahydropyran-4-yl Scaffold:
-
Cannabinoid Receptor Agonists: The related (tetrahydro-2H-pyran-4-yl)methanol has been used as a starting material for the synthesis of potent and selective CB2 cannabinoid receptor agonists.[4]
-
Toll-like Receptor (TLR) Agonists: This scaffold is also present in pteridinone-based TLR7 agonists, which have been investigated for the oral treatment of viral hepatitis.[4]
-
Spiro-hydantoins: Tetrahydro-4H-pyran-4-one is a common starting material for the Bucherer-Bergs synthesis of spiro-hydantoins, which are important intermediates in pharmaceutical synthesis.
The synthetic routes outlined in this guide, starting from this compound, provide a direct and efficient means to access novel analogs of these and other important classes of bioactive molecules.
Conclusion
This compound is a versatile and highly valuable building block for the synthesis of diverse heterocyclic structures. Its bifunctional nature allows for the strategic construction of spiro-oxazolines, while its ability to form a stable tertiary carbocation makes it an ideal substrate for the Ritter reaction. The prevalence of the tetrahydropyran-4-yl motif in medicinal chemistry underscores the importance of the synthetic methodologies presented herein. These protocols provide a robust foundation for researchers and drug development professionals to leverage this reagent in the creation of novel and complex molecular architectures.
References
- ResearchGate. (n.d.). The synthesis of spirocyclic tetrahydropyran-oxazoline hybrids 2 via...
- Synthesis and Investigation of Novel Spiro-isoxazolines as Anti-Cancer Agents. (n.d.). PMC.
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- An Unexpected Formation of Spiro Isoxazoline-Dihydrofurane Compounds from Substituted Ketofurfuryl Alcohols. (2024). PMC.
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
- A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). MDPI.
- Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. (2012). PMC.
- One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. (n.d.). PMC.
- Semantic Scholar. (n.d.). Oxazolines: Their Synthesis and Biological Activity.
- Synthesis and Tautomerism of Spiro-Pyrazolines. (n.d.). PMC.
- Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. (2023). MDPI.
- Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. (n.d.). MDPI.
- Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). PubMed Central.
- ResearchGate. (n.d.). Synthesis of 2-Oxazolines and Related N-Containing Heterocycles Using [Et2NSF2]BF4 as a Cyclodehydration Agent.
- ResearchGate. (n.d.). Synthesis of tetrahydropyran derivatives.
- Recent Advances in the Synthesis of 2H-Pyrans. (n.d.). PMC.
- Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. (n.d.). NIH.
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experimental procedure for the oxidation of 2-(Tetrahydro-2H-pyran-4-yl)ethanol
An Application Guide to the Selective Oxidation of 2-(Tetrahydro-2H-pyran-4-yl)ethanol
Abstract
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, pivotal in the construction of complex molecules for pharmaceuticals and fine chemicals. This application note provides a comprehensive guide to the experimental procedures for the oxidation of this compound to its corresponding aldehyde, 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde. We delve into the rationale behind selecting an appropriate oxidation method, offering a comparative analysis of three widely-used protocols: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and TEMPO-catalyzed Oxidation. Detailed, field-tested protocols, troubleshooting insights, and purification strategies are presented to equip researchers with the necessary tools for achieving high-yield, selective, and reproducible results.
Introduction: The Synthetic Challenge
2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde is a valuable synthetic intermediate whose tetrahydropyran (THP) motif is a common feature in numerous biologically active compounds and natural products.[1][2][3] The primary challenge in synthesizing this aldehyde from its parent alcohol, this compound, lies in preventing over-oxidation to the corresponding carboxylic acid, 2-(Tetrahydro-2H-pyran-4-yl)acetic acid.[4] The selection of a mild and selective oxidizing agent is therefore paramount to the success of this transformation. This guide explores the mechanistic nuances and practical considerations for three premier methods that achieve this goal.
Strategic Selection of an Oxidation Protocol
The choice of an oxidation method is dictated by several factors including substrate sensitivity, reaction scale, reagent availability and cost, and safety considerations. A decision-making framework is presented below.
Figure 1: Decision-making workflow for selecting an oxidation method.
Comparative Overview of Key Methods
The following table summarizes the critical parameters of the three discussed oxidation methods.
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) | TEMPO-catalyzed Oxidation |
| Primary Reagents | Oxalyl chloride, DMSO, Triethylamine | Dess-Martin Periodinane | TEMPO (catalyst), NaOCl (bleach) |
| Temperature | Cryogenic (-78 °C)[5][6] | Room Temperature[7][8] | 0 °C to Room Temperature[9] |
| Advantages | High yields, broad functional group tolerance, reliable.[10] | Mild conditions, high chemoselectivity, simple workup.[7][8][11] | Catalytic, inexpensive primary oxidant, environmentally benign.[12][13] |
| Disadvantages | Requires strict temperature control, produces foul-smelling dimethyl sulfide, potential for explosion if reagents are mixed improperly.[5][6][14] | Reagent is expensive, shock-sensitive and potentially explosive, poor atom economy.[7] | Can lead to over-oxidation to carboxylic acid if not controlled, potential for chlorination byproducts.[9] |
| Typical Reaction Time | 1-3 hours | 0.5-4 hours[7][8] | 0.5-2 hours |
Detailed Experimental Protocols
Protocol 1: Swern Oxidation
This method utilizes the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form a potent oxidizing agent in situ at low temperatures.[10][14]
Principle: The reaction proceeds through the formation of an alkoxysulfonium salt, which, upon addition of a hindered base like triethylamine, undergoes an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[5][6]
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
| 2-(THP-4-yl)ethanol | 130.18 | 1.30 g | 10.0 mmol |
| Oxalyl Chloride | 126.93 | 1.3 mL | 15.0 mmol |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 2.1 mL | 30.0 mmol |
| Triethylamine (Et₃N) | 101.19 | 7.0 mL | 50.0 mmol |
| Dichloromethane (DCM) | - | ~100 mL | - |
Step-by-Step Procedure:
-
Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add dichloromethane (DCM, 40 mL).
-
Activation: Cool the flask to -78 °C using a dry ice/acetone bath. To this, add oxalyl chloride (1.3 mL, 1.5 equiv) dropwise via syringe. Following this, slowly add a solution of DMSO (2.1 mL, 3.0 equiv) in DCM (10 mL) dropwise over 10 minutes. Vigorous gas evolution (CO, CO₂) will be observed. Stir the resulting solution for 30 minutes at -78 °C.[10]
-
Alcohol Addition: Dissolve this compound (1.30 g, 1.0 equiv) in DCM (10 mL) and add it dropwise to the activated mixture over 15 minutes. Stir the reaction for 45 minutes at -78 °C.
-
Elimination: Add triethylamine (7.0 mL, 5.0 equiv) dropwise to the reaction mixture.[10] After the addition is complete, stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.
-
Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[15]
Safety Precautions:
-
The reaction is highly exothermic and must be conducted at -78 °C.[5][6]
-
Oxalyl chloride is corrosive and toxic; handle in a fume hood.
-
DMSO can react violently with oxalyl chloride in the absence of a solvent.[5][6]
-
The reaction produces dimethyl sulfide, which has a strong, unpleasant odor.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The DMP oxidation is a highly reliable and mild method that operates at room temperature, making it exceptionally convenient.[8][11]
Principle: DMP is a hypervalent iodine compound that acts as a selective two-electron oxidant. The alcohol displaces an acetate ligand on the iodine center, and a subsequent intramolecular proton transfer facilitates the elimination of the carbonyl product and the reduced iodinane byproduct.[4][16]
Figure 2: General workflow for a Dess-Martin Periodinane (DMP) oxidation.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
| 2-(THP-4-yl)ethanol | 130.18 | 1.30 g | 10.0 mmol |
| Dess-Martin Periodinane | 424.14 | 5.10 g | 12.0 mmol |
| Dichloromethane (DCM) | - | ~100 mL | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | - |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | - | - |
Step-by-Step Procedure:
-
Setup: To a 250 mL round-bottom flask with a magnetic stir bar, add this compound (1.30 g, 1.0 equiv) and dissolve it in DCM (100 mL).
-
Reagent Addition: Add Dess-Martin periodinane (5.10 g, 1.2 equiv) to the solution in one portion at room temperature.[7]
-
Reaction: Stir the resulting suspension at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ (approx. 3 molar equivalents relative to DMP). Stir vigorously until the layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM or diethyl ether (3 x 40 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by flash column chromatography.
Safety Precautions:
-
Dess-Martin Periodinane is shock-sensitive and can be explosive upon impact or heating. Handle with care.[7]
-
The reaction produces acetic acid as a byproduct; the basic workup neutralizes it.[11]
Product Purification and Characterization
Purifying aldehydes can be challenging due to their propensity for oxidation and decomposition on silica gel.[15]
-
Flash Chromatography: Use a silica gel column, eluting with a low-polarity solvent system (e.g., hexane/ethyl acetate). The aldehyde should elute before any unreacted alcohol or over-oxidized carboxylic acid.[15]
-
Bisulfite Adduct Formation: For challenging purifications, the aldehyde can be selectively removed from the crude mixture by forming a water-soluble bisulfite adduct.[17][18]
-
Dissolve the crude mixture in a water-miscible solvent like THF.
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously.
-
Extract the organic impurities with an immiscible solvent (e.g., ether).
-
The aqueous layer, containing the bisulfite adduct, can then be treated with a base (e.g., NaOH) to regenerate the pure aldehyde, which is then extracted back into an organic solvent.[17][19]
-
Characterization: The final product, 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde (MW: 128.17 g/mol ), is a colorless to pale yellow liquid.[20][21]
-
¹H NMR: Expect a characteristic aldehyde proton signal (singlet or triplet) around δ 9.5-9.8 ppm.
-
IR Spectroscopy: Look for a strong C=O stretching band around 1720-1740 cm⁻¹.
-
TLC: Visualize with a potassium permanganate stain, where the aldehyde will show a positive (yellow) spot.
Conclusion
The oxidation of this compound to its aldehyde is a critical synthetic step that can be accomplished with high fidelity using modern oxidation methods. The Swern and Dess-Martin periodinane oxidations represent robust and reliable protocols that offer excellent selectivity and high yields. While the Swern oxidation is a cost-effective choice for larger scales, it requires specialized low-temperature equipment. The DMP oxidation offers unparalleled convenience and mild conditions, making it ideal for smaller-scale, rapid syntheses where reagent cost is not prohibitive. By understanding the principles and practical details outlined in this guide, researchers can confidently select and execute the optimal procedure for their specific synthetic needs.
References
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- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation.
- Tojo, G., & Fernández, M. (n.d.). TEMPO-Mediated Oxidations. In Oxidation of Alcohols to Aldehydes and Ketones.
- Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP).
- NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism.
- Chemistry LibreTexts. (2023). Swern oxidation.
- Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features.
- Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
- Wikipedia. (n.d.). Dess–Martin oxidation.
- ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
- J&K Scientific LLC. (2021). Swern Oxidation.
- Chemistry with Caroline. (2023). Oxidation of Alcohols with Bleach in Organic Chemistry - Chromium Free Oxidizing Agents.
- Reddit. (2015). Purifying aldehydes?.
- ACS GCI Pharmaceutical Roundtable. (2026). TEMPO-Bleach Oxidation.
- Bornscheuer, U. T., et al. (2025). Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. ChemistryOpen. [Link]
- Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]
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- RSC Advances. (2025).
- Garrido, F., et al. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MOJ Biorg Org Chem. [Link]
- PubChem. (n.d.). Tetrahydro-2H-pyran-4-carboxaldehyde.
- Pang, J., et al. (2019). Advances in catalytic dehydrogenation of ethanol to acetaldehyde.
- ResearchGate. (n.d.). A Two-Mirror Demonstration in the Transformation of Ethanol into Acetaldehyde.
- ChemRxiv. (2023). Ethanol dehydrogenation to acetaldehyde with mesoporous Cu-SiO2 catalysts prepared by aerosol-assisted sol-gel.
- National Institutes of Health. (n.d.). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives.
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Application Note: Accessing Enantiopure Building Blocks from 2-(Tetrahydro-2H-pyran-4-yl)ethanol via Enzymatic Kinetic Resolution
Audience: Researchers, scientists, and drug development professionals.
Abstract
The tetrahydropyran (THP) scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmacologically active molecules.[1] This application note details a robust and highly selective methodology for preparing valuable chiral building blocks starting from the simple, achiral alcohol, 2-(tetrahydro-2H-pyran-4-yl)ethanol. By converting the starting material into a suitable racemic substrate, we demonstrate its efficient separation through Enzymatic Kinetic Resolution (EKR) using lipase. This process yields both enantiomers—an unreacted alcohol and an acylated product—with high enantiomeric excess. The protocols provided herein offer a practical, scalable, and environmentally benign alternative to traditional chiral synthesis, enabling the generation of versatile synthons for drug discovery and development programs.
Introduction: The Strategic Value of Chiral Tetrahydropyrans
The controlled, three-dimensional arrangement of functional groups is paramount in modern drug design, as the biological activity of a therapeutic agent is intrinsically linked to its stereochemistry.[2][3] Chiral molecules interact with biological targets like enzymes and receptors in a stereospecific manner, meaning different enantiomers can elicit vastly different pharmacological, metabolic, and toxicological responses.[3] Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of pharmaceutical development.[2]
The tetrahydropyran (THP) ring is a key structural motif found in numerous bioactive natural products, including potent anticancer agents like neopeltolide.[1] Its prevalence has driven significant efforts to develop efficient and stereoselective methods for its synthesis. This compound is an inexpensive and commercially available achiral building block.[4] While achiral itself, its core structure and reactive primary alcohol group make it an ideal starting point for asymmetric synthesis.
This guide focuses on Enzymatic Kinetic Resolution (EKR), a powerful biocatalytic technique that leverages the high enantioselectivity of enzymes to resolve racemic mixtures.[5] Specifically, we will detail the use of a lipase to catalyze the enantioselective acylation of a this compound derivative. This approach is favored for its mild reaction conditions, exceptional selectivity, and reduced environmental impact compared to many classical chemical resolutions.[5][6]
Core Principle: Enzymatic Kinetic Resolution (EKR)
Enzymatic Kinetic Resolution is a process where an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture at a much higher rate than the other.[5] In the context of a racemic alcohol, a lipase can selectively acylate one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the other enantiomer (S-alcohol) largely unreacted.
The key advantages of this method are:
-
High Enantioselectivity: Lipases like Candida antarctica Lipase B (CALB), often immobilized as Novozym® 435, are renowned for their ability to discriminate between enantiomers, leading to products with very high enantiomeric excess (ee).[7][8]
-
Mild Conditions: Reactions are typically run at or near room temperature in organic solvents, preserving sensitive functional groups.[6]
-
Predictability: For secondary alcohols, the selectivity of many lipases follows established models (e.g., Kazlauskas's rule), aiding in the prediction of the stereochemical outcome.[9]
This process ideally continues until approximately 50% conversion is reached. At this point, both the remaining starting material (one enantiomer) and the newly formed product (derived from the other enantiomer) can be isolated in high enantiomeric purity.
Experimental Protocols
Protocol 1: Synthesis of Substrate - 2-(Tetrahydro-2H-pyran-4-yl)ethyl acetate
To perform a kinetic resolution, the achiral starting alcohol must first be converted into a suitable substrate for the enzyme. Here, we describe a standard acylation to prepare the corresponding acetate ester, which will serve as the substrate for enzymatic hydrolysis, or alternatively, the alcohol can be used directly in a transesterification reaction. For this guide, we will focus on the more common transesterification of the alcohol.
Objective: To prepare the starting material for the resolution. A common method is transesterification using an acyl donor. For the purpose of creating a resolvable substrate, let's consider a hypothetical modification to create a chiral center first. Self-correction: The starting material is achiral. EKR works on racemates. Therefore, a preliminary step to generate a racemic secondary alcohol from the primary alcohol is required.
Let's adapt the workflow. The primary alcohol can be oxidized to an aldehyde, followed by a Grignard reaction to create a racemic secondary alcohol.
Revised Protocol 1: Synthesis of Racemic 1-(Tetrahydro-2H-pyran-4-yl)propan-1-ol
Causality: The primary alcohol in the starting material does not have a stereocenter. To apply EKR for chiral separation, we must first introduce a stereocenter. A two-step oxidation/alkylation sequence is a classic and reliable method to convert a primary alcohol into a racemic secondary alcohol, which is an ideal substrate for lipase-catalyzed resolution.
-
Oxidation to Aldehyde:
-
Dissolve this compound (1 eq.) in dichloromethane (DCM, ~0.2 M).
-
Add Dess-Martin periodinane (1.2 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.
-
Extract the aqueous layer with DCM, combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude (tetrahydro-2H-pyran-4-yl)acetaldehyde is used directly in the next step.
-
-
Grignard Reaction to form Racemic Alcohol:
-
Dissolve the crude aldehyde in dry tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere (e.g., Argon).
-
Add ethylmagnesium bromide (1.5 eq., 1.0 M solution in THF) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional hour.
-
Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield racemic 1-(tetrahydro-2H-pyran-4-yl)propan-1-ol.
-
Protocol 2: Lipase-Mediated Enzymatic Kinetic Resolution
Objective: To resolve racemic 1-(tetrahydro-2H-pyran-4-yl)propan-1-ol into its constituent enantiomers.
Materials:
-
Racemic 1-(tetrahydro-2H-pyran-4-yl)propan-1-ol (from Protocol 1)
-
Immobilized Candida antarctica Lipase B (Novozym® 435)
-
Acyl donor: Vinyl acetate
-
Solvent: Toluene or Hexane (anhydrous)
-
Standard laboratory glassware, magnetic stirrer, temperature controller.
Procedure:
-
Reaction Setup: To a clean, dry flask, add the racemic alcohol (1.0 eq.) and anhydrous toluene (to achieve a substrate concentration of ~0.2 M).
-
Addition of Reagents: Add vinyl acetate (3.0 eq.). Using an excess of the acyl donor drives the reaction forward. Vinyl acetate is an irreversible acyl donor, which prevents the reverse reaction and often leads to higher enantioselectivity.[9]
-
Enzyme Addition: Add Novozym® 435 (typically 20-50 mg per mmol of substrate). The enzyme loading can be optimized for reaction time.
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C). The slightly elevated temperature increases the reaction rate without significantly compromising the enzyme's stability or selectivity.[7]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the unreacted alcohol and the formed ester.
-
Workup: Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused.
-
Purification: Concentrate the filtrate in vacuo. The resulting mixture of the unreacted alcohol and the newly formed acetate can be readily separated by standard flash column chromatography on silica gel.
Data Analysis and Characterization
Trustworthiness through Validation: The success of the resolution is not assumed but validated through rigorous analysis. The key metrics are conversion, enantiomeric excess (ee), and the enantiomeric ratio (E-value).
-
Conversion (c): Determined by GC or ¹H NMR analysis of the crude reaction mixture.
-
Enantiomeric Excess (ee): The most critical parameter, measured using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[10][11]
-
ee (substrate) = |[S] - [R]| / |[S] + [R]| * 100%
-
ee (product) = |[R'] - [S']| / |[R'] + [S']| * 100%
-
-
Enantiomeric Ratio (E): A measure of the enzyme's selectivity. An E-value > 100 is generally considered excellent for preparative work. It can be calculated from the conversion and the ee of the substrate or product.
Protocol 3: Chiral HPLC Analysis
-
Sample Preparation: Dissolve small samples of the purified alcohol and the saponified ester product in the mobile phase.
-
Column: Use a polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® or Chiralcel® column. These are highly effective for separating alcohol enantiomers.[11]
-
Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of n-hexane and isopropanol (e.g., 95:5 v/v).[10] The ratio can be adjusted to optimize resolution and retention time.
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks. Calculate the ee based on the relative peak areas.
Expected Results
The following table summarizes typical results for a successful lipase-mediated kinetic resolution.
| Parameter | Target Value | Justification |
| Conversion (c) | ~ 50% | Maximizes the theoretical yield and ee for both product and remaining substrate.[5] |
| ee of Alcohol | > 95% | Indicates high selectivity, yielding a synthetically useful chiral building block. |
| ee of Ester | > 95% | Confirms the complementary production of the other enantiomerically pure synthon. |
| E-Value | > 100 | Quantifies the enzyme as highly selective and suitable for this resolution. |
Workflow and Applications
The enantiomerically pure alcohol and ester obtained from this process are versatile chiral building blocks. The unreacted alcohol can be used directly in subsequent reactions, while the ester can be easily hydrolyzed back to the corresponding alcohol of the opposite configuration.
These resolved chiral alcohols, featuring the THP core, can be utilized in:
-
Fragment-Based Drug Discovery: As chiral fragments for building more complex and potent drug candidates.
-
Natural Product Synthesis: As key intermediates for the stereoselective synthesis of marine natural products and other complex molecules.[1]
-
Asymmetric Catalysis: As precursors to chiral ligands or auxiliaries.
References
- Martín-Matute, B., Edin, M., Bäckvall, J.-E. (2005). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society, 127(24), 8817–8825. [Link]
- Saeki, T., et al. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase for High-Performance Liquid Chromatography. Analytical Sciences, 35(9), 1031-1034. [Link]
- de Souza, R. O. M. A., et al. (2021). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society, 32(8), 1667-1675. [Link]
- Bäckvall, J.-E. (2006). Lipase/Aluminum-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Angewandte Chemie International Edition, 45(39), 6567-6570. [Link]
- BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.
- de Vries, J. G., et al. (2011). Efficient dynamic kinetic resolution of secondary alcohols with a novel tetrafluorosuccinato ruthenium complex. Catalysis Science & Technology, 1(5), 769-772. [Link]
- Galarza-Lozano, D., et al. (2022). Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. ACS Engineering Au, 2(5), 427–438. [Link]
- Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
- Li, Z., et al. (2020). Reaction kinetic studies on the immobilized-lipase catalyzed enzymatic resolution of 1-phenylethanol transesterification with ethyl butyrate. Taylor & Francis Online, 48(12), 1505-1514. [Link]
- Szymański, W., et al. (2021).
- van Rantwijk, F., et al. (2003). Enhanced selectivity in Novozym 435 catalyzed kinetic resolution of secondary alcohols and butanoates caused by the (R)-alcohols. Tetrahedron: Asymmetry, 14(20), 3045-3049.
- de Souza, R. O. M. A., et al. (2012). Kinetic Resolution of Propargylic and Allylic Alcohols by Candida antarctica Lipase (Novozyme 435). Molecules, 17(11), 13266-13274. [Link]
- Gargiulo, S., et al. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(20), 5545-5566. [Link]
- Forró, E., et al. (2021). Click reaction-aided enzymatic kinetic resolution of secondary alcohols. Reaction Chemistry & Engineering, 6(11), 2056-2062. [Link]
- Forró, E., Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Chirality, 15(7), 571-6. [Link]
- de Mattos, M. C., et al. (2022).
- Kalíková, K., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-64.
- Paudel, Y. N., et al. (2013). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 11(9), 3220–3283. [Link]
- Shani, N., et al. (2022). Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors. Polymers, 14(20), 4381. [Link]
- Aturki, Z., et al. (2008). Chiral HPLC for effective enantiomer separation. Chemical Society Reviews, 37(8), 1633-43.
- Reddit User Discussion. (2023). Chiral alcohol separation.
- P&G. (2018). Pyran derivatives and their preparation.
- V. Mane Fils. (2009). Novel pyran derivatives, their preparation and use thereof in perfumery.
- Takeda Pharmaceutical Company. (2017). Production method for tetrahydro-2h-pyran derivative.
- Shanghai Institute of Pharmaceutical Industry. (2015). Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
- BenchChem. (2025). A Comparative Guide to the Synthetic Utility of (S)-Tetrahydro-2H-pyran-2-carboxylic Acid and Chiral Lactones.
- Ghosh, A. K., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(6), 705–722. [Link]
- Singh, S., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14(30), 21543-21556. [Link]
- S, S., & K, S. (2018). Role of Chirality in Drugs. Juniper Online Journal of Pharmacology & Pharmacokinetics, 4(4). [Link]
Sources
- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 5. jocpr.com [jocpr.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. pdf.benchchem.com [pdf.benchchem.com]
scale-up synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethanol
An Application Note for the Scalable Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethanol
Abstract
This application note provides a detailed, two-step protocol for the , a valuable building block in the pharmaceutical and specialty chemical industries. The described method, centered around the esterification of commercially available Tetrahydro-2H-pyran-4-carboxylic acid followed by a robust reduction, is designed for scalability, safety, and high yield. This guide emphasizes the rationale behind procedural choices, critical process parameters, and safety considerations essential for transitioning from laboratory to pilot-plant scale production.
Introduction and Strategic Overview
This compound is a key intermediate whose saturated heterocyclic motif is frequently incorporated into complex bioactive molecules. Its synthesis on a multi-kilogram scale requires a strategy that is not only high-yielding but also economically viable and operationally safe.
The synthetic approach detailed herein was selected for its reliability and use of readily available, cost-effective reagents. The process begins with the Fischer esterification of Tetrahydro-2H-pyran-4-carboxylic acid, a stable and accessible starting material.[1][2] The resulting ester is then reduced to the target primary alcohol. While numerous reducing agents are capable of this transformation, we have prioritized a sodium borohydride-based reduction for its superior safety profile and handling characteristics compared to metal hydrides like lithium aluminum hydride, especially in a large-scale setting.[3]
This two-step pathway provides a reliable route to high-purity this compound, avoiding the use of high-pressure hydrogenation equipment or highly pyrophoric reagents.
Caption: Overall two-step synthetic workflow.
Experimental Protocols
Part A: Scale-up Esterification of Tetrahydro-2H-pyran-4-carboxylic Acid
Principle: The Fischer esterification is an acid-catalyzed equilibrium reaction. To achieve high conversion on a large scale, the reaction is driven to completion by the continuous removal of water using a Dean-Stark apparatus. Toluene is used as an azeotropic agent to facilitate this removal.
Materials and Equipment:
-
Chemicals: Tetrahydro-2H-pyran-4-carboxylic acid, Ethanol (anhydrous), Toluene, Sulfuric acid (98%), Sodium bicarbonate, Sodium chloride, Anhydrous magnesium sulfate.
-
Equipment: 10 L glass reactor with overhead mechanical stirrer, heating mantle with temperature controller, thermocouple, Dean-Stark trap, reflux condenser, and nitrogen inlet.
Protocol:
-
Reactor Charging: Charge the 10 L reactor with Tetrahydro-2H-pyran-4-carboxylic acid (1.00 kg, 6.94 mol), anhydrous ethanol (2.0 L, 34.2 mol), and toluene (2.0 L).
-
Catalyst Addition: Begin stirring the slurry and slowly add concentrated sulfuric acid (50 mL, 0.94 mol) via an addition funnel over 15 minutes. An initial exotherm is expected; ensure the addition rate maintains the internal temperature below 40°C.
-
Azeotropic Reflux: Heat the reaction mixture to reflux (approx. 85-90°C). Collect the water-toluene azeotrope in the Dean-Stark trap. The reaction is complete when no more water is collected (typically 4-6 hours).
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC (Thin Layer Chromatography) or GC (Gas Chromatography) until the starting carboxylic acid is consumed.
-
Work-up and Neutralization: Cool the reactor contents to room temperature. Carefully transfer the mixture to a larger vessel and slowly add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH of the aqueous layer is ~8.
-
Phase Separation: Separate the organic (top) layer. Wash the organic layer sequentially with water (2 x 2 L) and saturated brine (1 x 2 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl ester as an oil. The product is typically of sufficient purity for the subsequent reduction step.
Quantitative Data Summary (Esterification)
| Reagent | M.W. ( g/mol ) | Amount | Moles (mol) | Molar Ratio |
| Tetrahydro-2H-pyran-4-carboxylic acid | 144.17 | 1.00 kg | 6.94 | 1.0 |
| Ethanol | 46.07 | 2.0 L | 34.2 | 4.9 |
| Toluene | 92.14 | 2.0 L | - | - |
| Sulfuric Acid (98%) | 98.08 | 50 mL | 0.94 | 0.14 |
| Expected Product | 172.22 | ~1.16 kg | ~6.73 | ~97% Yield |
Part B: Scale-up Reduction to this compound
Principle: The ester is reduced to the primary alcohol using sodium borohydride. Ethanol serves as both the solvent and a proton source for the reaction. The reaction is performed at a controlled low temperature to manage the exotherm and ensure selectivity.
Materials and Equipment:
-
Chemicals: Ethyl Tetrahydro-2H-pyran-4-carboxylate (from Part A), Sodium borohydride, Ethanol, 1M Hydrochloric acid, Ethyl acetate, Sodium chloride, Anhydrous magnesium sulfate.
-
Equipment: 10 L glass reactor with overhead mechanical stirrer, cooling bath (ice/water), thermocouple, powder addition funnel, nitrogen inlet.
Caption: Step-by-step workflow for the reduction protocol.
Protocol:
-
Reactor Setup: Charge the 10 L reactor with the crude Ethyl Tetrahydro-2H-pyran-4-carboxylate (1.16 kg, ~6.73 mol) and ethanol (4.0 L).
-
Cooling: Begin stirring and cool the solution to 0-5°C using an ice/water bath.
-
Reagent Addition: Slowly add sodium borohydride (255 g, 6.73 mol) in small portions over 2-3 hours. Causality Note: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution, which is a significant safety concern.[4] The internal temperature must be maintained below 10°C.
-
Reaction Progression: After the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature. Continue stirring for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting ester by TLC or GC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5°C. Very slowly and carefully add 1M hydrochloric acid to quench the excess sodium borohydride and neutralize the mixture (target pH ~7). Safety Critical Step: This process generates a large volume of hydrogen gas. Ensure the reactor is well-ventilated and there are no nearby ignition sources.[5]
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the ethanol. Add water (3 L) and ethyl acetate (4 L) to the residue and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with additional ethyl acetate (2 x 2 L).
-
Washing and Drying: Combine the organic extracts and wash with saturated brine (1 x 2 L). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield the final product as a clear, colorless liquid.
Quantitative Data Summary (Reduction)
| Reagent | M.W. ( g/mol ) | Amount | Moles (mol) | Molar Ratio |
| Ethyl Tetrahydro-2H-pyran-4-carboxylate | 172.22 | 1.16 kg | 6.73 | 1.0 |
| Sodium Borohydride | 37.83 | 255 g | 6.73 | 1.0 |
| Ethanol | 46.07 | 4.0 L | - | - |
| Expected Product | 130.18 | ~788 g | ~6.05 | ~90% Yield |
Process Safety and Scale-Up Insights
Scaling chemical reactions requires a heightened focus on safety and process control.[6]
-
Hazard Identification:
-
Flammability: Ethanol, toluene, and ethyl acetate are flammable liquids. Hydrogen gas evolved during the reduction step is highly flammable and can form explosive mixtures with air.[4] All operations should be conducted in a well-ventilated area, away from ignition sources, and electrical equipment should be properly grounded.
-
Corrosivity: Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields, is mandatory.
-
Reactivity: The reaction of sodium borohydride with protic solvents and the acidic quench are exothermic and generate hydrogen gas. The rate of addition and temperature control are paramount to prevent runaway reactions.
-
-
Scale-Up Considerations:
-
Thermal Management: The heat generated during both the catalyst addition in the esterification and the borohydride addition/quench in the reduction must be efficiently removed. For scales larger than described here, a jacketed reactor with a circulating coolant system is essential. A preliminary reaction calorimetry study is highly recommended to determine the precise heat flow and ensure the cooling capacity is sufficient.[6]
-
Material Transfer: Handling kilogram quantities of solids (sodium borohydride) and liquids requires appropriate equipment like powder charging systems and pumps to minimize manual handling and exposure.
-
Process Control: At scale, in-situ monitoring (e.g., with IR or Raman spectroscopy) can provide real-time data on reaction progress, improving control and safety over manual sampling.
-
Waste Handling: The aqueous waste streams from both steps will be acidic or basic and must be neutralized before disposal in accordance with local regulations.
-
References
- AKSci, Inc.Tetrahydro-2H-pyran-4-carboxylic acid Product Page. URL: https://www.aksci.com/item_detail.php?
- Chem-Impex International, Inc.Tetrahydro-2H-pyran-4-carboxylic acid Product Details. URL: https://www.chemimpex.com/products/09762[2]
- Organic Process Research & Development.Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. (Note: While the specific article is behind a paywall, the topic is highly relevant and representative of industrial practices). URL: https://www.researchgate.net/publication/372957106_Large-Scale_Carbonyl_Reductions_in_the_Pharmaceutical_Industry[3]
- Mettler Toledo.Chemical Process Safety. URL: https://www.mt.
- Gexcon.Ethanol: Associated hazards and safety measures. URL: https://www.gexcon.
- AIChE.Process Safety Management for Bioethanol. URL: https://www.aiche.org/academy/courses/ela211/process-safety-management-bioethanol[5]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethanol
From the desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers and developers working on the synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethanol. This molecule is a valuable building block in medicinal chemistry and materials science. Achieving high yield and purity is critical for downstream applications. This document is structured as a dynamic troubleshooting guide and FAQ to address the common and complex challenges encountered during its synthesis. We will focus on the most prevalent synthetic route: the reduction of an appropriate carbonyl precursor, typically ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific, practical problems you might face in the lab. Each question is designed to diagnose an issue and provide a robust, scientifically-grounded solution.
Question 1: My reaction yield is extremely low or zero. What are the most likely causes?
This is the most common issue, and it typically points to problems with reagents, reaction conditions, or the work-up procedure. Let's break down the possibilities.
Answer:
A low or non-existent yield in the reduction of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate to the target alcohol is often traced back to one of three areas: reagent deactivation, incomplete reaction, or product loss during extraction.
A. Inactive Reducing Agent: The primary culprit is often the hydride reducing agent, most commonly Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is extremely sensitive to moisture and will rapidly decompose upon exposure to atmospheric humidity.
-
Causality: LiAlH₄ reacts exothermically with water to produce lithium hydroxide, aluminum hydroxide, and hydrogen gas. This reaction consumes the hydride, rendering it unavailable for the reduction of your ester.
-
Protocol for Verification & Mitigation:
-
Use Fresh Reagent: Always use a freshly opened bottle of LiAlH₄ or a properly stored (in a desiccator) container. Clumpy or grayish powder is a sign of decomposition.
-
Ensure Anhydrous Conditions: Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or argon. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of an appropriate grade.
-
Titration (Advanced): For quantitative assessment, you can titrate the LiAlH₄ solution using a standard method, though this is often unnecessary if proper handling techniques are followed.
-
B. Incomplete Reaction: If your reagents are active, the reaction may not have proceeded to completion.
-
Causality: Insufficient reaction time, incorrect temperature, or improper stoichiometry can lead to a stalled reaction. The reduction of an ester to an alcohol is a two-step process (ester to aldehyde, then aldehyde to alcohol), and sufficient energy and time are required.
-
Protocol for Monitoring & Optimization:
-
Thin-Layer Chromatography (TLC): Monitor the reaction's progress every 30-60 minutes.
-
Mobile Phase: A typical system is 30:70 Ethyl Acetate:Hexanes.
-
Visualization: Stain with potassium permanganate (KMnO₄). The starting ester will show a spot, while the product alcohol will have a different Rf value. The reaction is complete when the starting material spot has disappeared.
-
-
Temperature Control: While the reaction is often initiated at 0°C for safety, it may require warming to room temperature or even gentle reflux to go to completion. A common procedure involves adding the ester at 0°C and then stirring at room temperature for 1-3 hours[1].
-
C. Product Loss During Work-up/Extraction: this compound has moderate water solubility due to its hydroxyl group and the ether linkage in the pyran ring. This can lead to significant product loss in the aqueous layer during extraction.
-
Causality: The polarity of the target molecule allows it to partition into the aqueous phase, especially if large volumes of water are used during the quench and work-up.
-
Optimized Work-up Protocol:
-
Careful Quenching: After the reaction is complete, cool the flask to 0°C. Slowly and sequentially add water, followed by a 15% NaOH solution, and then more water (Fieser workup). This method is designed to precipitate the aluminum salts in a granular form that is easy to filter.
-
Filter, Don't Extract Immediately: Filter the solid aluminum salts through a pad of Celite®. Wash the filter cake thoroughly with a solvent like Ethyl Acetate or Dichloromethane to recover any adsorbed product.
-
"Salting Out": Combine the filtrate and washes. Before extracting, add a significant amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic product and driving it into the organic phase.
-
Continuous Extraction (Advanced): For persistent issues, a continuous liquid-liquid extractor can be used to ensure exhaustive extraction of the product from the aqueous phase.
-
Question 2: My final product is contaminated with an unknown impurity. How do I identify and eliminate it?
Answer:
Impurity formation can derail a synthesis. The identity of the impurity depends on the specific reagents and conditions used. The most common issues are residual starting material or byproducts from side reactions.
A. Unreacted Starting Material: This is the simplest "impurity" to diagnose and is typically caused by an incomplete reaction (see Question 1B).
-
Identification: The presence of the starting ester can be confirmed by ¹H NMR (look for the characteristic ethyl quartet and triplet) and by comparing the GC-MS of your product to a standard of the starting material.
-
Solution: Re-run the reaction ensuring complete conversion using TLC monitoring, or purify the existing batch using column chromatography.
B. Side-Reaction Byproducts: The nature of these byproducts is highly dependent on the starting materials. If your precursor was 2-(tetrahydro-2H-pyran-4-yl)acetic acid, you might see different outcomes.
-
Causality (Example): If reducing the corresponding carboxylic acid directly with a reagent like borane (BH₃), incomplete reduction could leave a mixture of starting acid and product alcohol, which can be difficult to separate.
-
Protocol for Minimizing Byproducts:
-
Choice of Reagent: Use a reducing agent appropriate for the functional group. LiAlH₄ is highly effective for both esters and carboxylic acids[1]. Milder reagents like NaBH₄ will not reduce an ester or an acid efficiently, leading to no reaction.
-
Purify Precursors: Ensure your starting material, for example, ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate, is pure before starting the reduction. Distillation or flash chromatography of the precursor can remove non-volatile impurities that might interfere with the reaction.
-
C. Purification Strategy: Flash column chromatography is the standard method for purifying the final product.
-
Causality: An improperly chosen solvent system can lead to poor separation of the product from impurities.
-
Recommended Conditions:
| Parameter | Recommended System | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar compounds. |
| Mobile Phase | Gradient elution: Start with 10% Ethyl Acetate in Hexanes, gradually increasing to 40-50% Ethyl Acetate. | A gradient system provides better separation. The less polar impurities will elute first, followed by your target alcohol. Highly polar impurities will remain on the column. |
| Monitoring | TLC with KMnO₄ stain | The alcohol product will appear as a distinct spot. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable route for synthesizing this compound?
A: The most robust and commonly cited method is the reduction of a corresponding C2-extended carbonyl compound at the 4-position of the tetrahydropyran ring. The reduction of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate with a powerful hydride agent like LiAlH₄ in an ether-based solvent (like THF or Diethyl Ether) is a highly reliable and scalable approach[1]. The starting ester is readily accessible, and the reduction is typically high-yielding when performed under strict anhydrous conditions.
Caption: General workflow for the synthesis of this compound.
Q2: Which reducing agent is superior: LiAlH₄, NaBH₄, or catalytic hydrogenation?
A: The choice of reducing agent is critical and depends on the specific precursor you are starting with.
| Reducing Agent | Pros | Cons | Best For |
| LiAlH₄ | - Very powerful and fast- Reduces esters, acids, amides | - Highly reactive with water/protic solvents- Requires strict anhydrous conditions- Work-up can be challenging | Esters and Carboxylic Acids [1] |
| NaBH₄ | - Milder, safer to handle- Can be used in protic solvents (EtOH) | - Will not reduce esters or acids - Slower reaction rates | Aldehydes and Ketones |
| Catalytic Hydrogenation | - "Green" and clean (no metal salts)- High yielding | - Requires specialized high-pressure equipment- Catalyst can be expensive (e.g., Ru, Rh)- May reduce other functional groups | High-pressure reduction of esters (industrial scale) |
For typical lab-scale synthesis starting from an ester or acid, LiAlH₄ is the most effective choice despite its handling requirements.
Q3: How do I troubleshoot a problematic reaction work-up where an emulsion forms?
A: Emulsions during the extraction of moderately polar molecules like this are common, especially after a LiAlH₄ quench which produces fine aluminum salt precipitates.
Caption: Troubleshooting flowchart for diagnosing low reaction yield.
Here is a step-by-step guide to break an emulsion:
-
Add Brine: Transfer the entire mixture to a separatory funnel and add a significant volume of saturated aqueous NaCl (brine). Gently rock the funnel; do not shake vigorously. The increased ionic strength should help break the emulsion.
-
Filter: If solids are the cause, filter the entire mixture through a pad of Celite®.
-
Change Solvent: Sometimes, adding a small amount of a different organic solvent with a different density (e.g., adding some dichloromethane to an ethyl acetate extraction) can disrupt the emulsion layer.
-
Patience: Allow the mixture to stand undisturbed for an extended period (30 minutes to several hours). Often, the layers will separate on their own.
Q4: What analytical methods are essential for final product characterization?
A: To confirm the identity and purity of this compound, a combination of spectroscopic methods is required:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure. Key signals to look for include the triplet corresponding to the -CH₂OH protons, the disappearance of the ester's ethyl signals, and the characteristic multiplets for the pyran ring protons.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Confirms the carbon skeleton. You should see 6 distinct signals corresponding to the 6 carbon atoms in the molecule.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is excellent for assessing purity and confirming the molecular weight. The mass spectrum should show a molecular ion peak (or a related fragment like M-H₂O) corresponding to the molecular weight of 130.18 g/mol .
-
FTIR (Fourier-Transform Infrared Spectroscopy): Look for a broad absorbance in the ~3300-3400 cm⁻¹ region, characteristic of an O-H stretch from the alcohol, and the disappearance of the strong C=O stretch from the starting ester (~1735 cm⁻¹).
By following these troubleshooting guides and understanding the key chemical principles, you can systematically optimize your synthesis for a high yield of pure this compound.
References
- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
- Google Patents. (n.d.). US10040776B2 - Pyran derivatives and their preparation.
- Al-Badri, M. A., et al. (2015). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 20(7), 11796-11836.
- MySkinRecipes. (n.d.). Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate.
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
Sources
Technical Support Center: Purification of 2-(Tetrahydro-2H-pyran-4-yl)ethanol by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 2-(Tetrahydro-2H-pyran-4-yl)ethanol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with isolating this polar, heterocyclic alcohol. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may encounter.
Section 1: Pre-Chromatography Essentials & FAQs
This section addresses foundational questions that are critical for success before you even pack your column. Proper planning at this stage prevents the most common purification failures.
Q1: What are the key chemical properties of this compound that influence its chromatographic behavior?
A: The structure of this compound contains two key polar functional groups: a primary alcohol (-CH₂OH) and an ether (-O-) within the tetrahydropyran ring. These groups make the molecule highly polar and capable of strong hydrogen bonding. Consequently, it will have a strong affinity for polar stationary phases like silica gel.[1] This strong interaction means that non-polar solvents will not move the compound down the column, and a relatively polar mobile phase will be required for elution.[1]
Q2: My synthesis involved the LiAlH₄ reduction of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate. What are the likely impurities I need to separate?
A: Based on this common synthetic route, you should anticipate the following impurities:
-
Unreacted Starting Material: The starting ester, ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate, is significantly less polar than your product due to the absence of the free hydroxyl group. It will have a much higher Rf value on a TLC plate.
-
Reaction Byproducts: Aluminum salts formed during the aqueous workup of the LiAlH₄ reaction. These are typically non-soluble in organic solvents and can often be removed by a pre-chromatography filtration, but fine particulates can sometimes remain.
-
Solvent Residues: Solvents used in the reaction and workup, such as tetrahydrofuran (THF) or diethyl ether. These are volatile and should be removed under reduced pressure before chromatography, but residual amounts can affect the initial separation on the column.
Q3: How do I select the optimal stationary and mobile phases for this separation?
A: Selecting the right system is paramount and should always be guided by preliminary Thin Layer Chromatography (TLC) analysis.
-
Stationary Phase: Silica gel (SiO₂) is the standard and most effective choice for this compound.[1] Its polar surface interacts well with the alcohol and ether groups. Standard 60 Å pore size, 230-400 mesh silica is ideal for flash chromatography. If your compound shows signs of degradation on a TLC plate (streaking or appearance of new spots over time), the slightly acidic nature of silica gel might be the cause.[2] In such rare cases, you could consider using neutral alumina (Al₂O₃) or deactivating the silica gel with a small amount of triethylamine in your eluent.[1][2]
-
Mobile Phase (Eluent): The goal is to find a solvent system that provides a target Rf value of 0.25-0.40 for this compound on a silica TLC plate.[2] An Rf in this range ensures the compound elutes from the column in a reasonable time without excessive band broadening. Given the compound's polarity, a binary solvent system consisting of a non-polar and a polar component is standard.[3]
Start your TLC optimization with the systems outlined in the table below.
| Solvent System (Mobile Phase) | Starting Ratio (Polar:Non-Polar) | Application Notes |
| Ethyl Acetate (EtOAc) / Hexanes | 1:1 (50% EtOAc) | Recommended starting point. This is a workhorse system for moderately to highly polar compounds. Adjust the ratio based on the initial TLC spot.[3][4] |
| Methanol (MeOH) / Dichloromethane (DCM) | 1:19 (5% MeOH) | Use for highly polar compounds if EtOAc/Hexanes fails to move the spot from the baseline. Use methanol sparingly (<10%) as it can cause silica to dissolve.[3] |
| Acetone / Hexanes | 1:2 (33% Acetone) | An alternative to EtOAc/Hexanes that can sometimes offer different selectivity for separating closely related impurities. |
Pro-Tip: Run a TLC plate and spot your crude reaction mixture. Develop it in your chosen solvent system. If the Rf of your product is too low (<0.2), increase the proportion of the polar solvent (e.g., move from 50% to 70% EtOAc). If the Rf is too high (>0.5), decrease the polarity.
Section 2: Experimental Protocol & Workflow
This section provides a standardized, step-by-step protocol for the purification.
Workflow for Purification of this compound
Caption: Column chromatography workflow from optimization to isolation.
Detailed Step-by-Step Protocol
-
Column Preparation (Wet Slurry Packing): a. Select a glass column with a diameter appropriate for your sample size (a 20-50:1 ratio of silica gel to crude sample weight is typical).[1] b. Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.[5] c. In a separate beaker, make a slurry of the required silica gel in the least polar solvent of your mobile phase (e.g., hexanes).[1] d. With the stopcock open and a flask below to collect the solvent, pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles. e. Add more solvent as needed, never letting the solvent level drop below the top of the silica bed.[6] Once packed, add another thin layer of sand on top to prevent disturbance during sample loading. Drain the solvent until it is level with the top layer of sand.
-
Sample Loading (Dry Loading Recommended): a. Dissolve your crude this compound in a minimal amount of a volatile solvent like DCM or methanol. b. Add a small amount of silica gel (approx. 1-2 times the weight of your crude sample) to this solution. c. Gently remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[6] d. Carefully add this powder to the top of the packed column.
-
Elution and Fraction Collection: a. Carefully add your pre-determined mobile phase to the column. b. Apply gentle positive pressure (using a pipette bulb or regulated air line) to start the flow. A flow rate of approximately 2 inches (5 cm) per minute is a good target for flash chromatography.[5] c. Begin collecting fractions in an ordered array of test tubes.
-
Analysis and Isolation: a. Systematically spot every 2-3 fractions onto a TLC plate. b. Develop the TLC plate in your mobile phase and visualize the spots (e.g., using a potassium permanganate stain, which is effective for alcohols). c. Based on the TLC analysis, combine the fractions that contain only your pure product. d. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This guide addresses common problems in a direct Q&A format.
Q: My product is streaking badly down the TLC plate and the column, leading to broad peaks and poor separation. What's causing this?
A: This is a classic sign of "tailing" and is very common for polar compounds like alcohols.
-
Primary Cause: The slightly acidic nature of silica gel can lead to non-ideal interactions with your polar compound, causing some molecules to "stick" longer than others, resulting in a smear rather than a tight band. Overloading the column with too much sample can also cause this.
-
Solution 1 (Increase Polarity Mid-Run): Start eluting with the optimized mobile phase. Once the leading edge of your product begins to elute (as confirmed by TLC), you can slightly increase the polarity of the mobile phase (e.g., from 50% to 60% EtOAc in hexanes).[2] This helps push the "tail" of the compound off the column more quickly, sharpening the peak.
-
Solution 2 (Check Sample Load): Ensure you are not overloading the column. A sample load of 2-5% of the silica weight is a safe range.
-
Solution 3 (Consider a Modifier): While less common for neutral alcohols, if you suspect strong acidic interactions, preparing your mobile phase with a tiny amount of a modifier like triethylamine (0.1%) can neutralize active sites on the silica. However, this is more typically used for amines.
Q: I've run 10 column volumes of my eluent, and my product is still stuck on the baseline. How do I get it off the column?
A: This indicates your mobile phase is not polar enough to displace your highly polar product from the silica gel.
-
Cause: The equilibrium between the sample, solvent, and adsorbent is too heavily shifted towards the sample-adsorbent interaction.[1] Your TLC optimization may have been misleading, or the column conditions are different.
-
Solution 1 (Drastic Polarity Increase): Do not be afraid to dramatically increase the solvent polarity. Switch to a much stronger eluent system, such as 5-10% methanol in dichloromethane.[3] This is almost always sufficient to elute even very polar compounds.
-
Solution 2 (Confirm Compound Stability): Before concluding it's just a polarity issue, confirm your compound is not decomposing on the column. Spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the original spot diminishes, your compound is unstable on silica.[2] In this case, you would need to switch to a different stationary phase like alumina.[2]
Q: My separation isn't working. All the fractions are mixed, even though the TLC showed a good separation between spots.
A: This is a frustrating but common problem that usually points to a flaw in the column packing or sample loading.
-
Cause 1 (Poor Packing): If the silica bed is not packed uniformly, "channels" can form. The sample will travel through these channels faster, leading to a complete loss of separation. This can happen if the column was not packed as a slurry or if air bubbles were introduced.[1]
-
Cause 2 (Wet Loading with the Wrong Solvent): If you dissolved your sample in a solvent much stronger than your mobile phase for loading (e.g., pure methanol), that strong solvent will carry your entire sample partway down the column in a diffuse band before the mobile phase can perform the separation.
-
Solution: Repack the column carefully using the wet slurry method.[1] For loading, always use the "dry loading" technique described in the protocol, as it is foolproof against solvent-strength issues.[6]
Q: I see cracks and bubbles forming in my silica bed during the run. Is the separation ruined?
A: Yes, cracks and bubbles create channels that destroy separation efficiency. This is an entirely preventable physical problem.
-
Cause: This happens for two main reasons: 1) The column ran dry, meaning the solvent level dropped below the top of the silica bed, allowing air to enter.[6] 2) Heat is generated when mixing solvents of different polarities (e.g., adding EtOAc to a hexane-packed column), which can cause solvent to bubble and crack the packing.
-
Solution (Prevention): Always keep the column topped up with solvent; never let the silica bed become exposed to air. When packing and running the column, use pre-mixed mobile phase to avoid generating heat directly on the column.[7]
References
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Dong, M. W. (n.d.). HPLC Troubleshooting Guide. LCGC North America.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- University of Calgary, Department of Chemistry. (n.d.). Column Chromatography.
- Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
- King, A. (n.d.). Successful Flash Chromatography. Teledyne ISCO.
- Amerigo Scientific. (n.d.). 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (≥98.0% (GC)).
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethanol
Last Updated: January 7, 2026
Introduction
Welcome to the technical support guide for the synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethanol. This molecule is a valuable building block in pharmaceutical and specialty chemical development. Its synthesis, most commonly achieved via the reduction of an ester like ethyl tetrahydropyran-4-carboxylate, is often challenged by the formation of specific byproducts that can complicate purification and reduce overall yield and purity.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered by researchers. We will delve into the mechanistic origins of these impurities and provide field-proven, actionable solutions to mitigate their formation.
Section 1: The Primary Synthetic Pathway & Its Key Challenges
The most prevalent laboratory and industrial-scale synthesis of this compound involves the reduction of a corresponding carboxylic acid ester, typically the ethyl or methyl ester, using a powerful hydride-based reducing agent such as Lithium Aluminum Hydride (LAH, LiAlH₄).
While this reaction is robust, its success is highly dependent on controlling the reaction conditions to prevent side reactions. The primary challenges include incomplete reactions, and more critically, undesired cleavage of the tetrahydropyran (THP) ring.
Caption: Primary synthesis and potential byproduct pathways.
Section 2: Troubleshooting and FAQs
This section addresses the most common issues encountered during the synthesis.
FAQ 1: My final product purity is low after the reduction. What are the most likely byproducts?
Low purity is almost always attributable to a few common culprits. Before attempting extensive purification, it's crucial to identify the impurity. We recommend using Gas Chromatography-Mass Spectrometry (GC-MS) for this analysis.
Table 1: Common Byproducts and Their Identification
| Byproduct Name | Common Origin | Key Mass Spec (EI) Fragments |
| Ethyl Tetrahydro-2H-pyran-4-carboxylate | Incomplete reduction | Molecular ion (M+), fragments from ester group |
| 1,5-Hexanediol | Ring-opening of the THP moiety | Fragments showing loss of water (M-18), characteristic alkane fragmentation |
| Tetrahydrofuran (THF) Adducts | Reaction with the solvent | Varies; often seen as higher molecular weight impurities |
FAQ 2: I've confirmed the presence of 1,5-Hexanediol in my product. How did this form and how can I prevent it?
This is the most problematic byproduct as its polarity is very similar to the desired product, making it difficult to remove via standard silica gel chromatography.
Causality: The Mechanism of Ring-Opening
The formation of 1,5-hexanediol results from the cleavage of the C-O bond within the tetrahydropyran ring. This is typically promoted under harsh, Lewis acidic conditions. The aluminum species (AlH₃) generated during the reduction, or residual Al³⁺ salts, can coordinate to the ring's oxygen atom. This coordination acts as a Lewis acid, activating the C-O bond and making it susceptible to nucleophilic attack by a hydride ion (H⁻). An aggressive acidic quench (e.g., with concentrated acid) can also catalyze this ring-opening.[1][2][3]
Caption: Mechanism of Lewis acid-promoted THP ring cleavage.
Preventative Measures:
-
Controlled Quenching: This is the most critical step. Avoid using strong mineral acids for the initial quench of excess LiAlH₄. The Fieser workup method is highly recommended.
-
Cool the reaction mixture to 0 °C.
-
Slowly and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.
-
This procedure precipitates the aluminum salts as a granular solid that can be easily filtered off, avoiding an overly acidic environment.
-
-
Temperature Management: Do not let the reaction temperature rise excessively. While the initial reduction is often performed at 0 °C and allowed to warm to room temperature, ensure the quench is also performed at low temperatures (0-5 °C) to dissipate the exothermic heat produced.[4]
-
Choice of Reducing Agent: For ester reductions, LiAlH₄ is often necessary due to the low reactivity of esters.[5] Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters or carboxylic acids.[6] If you are starting from the corresponding aldehyde, NaBH₄ is a much milder and safer alternative that poses a lower risk of ring-opening.
FAQ 3: My reaction seems incomplete, and I have a significant amount of starting ester remaining. What should I do?
This issue typically stems from insufficient reducing agent or deactivation of the reagent.
Troubleshooting Incomplete Reactions:
-
Reagent Quality: LiAlH₄ is extremely sensitive to moisture and can be deactivated by atmospheric humidity.[7] Always use a fresh bottle or a properly stored, sealed container. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Stoichiometry: The reduction of an ester to an alcohol requires two equivalents of hydride. A common practice is to use 1.5 to 3.0 equivalents of LiAlH₄ to ensure the reaction goes to completion.[4]
-
"Inverse Addition": If your substrate is particularly sensitive, consider an "inverse addition" protocol. Here, the LiAlH₄ solution is added slowly to the ester solution. This keeps the concentration of the powerful reducing agent low at any given moment, which can sometimes improve selectivity, though it is less common for this specific reduction.[8]
Section 3: Recommended Analytical & Purification Protocol
Protocol 1: GC-MS Analysis for Purity Assessment
-
Sample Preparation: Dilute 1-2 µL of the crude reaction mixture in 1 mL of a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
GC Column: A standard non-polar column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm) is effective.
-
Injector: Set to 250 °C with a split ratio of 50:1.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
MS Detector: Scan from m/z 40 to 450.
-
Analysis: Compare the retention times and mass spectra against known standards of the starting material, desired product, and potential byproducts.
Purification Strategy:
If byproducts like 1,5-hexanediol are present, purification by standard column chromatography can be challenging. A careful fractional distillation under reduced pressure is often the most effective method for separating the desired alcohol from the diol byproduct, leveraging their difference in boiling points.
References
- Deska, J., et al. (2020). Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones. RSC Publishing.
- Enholm, E. J., & Schreier, J. A. (2007). Tetrahydropyran Ring-Opening Reactions Promoted by SmI2. The Journal of Organic Chemistry, ACS Publications.
- Clark, J. (2023). Reduction of Carboxylic Acids with LiAlH4. Chemistry LibreTexts.
- Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
- ResearchGate. (n.d.). Mechanism of THF ring opening followed by polymerization.
- University of York. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
- University of Calgary. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols.
- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
- Google Patents. (n.d.). US10040776B2 - Pyran derivatives and their preparation.
- ResearchGate. (n.d.). Synthesis of tetrahydropyran derivatives.
- AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
- Dalton Transactions (RSC Publishing). (n.d.). Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate.
- National Institutes of Health (NIH). (n.d.). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives.
- National Institutes of Health (NIH). (n.d.). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. adichemistry.com [adichemistry.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
Technical Support Center: Troubleshooting Failed Reactions Involving 2-(Tetrahydro-2H-pyran-4-yl)ethanol
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Tetrahydro-2H-pyran-4-yl)ethanol. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the chemical modification of this versatile building block. Our approach is rooted in mechanistic principles to help you not only solve immediate experimental issues but also build a predictive understanding for future success.
Introduction to this compound
This compound (CAS 4677-18-3) is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.[1] Its structure features a primary alcohol appended to a tetrahydropyran (oxane) ring. This primary hydroxyl group is the key site for chemical transformations, making the compound a useful precursor for introducing the tetrahydropyran moiety into larger molecules.[2][3]
This guide addresses the most common synthetic operations performed on this alcohol—oxidation, esterification, and etherification—and provides structured troubleshooting advice in a question-and-answer format.
General Troubleshooting & Starting Material Verification
Before troubleshooting a specific reaction, it's crucial to validate your starting materials and general setup. An overlooked basic parameter is often the root cause of failure.
Question: My reaction is sluggish, shows low conversion, or fails to initiate. What are the first things I should check?
Answer: Always begin with the fundamentals. A systematic check of these four areas resolves a majority of issues:
-
Reagent Purity: Verify the purity of your this compound. Impurities can interfere with catalysis or introduce side reactions. Confirm its identity and purity via NMR, GC-MS, or by checking its physical properties (Boiling Point: ~226°C, Density: ~0.981 g/mL).[4]
-
Solvent Quality: For most reactions, particularly those involving strong bases, organometallics, or water-sensitive catalysts, the use of anhydrous (dry) solvents is critical. Water can quench reagents or alter reaction pathways. Ensure your solvents are freshly distilled or from a sealed, anhydrous-grade bottle.
-
Temperature Control: Many reactions have optimal temperature ranges. Deviations can lead to side product formation (too high) or slow reaction rates (too low). Use a calibrated thermometer and a reliable heating or cooling bath.
-
Atmosphere & Mixing: Ensure the reaction is performed under the correct atmosphere (e.g., inert gas like nitrogen or argon for air-sensitive reagents). Inadequate stirring can lead to localized concentration gradients and poor reaction kinetics.
Guide 1: Troubleshooting Oxidation Reactions
The oxidation of this compound can yield either the corresponding aldehyde, (tetrahydro-2H-pyran-4-yl)acetaldehyde, or the carboxylic acid, 2-(tetrahydro-2H-pyran-4-yl)acetic acid. The most common failure is controlling the level of oxidation.
Question: I am trying to synthesize the aldehyde, but my reaction yields a mixture of starting material, aldehyde, and the over-oxidized carboxylic acid. How can I improve selectivity for the aldehyde?
Answer: This is a classic challenge in alcohol oxidation. The primary alcohol is first oxidized to an aldehyde, which can then be further oxidized to a carboxylic acid.[5] The key to stopping at the aldehyde is to use a mild, controlled oxidizing agent.
-
The Problem with "Strong" Oxidants: Reagents like chromic acid (H₂CrO₄, formed from Na₂Cr₂O₇/H₂SO₄) or potassium permanganate (KMnO₄) are very powerful and will typically oxidize a primary alcohol all the way to the carboxylic acid.[5] These are unsuitable for isolating the aldehyde in high yield.
-
The Solution with "Mild" Oxidants: To achieve high selectivity for the aldehyde, you must use a reagent system that is not strong enough to oxidize the aldehyde intermediate under the reaction conditions.
Data Presentation: Comparison of Common Oxidizing Agents for Primary Alcohols
| Oxidizing System | Typical Conditions | Selectivity for Aldehyde | Key Considerations |
| PCC (Pyridinium chlorochromate) | CH₂Cl₂ (DCM), Room Temp | High | Chromium-based (toxic), requires stoichiometric amounts. |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N, -78°C | Very High | Requires cryogenic temperatures, produces dimethyl sulfide (odor).[6] |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂ (DCM), Room Temp | Very High | Reagent is expensive and can be explosive under shock/heat. |
| TEMPO/NaOCl | Biphasic: CH₂Cl₂/H₂O, 0°C | High | Catalytic, inexpensive (uses bleach), sensitive to pH.[6][7] |
Expert Insight: For a balance of cost, efficiency, and environmental consideration, the TEMPO-catalyzed oxidation is an excellent choice for this transformation.
Experimental Protocol: Selective Oxidation to (Tetrahydro-2H-pyran-4-yl)acetaldehyde using TEMPO
This protocol is adapted from standard procedures for TEMPO-catalyzed oxidations.[7]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 eq.) in dichloromethane (DCM, ~0.5 M). Add TEMPO (0.01-0.05 eq.).
-
Aqueous Phase: In a separate beaker, prepare a solution of sodium hypochlorite (household bleach, ~1.2 eq.) and sodium bicarbonate (~1.5 eq.) in water. The bicarbonate acts as a buffer to maintain a slightly basic pH, which is crucial for preventing side reactions.
-
Reaction: Cool the flask containing the alcohol solution to 0°C in an ice bath. Add the aqueous bleach solution to the reaction flask and stir vigorously. The reaction is often biphasic, so efficient mixing is essential.
-
Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by silica gel chromatography.
Guide 2: Troubleshooting Esterification Reactions
Fischer esterification, the acid-catalyzed reaction between an alcohol and a carboxylic acid, is a common method to produce esters. However, its reversible nature can lead to low yields.[8][9]
Question: My Fischer esterification of this compound is giving a low equilibrium conversion (<70%). How can I drive the reaction to completion?
Answer: The Fischer esterification is an equilibrium-controlled process. To obtain a high yield of the desired ester, you must shift the equilibrium to the product side, according to Le Châtelier's principle.
Logical Relationship: Driving Fischer Esterification Equilibrium
Caption: Strategies to shift the Fischer esterification equilibrium towards the product side.
There are two primary strategies:
-
Use an Excess of a Reactant: Use a large excess (3-10 equivalents) of either the alcohol or the carboxylic acid, whichever is less expensive or more easily removed after the reaction. This concentration pressure shifts the equilibrium forward.
-
Remove Water as it Forms: This is the most effective method. Using a solvent like toluene or cyclohexane that forms an azeotrope with water allows for the continuous removal of water using a Dean-Stark apparatus.
Question: During workup, I am losing a significant amount of my product. It seems to be water-soluble. What can I do?
Answer: This is a frequent issue with esters derived from relatively small alcohols. The polarity of the tetrahydropyran ring combined with the ester functionality can impart partial water solubility.
-
Salting Out: During the aqueous workup, use a saturated sodium chloride solution (brine) instead of deionized water for washes. The high ionic strength of the brine decreases the solubility of organic compounds in the aqueous phase, forcing more of your ester into the organic layer.
-
Minimize Aqueous Volume: Use the minimum volume of aqueous solution necessary for washes to reduce product loss.
-
Back-Extraction: After separating the organic layer, perform a "back-extraction" of the aqueous layers with a fresh portion of your extraction solvent (e.g., ethyl acetate, ether) to recover any dissolved product.
Guide 3: Troubleshooting Ether Syntheses
The Williamson ether synthesis is a robust method for preparing ethers. It involves deprotonating the alcohol to form an alkoxide, followed by an Sₙ2 reaction with an alkyl halide.[10] The primary failure mode in this reaction is a competing elimination reaction.
Question: I deprotonated this compound with sodium hydride (NaH) and reacted the resulting alkoxide with 2-bromopropane, but I'm only isolating propene and starting alcohol. Why did the reaction fail?
Answer: This is a classic case of the competing E2 (elimination) reaction dominating over the desired Sₙ2 (substitution) reaction. The alkoxide of this compound is not only a good nucleophile but also a strong, sterically unhindered base.
-
Mechanism: The Williamson ether synthesis proceeds via an Sₙ2 mechanism. This pathway is highly sensitive to steric hindrance at the electrophilic carbon of the alkyl halide.[10][11]
-
Substrate Choice is Critical:
-
Good for Sₙ2: Methyl and primary alkyl halides are excellent substrates and will favor ether formation.
-
Bad for Sₙ2: Secondary alkyl halides (like your 2-bromopropane) are sterically hindered. The strong alkoxide base will preferentially abstract a proton from a beta-carbon, leading to an E2 elimination to form an alkene.
-
Impossible for Sₙ2: Tertiary alkyl halides will react exclusively by elimination.
-
Visualization: Sₙ2 vs. E2 Competition
Caption: Competing Sₙ2 and E2 pathways in the Williamson ether synthesis with a secondary halide.
Troubleshooting Steps:
-
Re-evaluate Your Synthetic Strategy: To synthesize the target ether, you must reverse the roles. The less substituted partner should be the alkyl halide. For example, to make the isopropyl ether, you should start with this compound, convert it to its corresponding tosylate or bromide, and then react that with sodium isopropoxide.
-
Confirm Complete Deprotonation: Ensure you have used a slight excess of a strong base like NaH and allowed sufficient time for the deprotonation to complete (cessation of H₂ gas evolution) before adding the alkyl halide. Incomplete deprotonation means residual starting alcohol will be present at the end of the reaction.
Experimental Protocol: General Williamson Ether Synthesis
This protocol assumes the use of a primary alkyl halide.
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Deprotonation: Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Sₙ2 Reaction: Add the primary alkyl halide (1.1 eq.) dropwise via syringe. If the reaction is sluggish, gently heating to reflux may be required.
-
Monitoring: Monitor the consumption of the starting material by TLC or GC.
-
Workup: Once complete, cool the reaction to 0°C and cautiously quench by the slow addition of water or a saturated aqueous ammonium chloride solution.
-
Extraction & Purification: Extract the product into a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by silica gel chromatography.
References
- Wikipedia. Tetrahydropyran. [Link]
- ResearchGate. Scheme 1.
- Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
- YouTube. THP group for protecting alcohols. [Link]
- Chemistry Steps. Protecting Groups For Alcohols. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- Reddit.
- Google Patents.
- PubMed Central.
- ResearchGate.
- NIH. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. [Link]
- NIH. Recent Advances in the Synthesis of 2H-Pyrans. [Link]
- YouTube. 13.2 Synthesis of Ethers | Organic Chemistry. [Link]
- Organic Chemistry Portal. Synthesis of tetrahydropyrans. [Link]
- Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
- Master Organic Chemistry.
- YouTube. Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. [Link]
- YouTube.
- Chemistry Europe.
- PubMed.
- YouTube.
- Khan Academy.
- YouTube.
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- 1. 2-(TETRAHYDRO-PYRAN-4-YL)-ETHANOL | 4677-18-3 [chemicalbook.com]
- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 3. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]
- 4. 4677-18-3 CAS MSDS (2-(TETRAHYDRO-PYRAN-4-YL)-ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. youtube.com [youtube.com]
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- 7. d-nb.info [d-nb.info]
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- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
improving stereoselectivity in reactions with tetrahydropyran derivatives
Welcome to the technical support center for stereoselective reactions involving tetrahydropyran (THP) derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrol in the synthesis of these vital heterocyclic scaffolds. The tetrahydropyran motif is a cornerstone in a vast array of bioactive natural products, making its stereocontrolled synthesis a critical challenge in modern organic chemistry.[1][2][3][4] This guide provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing stereoselectivity in THP ring formation?
A1: Achieving high stereoselectivity in tetrahydropyran synthesis hinges on a deep understanding of several key principles:
-
Thermodynamic vs. Kinetic Control: The choice of reaction conditions can favor either the most stable diastereomer (thermodynamic control) or the one that is formed fastest (kinetic control). For instance, running a reaction at a lower temperature, such as -78 °C, often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.[5]
-
Stereoelectronic Effects: The anomeric effect is a powerful stereoelectronic phenomenon in THP rings. It describes the tendency of a heteroatomic substituent at the anomeric carbon (C2) to prefer an axial orientation over the sterically less hindered equatorial position.[6][7] This is due to a stabilizing hyperconjugation interaction between a lone pair on the ring oxygen and the antibonding orbital (σ*) of the C-substituent bond. Understanding and leveraging this effect is crucial for predicting and controlling stereochemistry at the C2 position.
-
Substrate Control: The inherent stereochemistry of the starting material can profoundly influence the stereochemical outcome of the cyclization. For example, in Prins-type cyclizations, the geometry (cis or trans) of the starting homoallylic alcohol can directly dictate the relative stereochemistry of the resulting tetrahydropyran.[5][8]
-
Reagent and Catalyst Control: The choice of catalyst (Lewis acid, Brønsted acid, organocatalyst, or transition metal complex) and reagents can create a chiral environment that directs the formation of one stereoisomer over another.[1][2][5][9] Chiral auxiliaries, temporarily attached to the substrate, can also effectively control the stereochemical course of a reaction.[10][11]
Q2: What is an oxocarbenium ion, and why is it important in THP synthesis?
A2: An oxocarbenium ion is a key reactive intermediate in many THP-forming reactions, such as the Prins cyclization.[1][4][5] It is a carbocation stabilized by an adjacent oxygen atom, which can adopt various conformations. The stereochemical outcome of the reaction often depends on the preferred conformation of this intermediate and the trajectory of the incoming nucleophile's attack (axial vs. equatorial). The stability of different oxocarbenium ion conformers can be influenced by electrostatic interactions and steric effects of substituents on the ring.[12][13] For example, nucleophilic addition to the oxocarbenium ion with minimal steric hindrance in the transition state can reveal inherent torsional interactions that guide the stereochemical outcome.[14]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in a Prins Cyclization Reaction
Q: I am attempting a Prins cyclization to synthesize a 2,4,6-trisubstituted tetrahydropyran, but I am observing a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?
A: Low diastereoselectivity in Prins cyclizations is a common issue that can often be resolved by systematically evaluating and optimizing several reaction parameters. The stereochemical outcome is generally determined by the chair-like transition state of the intramolecular cyclization.[4][15]
Troubleshooting Steps:
-
Verify Starting Material Geometry: The geometry of your homoallylic alcohol is critical. For instance, trans-homoallylic alcohols are known to exclusively yield (up-down-up) 2,3,4-trisubstituted tetrahydropyrans in certain systems.[8] Ensure the geometric purity of your starting material.
-
Optimize the Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid are paramount. A sub-optimal Lewis acid may not effectively organize the transition state.
-
Screen Lewis Acids: While SnCl₄ is commonly used, other Lewis acids like InCl₃ have demonstrated high diastereoselectivity in similar cyclizations.[5][8] TMSOTf is another effective promoter for silyl-Prins cyclizations.[5] Consider screening a panel of Lewis acids (e.g., BF₃·OEt₂, TiCl₄, Sc(OTf)₃).
-
Catalyst Loading: Vary the amount of Lewis acid used. Both catalytic and stoichiometric amounts can have different effects on the reaction profile.
-
-
Adjust the Reaction Temperature: Temperature directly impacts the energy difference between competing diastereomeric transition states.
-
Lower the Temperature: Running the reaction at lower temperatures (e.g., -78 °C) can significantly enhance diastereoselectivity by favoring the transition state with the lowest activation energy.[5]
-
-
Solvent Selection: The polarity and coordinating ability of the solvent can influence the stability of the oxocarbenium ion intermediate and the transition state.
-
Experiment with Different Solvents: Non-coordinating solvents like dichloromethane (DCM) are common. However, for some substrates, ethereal solvents like diethyl ether have been shown to improve selectivity by minimizing side reactions.[5]
-
Issue 2: Undesired cis vs. trans Isomer Formation in 2,6-Disubstituted THPs
Q: My goal is to synthesize a trans-2,6-disubstituted tetrahydropyran via an intramolecular oxa-Michael addition, but the cis isomer is the major product. What factors control this selectivity?
A: The stereochemical outcome of intramolecular oxa-Michael additions is governed by the transition state of the cyclization, which can be influenced by thermodynamic and kinetic factors.[3] Often, the cis product is the kinetically favored isomer.
Troubleshooting Steps:
-
Employ Thermodynamic Conditions: To favor the more stable trans isomer, you may need to switch to conditions that allow for equilibration.
-
Choice of Base: Using a base that can promote a reversible reaction can allow the product mixture to equilibrate to the thermodynamically more stable isomer. Consider screening bases of varying strengths.
-
Elevated Temperature: Gently heating the reaction (if the substrate is stable) can facilitate the retro-Michael/Michael addition sequence, leading to the thermodynamic product.
-
-
Catalyst-Controlled Cyclization: Explore catalytic systems known to favor the trans isomer.
-
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for constructing enantiopure THPs.[2] Certain chiral catalysts may favor the transition state leading to the trans product.
-
Metal Catalysis: Palladium-catalyzed oxidative Heck redox-relay strategies have been successfully employed for the synthesis of 2,6-trans-tetrahydropyrans with excellent selectivity.[16] Similarly, enantioselective hydrogenation followed by oxa-Michael cyclization can yield 2,6-cis-disubstituted THPs with high selectivity, highlighting the power of catalyst choice in determining the outcome.[17]
-
Issue 3: Lack of Enantioselectivity in a Hetero-Diels-Alder Reaction
Q: I am using a hetero-Diels-Alder reaction to construct a tetrahydropyranone, but the product is racemic. How can I induce enantioselectivity?
A: The hetero-Diels-Alder reaction is a powerful method for synthesizing THP rings.[3] Achieving enantioselectivity requires the use of a chiral controller.
Troubleshooting Steps:
-
Introduce a Chiral Catalyst: This is the most common and effective strategy.
-
Chiral Lewis Acids: Chiral chromium(III) catalysts, such as Jacobsen's catalyst, have proven highly effective in promoting enantioselective hetero-Diels-Alder reactions between Danishefsky's dienes and aldehydes.[3][18]
-
Organocatalysts: Chiral Brønsted acids or amines can also catalyze enantioselective versions of this reaction.
-
-
Utilize a Chiral Auxiliary: Attaching a chiral auxiliary to either the diene or the dienophile can effectively bias the facial selectivity of the cycloaddition.[11] Common auxiliaries include Evans oxazolidinones and camphor-derived auxiliaries.[10] The auxiliary can be cleaved in a subsequent step to reveal the enantiomerically enriched product.
-
Substrate-Based Chirality: If your aldehyde or diene already contains a stereocenter, it can influence the stereochemical outcome of the cycloaddition, although the level of control can be variable.
Experimental Protocols & Data
Table 1: Comparison of Catalysts for Diastereoselective Prins-Type Cyclizations
| Catalyst | Substrate Type | Typical Solvent | Temperature (°C) | Observed Selectivity | Reference |
| InCl₃ | Homoallylic alcohol + Aldehyde | Dichloromethane | Room Temp | High (depends on substrate geometry) | [5][8] |
| TMSOTf | Silyl-homoallylic alcohol + Aldehyde | Dichloromethane | -78 | Good to Excellent | [5] |
| BF₃·OEt₂ | Homoallylic alcohol + Aldehyde | Dichloromethane | -78 to 0 | Variable, substrate-dependent | [4][19] |
| Sc(OTf)₃ | Hydroxy enol ether + Aldehyde | Acetonitrile | -40 | High for cis-THP | [3] |
Protocol: General Procedure for TMSOTf-Promoted Silyl-Prins Cyclization
This protocol is adapted from literature procedures for the diastereoselective synthesis of tetrahydropyrans.[5]
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the homoallylic alcohol (1.0 equiv.) and the corresponding aldehyde (1.2 equiv.) in anhydrous dichloromethane (to a concentration of 0.05 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Initiation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 equiv.) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1 to 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting materials are consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing Key Concepts
Diagram 1: General Strategies for Stereoselective THP Synthesis
Caption: Overview of major strategies for achieving stereocontrol in THP synthesis.
Diagram 2: Troubleshooting Workflow for Poor Diastereoselectivity
Caption: A systematic workflow for troubleshooting and optimizing diastereoselectivity.
References
- Diastereoselective Synthesis of Tetrahydrofuran/ Tetrahydropyran Deriv
- A Comparative Guide to Chiral Synthons: Evaluating Tetrahydropyran-Based Scaffolds Against Established Auxiliaries. Benchchem.
- Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their applic
- methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis. Benchchem.
- Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide N
- Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Str
- Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silyl
- Enantioselective Synthesis of 2,6-cis-Disubstituted Tetrahydropyrans via a Tandem Catalytic Asymmetric Hydrogenation/Oxa-Michael Cyclization: An Efficient Approach to (−)-Centrolobine. Organic Letters.
- Anomeric effect. Wikipedia.
- Diastereoselective synthesis of polysubstituted tetrahydropyrans and thiacyclohexanes via indium trichloride mediated cycliz
- An Enantioselective Cross-Dehydrogenative Coupling Catalysis Approach to Substituted Tetrahydropyrans. PubMed.
- A Versatile Stereocontrolled Approach to Chiral Tetrahydrofuran and Tetrahydropyran Derivatives by Use of Sequential Asymmetric Horner−Wadsworth−Emmons and Ring-Closure Reactions. The Journal of Organic Chemistry.
- Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. ScienceDirect.
- Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters.
- Representative examples of transition‐metal‐mediated methodologies for...
- Tetrahydropyran synthesis. Organic Chemistry Portal.
- Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. NIH.
- Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. NIH.
- Stereocontrolled synthesis of 2,4,5-trisubstituted tetrahydropyrans.
- A Versatile Stereocontrolled Approach to Chiral Tetrahydrofuran and Tetrahydropyran Derivatives via Sequential Asymmetric Horner−Wadsworth−Emmons and Palladium-Catalyzed Ring Closure Reactions. Organic Letters.
- Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. ACS Organic & Inorganic Au.
- Ab Initio Examination of Anomeric Effects in Tetrahydropyrans, 1,3-Dioxanes, and Glucose. The Journal of Organic Chemistry.
- A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses.
- Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI.
- Anomeric Effect in Compounds with Five-membered Rings - Comparison of Equilibrium Data for Isomeric Tetrahydrofuran and Tetrahydropyran Deriv
- Effect of Conformational Rigidity on the Stereoselectivity of Nucleophilic Additions to Five-membered Ring Bicyclic Oxocarbenium Ion Intermedi
- Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid‐Mediated Hydroxyalkoxylation of Silylated Alke.
- A Versatile Stereocontrolled Approach to Chiral Tetrahydrofuran and Tetrahydropyran Derivatives by Use of Sequential Asymmetric Horner−Wadsworth−Emmons and Ring-Closure Reactions. The Journal of Organic Chemistry.
- Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions. PMC.
- Stereoselective transition metal-catalyzed [(2+2)+1] and [(2+2)
- Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. PMC.
- Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.
- The Effect of Electrostatic Interactions on Conformational Equilibria of Multiply Substituted Tetrahydropyran Oxocarbenium Ions. The Journal of Organic Chemistry.
- Chiral auxiliary. Wikipedia.
- Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions. Accounts of Chemical Research.
- Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. NIH.
- Transition metal-catalysed reactions: Diastereoselectivity and asymmetric synthesis.
- Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry.
- Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. NIH.
- Stereochemistry of Nucleophilic Substitution Reactions Depending upon Substituent: Evidence for Electrostatic Stabilization of Pseudoaxial Conformers of Oxocarbenium Ions by Heteroatom Substituents.
- Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society.
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Anomeric effect - Wikipedia [en.wikipedia.org]
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- 8. Diastereoselective synthesis of polysubstituted tetrahydropyrans and thiacyclohexanes via indium trichloride mediated cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. pubs.acs.org [pubs.acs.org]
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- 19. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
Technical Support Center: Purification of 2-(Tetrahydro-2H-pyran-4-yl)ethanol
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 2-(Tetrahydro-2H-pyran-4-yl)ethanol. This document offers a comprehensive resource, from understanding potential impurities to detailed purification protocols and analytical methods for quality control.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. Its purity is paramount for the success of subsequent reactions and the quality of the final product. This guide addresses common challenges encountered during its purification, providing practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing this compound is the reduction of ethyl tetrahydro-2H-pyran-4-carboxylate using a reducing agent like lithium aluminum hydride (LiAlH₄).[1] Based on this, you can anticipate the following impurities:
-
Unreacted Starting Material: Ethyl tetrahydro-2H-pyran-4-carboxylate.
-
Intermediate Aldehyde: Tetrahydro-2H-pyran-4-carbaldehyde, which is formed transiently during the reduction of the ester.[2]
-
Hydrolysis Product: Tetrahydro-2H-pyran-4-carboxylic acid, resulting from the hydrolysis of the starting ester.
-
Solvent Residues: Solvents used in the reaction and workup, such as tetrahydrofuran (THF) and ethyl acetate.
Q2: My crude product is a viscous oil. What is the best initial purification step?
A2: For a viscous oil, it's advisable to start with a liquid-liquid extraction to remove water-soluble impurities and inorganic salts from the workup. Following that, vacuum distillation can be an effective method to separate the product from non-volatile impurities and high-boiling point solvents.
Q3: I'm struggling to separate my product from a polar impurity using normal-phase flash chromatography. What are my options?
A3: this compound is a polar molecule. If you are facing co-elution with other polar impurities, consider switching to a different chromatographic technique. Hydrophilic Interaction Liquid Chromatography (HILIC) is often an excellent choice for separating highly polar compounds.[3] Alternatively, you could try a different solvent system in your normal-phase setup, such as a gradient of methanol in dichloromethane.[4]
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended for comprehensive purity analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities. High-Performance Liquid Chromatography (HPLC), particularly with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer, can be used to assess the purity of this non-chromophoric compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for structural confirmation and can reveal the presence of impurities.
Troubleshooting Guides
Flash Column Chromatography
Flash chromatography is a primary tool for the purification of this compound. However, its polar nature can present challenges.
Problem 1: Product does not elute from the silica gel column.
-
Cause: The solvent system is not polar enough to displace the highly polar diol from the silica gel.
-
Solution: Increase the polarity of the mobile phase. A gradient elution from a less polar solvent system (e.g., 50% ethyl acetate in hexanes) to a more polar one (e.g., 10-20% methanol in dichloromethane) is often effective.[4] Be cautious with high concentrations of methanol (>10%), as it can dissolve the silica gel.[4]
Problem 2: Product co-elutes with a polar impurity.
-
Cause: The selectivity of the silica gel for your product and the impurity is insufficient in the chosen solvent system.
-
Solution 1: Change the solvent system. Experiment with different solvent combinations. For instance, replacing ethyl acetate with acetone or adding a small amount of a different modifier can alter the selectivity.
-
Solution 2: Switch to a different stationary phase. Consider using a diol-bonded or amine-bonded silica column, which can offer different selectivity for polar compounds.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for such separations.[3]
Problem 3: Tailing of the product peak.
-
Cause: Strong interaction between the polar hydroxyl groups of the product and the acidic silanol groups on the silica surface.
-
Solution: Add a small amount of a polar, non-protic solvent like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[4]
Experimental Workflow: Flash Chromatography Purification
Caption: Workflow for Flash Chromatography Purification.
Vacuum Distillation
For larger scales or to remove non-volatile impurities, vacuum distillation is a valuable technique.
Problem 1: Bumping or unstable boiling.
-
Cause: Uneven heating or lack of nucleation sites.
-
Solution: Use a magnetic stir bar or boiling chips to ensure smooth boiling. A well-insulated distillation apparatus will also help maintain a stable temperature.
Problem 2: Product does not distill at the expected temperature/pressure.
-
Cause: Inaccurate pressure reading or a leak in the system.
-
Solution: Verify the accuracy of your vacuum gauge. Check all joints and connections for leaks using a high-vacuum grease. Ensure the vacuum pump is in good working order and the oil is clean.
Problem 3: Product co-distills with an impurity.
-
Cause: The boiling points of the product and the impurity are too close at the given pressure.
-
Solution: Use a fractional distillation column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) to increase the separation efficiency.
Experimental Workflow: Vacuum Distillation
Caption: Workflow for Vacuum Distillation.
Analytical Methods for Purity Assessment
Accurate assessment of purity is crucial. The following are recommended analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile impurities.
| Parameter | Typical Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| MS Detector | Electron Ionization (EI) at 70 eV |
Expected Elution Order:
-
Solvents (e.g., THF, Ethyl Acetate)
-
Intermediate Aldehyde (Tetrahydro-2H-pyran-4-carbaldehyde)
-
This compound
-
Starting Ester (Ethyl tetrahydro-2H-pyran-4-carboxylate)
High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong UV chromophore, traditional UV detection in HPLC can be challenging.
| Parameter | Recommendation |
| Column | C18 reversed-phase (for general screening) or HILIC (for better retention of polar compounds) |
| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient |
| Detector | Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) |
For reversed-phase HPLC, expect polar compounds like this compound to elute early. HILIC will provide better retention and separation of highly polar analytes.[3]
References
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- OrgoSolver. Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. [Link]
- Teledyne LABS.
- Lab-ex Kft.
- University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]
Sources
Technical Support Center: Reaction Condition Optimization for 2-(Tetrahydro-2H-pyran-4-yl)ethanol Derivatives
Welcome to the technical support center for the synthesis and optimization of 2-(Tetrahydro-2H-pyran-4-yl)ethanol derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. The tetrahydropyran (THP) ring is a privileged scaffold found in numerous biologically active natural products and pharmaceuticals.[1] However, controlling the yield, purity, and particularly the stereochemistry of substituted THPs can be a significant experimental challenge.
This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific issues you may encounter during your experiments. We will explore the causality behind experimental choices to empower you to troubleshoot effectively and optimize your reaction conditions.
Part 1: Frequently Asked Questions (FAQs) - Synthetic Strategy
This section addresses common high-level questions regarding the synthetic approaches to the this compound core structure.
Q1: What are the primary synthetic routes for constructing the this compound scaffold?
A1: The synthesis of this scaffold generally involves the formation of the tetrahydropyran ring as the key step. Several robust strategies have been developed, each with its own advantages. The choice of route often depends on the available starting materials and the desired substitution pattern. The most common strategies include:
-
Hydrogenation of Dihydropyran Precursors: This is a classic and reliable method where a corresponding dihydropyran is reduced.[2] The primary challenge here is often the synthesis of the substituted dihydropyran itself.
-
Intramolecular Cyclization/Hydroalkoxylation: This approach uses an acyclic precursor containing a hydroxyl group and a suitably positioned olefin. The cyclization can be catalyzed by various metals, such as platinum or cobalt, to form the THP ring.[3]
-
Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and an aldehyde or ketone can form a dihydropyran ring, which can then be reduced to the desired THP.
-
Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde.[4] It is a powerful method for forming substituted tetrahydropyrans, often with good stereocontrol.
-
Intramolecular Oxa-Michael Addition: A ζ-hydroxy α,β-unsaturated ester or ketone can undergo an intramolecular 1,4-addition of the alcohol to the activated double bond to form the THP ring.[1] The stereochemical outcome can often be controlled by choosing kinetic or thermodynamic reaction conditions.[1]
Below is a diagram illustrating these general pathways.
Caption: General Synthetic Pathways to the THP-Ethanol Scaffold.
Part 2: Troubleshooting Guide
This section is structured to help you diagnose and solve specific experimental problems.
Problem Area: Low Reaction Yield & Incomplete Conversion
Q2: My hydrogenation reaction to form the THP ring is stalling. The starting material is only partially consumed even after extended reaction times. What should I investigate?
A2: This is a common issue in catalytic hydrogenations. The problem usually stems from the catalyst, the substrate, or the reaction environment. Here is a systematic troubleshooting approach:
-
Catalyst Activity: The most frequent culprit is the catalyst.
-
Deactivation: Has the catalyst been exposed to air? Many hydrogenation catalysts (e.g., Raney Nickel, Palladium on Carbon) are pyrophoric or can be oxidized, reducing their activity. Always handle them under an inert atmosphere.
-
Poisoning: Are there any functional groups on your substrate or impurities in your solvent that could be poisoning the catalyst? Common poisons include sulfur (from thiols, thioethers), nitrogen (some amines, pyridines), and halides. Pre-treating your substrate/solvent by passing it through a plug of activated carbon or alumina can sometimes help.
-
Quality/Age: Is the catalyst from a new bottle? Older catalysts, even when stored properly, can lose activity. Test a fresh batch of catalyst.
-
-
Reaction Conditions:
-
Hydrogen Pressure: Is the H₂ pressure sufficient? Some reductions require higher pressures to proceed efficiently.[5] Ensure your system is not leaking. For many lab-scale reactions, a balloon of hydrogen is insufficient; a proper hydrogenation apparatus with a pressure gauge is recommended.
-
Temperature: While many hydrogenations run at room temperature, some require heating to overcome the activation energy.[5] Conversely, excessive heat can sometimes promote side reactions.
-
Mixing/Agitation: Is the reaction being stirred vigorously? In a heterogeneous catalysis system, efficient mixing is critical to ensure the substrate, hydrogen gas, and catalyst are in constant contact.
-
-
Solvent Choice: The solvent must fully dissolve the starting material. Common solvents like ethanol, methanol, or ethyl acetate are excellent for many hydrogenations. Ensure the solvent is dry and de-gassed, as dissolved oxygen can interfere with the reaction.
Caption: Troubleshooting Flowchart for Low Hydrogenation Yield.
Problem Area: Poor Selectivity & Side Product Formation
Q3: My cyclization reaction is producing a mixture of cis and trans isomers. How can I improve the diastereoselectivity for the desired isomer?
A3: Controlling stereoselectivity is a central challenge in THP synthesis. The cis/trans ratio is highly dependent on the reaction mechanism and conditions. Generally, the trans-disubstituted product is thermodynamically more stable due to the substituents occupying equatorial positions on the chair-like ring.[6]
-
For Oxa-Michael Additions: The stereochemical outcome can be directed by reaction conditions.[1]
-
Kinetic Control: Using a strong, non-nucleophilic base (e.g., LDA, NaHMDS) at low temperatures often favors the formation of the trans isomer. The reaction is irreversible under these conditions, and the product formed is the one with the lowest energy transition state.
-
Thermodynamic Control: Using a weaker base (e.g., K₂CO₃, DBU) or an acid catalyst at higher temperatures allows for equilibration.[1] The reaction becomes reversible, and the system will settle on the most stable product, which is often the cis isomer in certain substitution patterns, or the thermodynamically favored trans isomer.[1][6]
-
-
For Reductions/Hydrogenations: The stereochemistry is often set by the facial selectivity of the hydrogen addition to the double bond.
-
Catalyst Choice: The steric bulk of the catalyst can influence which face of the molecule is accessible. Screening different catalysts (e.g., Pd/C, PtO₂, Raney Ni) is a standard approach.
-
Directing Groups: A nearby hydroxyl or other coordinating group on the substrate can chelate to the metal catalyst, directing hydrogen delivery from a specific face and dramatically enhancing stereoselectivity.
-
-
Solvent Effects: The polarity of the solvent can influence the geometry of the transition state.[7] It is often worthwhile to screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., THF) and polar protic (e.g., ethanol).
| Condition | Favored Product | Rationale |
| Low Temperature, Strong Base | Kinetic Isomer (often trans) | Irreversible; product of the fastest-forming transition state.[1] |
| High Temperature, Weaker Base/Acid | Thermodynamic Isomer (often cis or more stable trans) | Reversible; allows equilibration to the most stable product.[1] |
| Bulky Catalyst | Varies | Steric hindrance directs approach to the less hindered face. |
| Coordinating Solvent/Additive | Varies | Can alter transition state geometry and stability.[7] |
Table 1: General Conditions for Influencing Diastereoselectivity.
Part 3: Experimental Protocol Example
This section provides a representative protocol. Note: This is a general guideline; specific amounts and conditions must be optimized for your particular substrate.
Protocol: Hydrogenation of an Unsaturated Precursor to a this compound Derivative
This protocol describes the reduction of a dihydropyran intermediate using Palladium on Carbon (Pd/C).
Materials:
-
Substrate (e.g., 2-(3,4-dihydro-2H-pyran-4-yl)ethanol derivative)
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add the substrate (1.0 eq).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add anhydrous ethanol via syringe to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate). Caution: Pd/C can be pyrophoric; do not allow it to dry in the air.
-
Hydrogenation: Purge the flask by evacuating and backfilling with H₂ gas three times. Maintain a positive pressure of H₂ using a balloon or a connection to a regulated H₂ line.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS by periodically taking a small aliquot (filter through a small plug of Celite® to remove catalyst before analysis). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, carefully purge the flask with nitrogen to remove excess H₂.
-
Filtration: Dilute the reaction mixture with additional ethanol or ethyl acetate and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with the solvent to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography if necessary.
References
- Wikipedia. (2023). Tetrahydropyran.
- National Institutes of Health (NIH). (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives.
- ResearchGate. (n.d.). Optimization of Hydrogenation of 2a.
- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
- ResearchGate. (n.d.). Synthesis of tetrahydropyran derivatives.
Sources
- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 3. Tetrahydropyran synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
preventing side reactions in the synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethanol
Technical Support Center: Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethanol
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this valuable intermediate. Here, we provide in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to help you prevent side reactions and optimize your reaction outcomes.
Overview of Synthetic Challenges
The synthesis of this compound appears straightforward, but the choice of synthetic route significantly impacts purity, yield, and the profile of potential side reactions. The presence of the ether oxygen within the tetrahydropyran (THP) ring and the reactivity of various intermediates demand careful control of reaction conditions. This guide will focus on the most common synthetic strategies and their associated side reactions.
DOT Script for Synthetic Pathways Overview
Technical Support Center: Monitoring Reactions of 2-(Tetrahydro-2H-pyran-4-yl)ethanol
Welcome to the technical support center for analytical methods focused on monitoring reactions involving 2-(Tetrahydro-2H-pyran-4-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for common analytical challenges. Our goal is to equip you with the necessary knowledge to ensure the accuracy, reliability, and efficiency of your reaction monitoring.
Introduction: The Critical Role of Reaction Monitoring
In the synthesis and development of novel chemical entities, precise monitoring of reaction progress is paramount. For reactions involving this compound, a versatile building block in medicinal chemistry, understanding the reaction kinetics, identifying intermediates, and quantifying the final product are crucial for process optimization and quality control. This guide provides a structured approach to troubleshooting common issues encountered with the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the consumption of starting materials and the formation of products in reactions with this compound, particularly for non-volatile derivatives.
Frequently Asked Questions (FAQs) - HPLC
Q1: What are the recommended starting conditions for developing an HPLC method for this compound and its reaction products?
A1: For a compound with the polarity of this compound, a reverse-phase (RP-HPLC) method is a logical starting point.[1][2] A C18 column is a robust initial choice. Given the compound's structure, a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol is recommended.[3][4] A gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent, will generally provide good separation of the starting material from less polar products. UV detection can be challenging as this compound lacks a strong chromophore; therefore, a low UV wavelength (e.g., 200-210 nm) or alternative detection methods like Refractive Index (RI) or Evaporative Light Scattering (ELSD) should be considered.
Q2: How can I improve the peak shape for this compound, which is showing significant tailing?
A2: Peak tailing for polar analytes like this is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.[2][5] To mitigate this, consider the following:
-
Use an end-capped column: Modern, well-end-capped C18 columns have fewer free silanol groups, reducing these interactions.[2]
-
Adjust mobile phase pH: If your analyte or its products have ionizable groups, buffering the mobile phase to a pH that suppresses ionization can improve peak shape.
-
Add a competing base: For basic compounds, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active sites on the stationary phase.
-
Lower the injection volume or sample concentration: Column overload can also lead to peak tailing.[5]
Troubleshooting Guide: HPLC Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Drifting Retention Times | 1. Inconsistent mobile phase composition.[6] 2. Column temperature fluctuations. 3. Column not properly equilibrated. | 1. Ensure mobile phase is well-mixed and degassed.[7] If using a gradient, check pump performance. 2. Use a column oven for stable temperature control. 3. Equilibrate the column with the initial mobile phase for a sufficient time before injection. |
| Ghost Peaks | 1. Contamination in the mobile phase or sample solvent.[6] 2. Carryover from a previous injection. 3. Late eluting peaks from a previous run. | 1. Use high-purity HPLC-grade solvents.[4] 2. Implement a robust needle wash protocol. 3. Extend the run time or add a high-organic wash step at the end of the gradient. |
| Poor Resolution Between Reactant and Product | 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. | 1. Adjust the gradient slope or the organic solvent ratio. 2. Try a different stationary phase (e.g., a phenyl-hexyl or polar-embedded column) to alter selectivity. |
| High Backpressure | 1. Blockage in the system (e.g., frit, guard column).[2] 2. Particulate matter from the sample. 3. Precipitated buffer in the mobile phase. | 1. Systematically disconnect components to isolate the blockage. Replace the guard column or column frit if necessary.[1][7] 2. Filter all samples before injection. 3. Ensure buffer components are fully dissolved in the mobile phase. |
Experimental Protocol: RP-HPLC Method Development
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 205 nm or ELSD/RI.
-
Sample Preparation: Dilute the reaction mixture in the initial mobile phase composition.
Workflow for HPLC Troubleshooting
Caption: A logical workflow for troubleshooting common HPLC issues.
Section 2: Gas Chromatography (GC)
GC is a powerful technique for monitoring reactions of this compound, especially when the reactants and products are volatile and thermally stable.
Frequently Asked Questions (FAQs) - GC
Q1: What type of GC column is best suited for analyzing this compound?
A1: A mid-polarity column, such as one with a stationary phase containing a percentage of phenyl and methylpolysiloxane (e.g., a DB-5 or equivalent), is a good starting point. For more polar analytes or to improve the peak shape of alcohols, a wax-type column (polyethylene glycol stationary phase) can be beneficial.[8]
Q2: My alcohol peaks are tailing. What could be the cause and how do I fix it?
A2: Tailing of alcohol peaks in GC is a common issue and can be caused by several factors:[9]
-
Active sites in the inlet or column: Free silanol groups in the liner or on the column can interact with the hydroxyl group of the alcohol. Using a deactivated liner and a high-quality, well-deactivated column is crucial.
-
Column contamination: Non-volatile residues from previous injections can create active sites.[9] Baking out the column at a high temperature (within the column's limits) can help. If that fails, solvent rinsing the column may be necessary.[9]
-
Improper sample vaporization: Ensure the injector temperature is optimized for efficient and complete vaporization of the analyte without causing degradation.
Q3: I am seeing ghost peaks in my chromatogram. Where are they coming from?
A3: Ghost peaks in GC can arise from several sources:
-
Septum bleed: Over-tightening the septum nut or using a low-quality septum can cause it to degrade and release volatile compounds.
-
Carrier gas contamination: Impurities in the carrier gas can become concentrated at the head of the column, especially at lower temperatures, and elute as broad peaks when the oven temperature is ramped. Using high-purity gas and an inline filter is recommended.
-
Sample carryover: Similar to HPLC, residual sample from a previous injection can be a cause. Ensure the syringe is properly cleaned between injections.
Troubleshooting Guide: GC Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Irreproducible Peak Areas | 1. Inconsistent injection volume.[10] 2. Leaks in the injection port. | 1. Use an autosampler for consistent injections. If injecting manually, ensure a consistent technique. 2. Check for leaks at the septum and column fittings. |
| Baseline Drift | 1. Column bleed.[10] 2. Contaminated detector. | 1. Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit. 2. Clean the detector as per the instrument manual. |
| Split Peaks | 1. Poor column installation. 2. Incompatible sample solvent. | 1. Ensure the column is cut cleanly and installed at the correct depth in the injector and detector. 2. The sample solvent should be compatible with the stationary phase. |
| No Peaks | 1. Broken syringe. 2. No carrier gas flow. 3. Detector not lit (for FID). | 1. Visually inspect the syringe. 2. Check the gas cylinder and ensure all valves are open. 3. Attempt to relight the flame and check gas flows to the detector. |
Experimental Protocol: GC-FID Method Development
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 300 °C.
-
Sample Preparation: Dilute the reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
Decision Tree for GC Troubleshooting
Caption: A step-by-step decision tree for resolving common GC problems.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for in-situ reaction monitoring, providing real-time structural and quantitative information without the need for sample workup.[11][12]
Frequently Asked Questions (FAQs) - NMR
Q1: How can I monitor my reaction directly in the NMR tube?
A1: In-situ NMR reaction monitoring involves acquiring a series of spectra over time as the reaction proceeds within the NMR tube.[11] To do this, you can prepare your reaction mixture with a deuterated solvent and initiate the reaction just before placing the tube in the spectrometer. Automated acquisition programs can then be set up to collect spectra at regular intervals.[11] For faster reactions, specialized techniques like rapid-injection NMR (RI-NMR) or stopped-flow NMR can be employed.[12]
Q2: My NMR signals are broad and distorted during the reaction. What is causing this?
A2: Spectral distortions during a reaction can be due to several factors:[13][14]
-
Changes in sample homogeneity: As the reaction progresses, the formation of precipitates or immiscible layers can disrupt the magnetic field homogeneity, leading to poor shimming.
-
Temperature gradients: Exothermic or endothermic reactions can create temperature gradients within the sample, affecting shimming and signal positions.
-
Paramagnetic species: The presence of paramagnetic catalysts or byproducts can cause significant line broadening.
Q3: How can I accurately quantify the components of my reaction mixture using NMR?
A3: NMR is an inherently quantitative technique, as the integral of a signal is directly proportional to the number of nuclei giving rise to that signal. To ensure accurate quantification:
-
Choose well-resolved signals: Select peaks for integration that do not overlap with other signals.
-
Ensure complete relaxation: Use a sufficiently long relaxation delay (d1) to allow all nuclei to return to equilibrium before the next pulse. This is typically 5 times the longest T1 of the nuclei of interest.
-
Use an internal standard: For absolute quantification, add a known amount of an internal standard with a signal in a clear region of the spectrum.
Troubleshooting Guide: NMR Reaction Monitoring
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Signal-to-Noise | 1. Low concentration of reactants. 2. Insufficient number of scans. | 1. Increase the concentration of the reaction mixture if possible. 2. Increase the number of scans per time point, but be mindful that this will decrease the time resolution of your kinetic data.[11] |
| Inconsistent Integrals | 1. Incomplete relaxation of nuclei. 2. Poor phasing or baseline correction. | 1. Increase the relaxation delay (d1). 2. Carefully phase and baseline correct each spectrum in the time series before integration. |
| Shifting Peak Positions | 1. Changes in temperature or pH during the reaction. 2. Change in solvent composition. | 1. Use a temperature-controlled probe and buffer the reaction mixture if necessary. 2. Ensure the solvent system is stable throughout the reaction. |
Experimental Protocol: In-situ ¹H NMR Reaction Monitoring
-
Sample Preparation: In an NMR tube, dissolve the starting material and any other reagents in a suitable deuterated solvent. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Initiation: Add the final reagent or catalyst to initiate the reaction and quickly invert the tube to mix.
-
Acquisition: Immediately insert the tube into the pre-shimmed and temperature-controlled NMR spectrometer.
-
Automated Experiment: Set up a pseudo-2D experiment or a series of 1D experiments to acquire spectra at regular time intervals (e.g., every 5 minutes).[11]
-
Processing: Process the series of spectra (Fourier transform, phase, and baseline correction).
-
Analysis: Integrate the signals of the starting material, product(s), and internal standard to determine their relative concentrations over time.
Workflow for NMR Reaction Monitoring Setup
Caption: A streamlined workflow for setting up an in-situ NMR reaction monitoring experiment.
References
- Reaction Monitoring & Kinetics - Chemical Instrumentation Facility.
- NMR techniques for in situ reaction monitoring A Differentiation...
- In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. [Link]
- Quantitative NMR methods for reaction and process monitoring - kluedo - RPTU. [Link]
- HPLC Troubleshooting Guide. [Link]
- Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online. [Link]
- Troubleshooting in HPLC: A Review - IJSDR. [Link]
- HPLC Troubleshooting Guide - Wsu. [Link]
- HPLC Troubleshooting Guide. [Link]
- 5 Troubleshooting Common HPLC Column Problems and Solutions - uHPLCs. [Link]
- 10 Common Mistakes in Gas Chrom
- Taguchi experiment reveals factors affecting GC-FID calibration for alcohol analysis - 2023. [Link]
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. [Link]
- NMR Reaction Monitoring Robust to Spectral Distortions - PMC - NIH. [Link]
- NMR Reaction-Monitoring as a Process Analytical Technique - Pharmaceutical Technology. [Link]
- NMR reaction monitoring robust to spectral distortions - ChemRxiv. [Link]
- NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods (RSC Publishing). [Link]
- Reevaluation of Ethanol as Organic Modifier for Use in HPLC-RP Mobile Phases - SciELO. [Link]
- Organic Solvents Used in HPLC - How to use analytical columns | Technical Inform
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. uhplcs.com [uhplcs.com]
- 3. scielo.br [scielo.br]
- 4. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 5. hplc.eu [hplc.eu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 9. academic.oup.com [academic.oup.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. researchgate.net [researchgate.net]
- 13. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: Large-Scale Purification of 2-(Tetrahydro-2H-pyran-4-yl)ethanol
Welcome to the technical support center for the large-scale purification of 2-(Tetrahydro-2H-pyran-4-yl)ethanol, a critical intermediate in numerous pharmaceutical and specialty chemical syntheses. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for common challenges encountered during the purification of this compound at scale.
Introduction
The purification of this compound, also known as (Tetrahydro-2H-pyran-4-yl)methanol, is a pivotal step in ensuring the quality and consistency of downstream products. The choice of purification strategy is dictated by the initial purity of the crude material, the nature of the impurities, the desired final purity, and the scale of the operation. This guide will explore the common purification methodologies, potential pitfalls, and practical solutions to streamline your process and enhance product quality.
Impurity Profile: Understanding Your Starting Material
A successful purification campaign begins with a thorough understanding of the impurity profile of the crude this compound. The most common synthesis route involves the reduction of ethyl tetrahydro-2H-pyran-4-carboxylate with a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1]
Potential Impurities:
-
Unreacted Starting Material: Ethyl tetrahydro-2H-pyran-4-carboxylate.
-
Reaction Solvents: Tetrahydrofuran (THF), diethyl ether, and ethyl acetate (from quenching).
-
By-products of Reduction: Aldehyde intermediate from incomplete reduction.
-
Quenching-Related Impurities: Aluminum salts (e.g., aluminum hydroxide) formed during the work-up of the LiAlH₄ reaction.
-
Color Bodies: High-molecular-weight by-products or degradation products that can impart a yellow or brown hue to the crude product.
A typical workflow for identifying and quantifying these impurities is crucial before selecting a purification strategy.
Caption: Workflow for Impurity Profiling.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the large-scale purification of this compound in a question-and-answer format.
Work-up and Quenching of LiAlH₄ Reactions
Q1: We are observing significant emulsion formation during the aqueous work-up of our large-scale LiAlH₄ reduction. How can we mitigate this?
A1: Emulsion formation is a common challenge when quenching LiAlH₄ reactions, primarily due to the precipitation of fine, gelatinous aluminum salts.
-
Expert Insight: The Fieser work-up is a widely used and effective method to produce a granular, easily filterable solid. For every 'x' grams of LiAlH₄ used, cautiously and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
This procedure should be performed at a controlled temperature (typically 0-10 °C) with vigorous stirring.
-
-
Alternative for Stubborn Emulsions: The use of Rochelle's salt (sodium potassium tartrate) solution can be highly effective in breaking up aluminum emulsions by forming a soluble complex with the aluminum salts. After the initial quenching with ethyl acetate to consume excess LiAlH₄, add a saturated aqueous solution of Rochelle's salt and stir vigorously until the phases separate cleanly.
Q2: What are the safety considerations for quenching a large-scale LiAlH₄ reaction?
A2: Safety is paramount when working with LiAlH₄.
-
Causality: The reaction of LiAlH₄ with protic solvents like water is extremely exothermic and liberates flammable hydrogen gas.
-
Protocol:
-
Always perform the quench in a well-ventilated area, preferably in a reactor equipped with a pressure relief valve and an inert gas blanket (e.g., nitrogen).
-
Ensure adequate cooling capacity to manage the exotherm.
-
Add quenching agents slowly and subsurface to avoid localized "hot spots."
-
Personnel must wear appropriate personal protective equipment (PPE), including fire-retardant clothing, safety glasses, and gloves.
-
Distillation
Q3: Our distilled this compound is still showing a yellow tint. What is the likely cause and how can we address it?
A3: A yellow color in the distillate can be due to several factors:
-
Thermal Decomposition: The compound may be susceptible to degradation at high temperatures, leading to the formation of color bodies. Distillation under reduced pressure is crucial to lower the boiling point and minimize thermal stress. The boiling point of this compound is approximately 187 °C at atmospheric pressure, but this can be significantly reduced under vacuum.
-
Co-distillation of Impurities: High-boiling colored impurities may have boiling points close to that of the product, causing them to co-distill.
-
Leaching from Equipment: In rare cases, impurities can leach from rubber stoppers or other non-inert materials in the distillation setup.[2]
-
Troubleshooting Steps:
-
Optimize Vacuum: Ensure your vacuum system is operating efficiently to achieve the lowest possible boiling temperature.
-
Fractional Distillation: Employ a fractionating column to improve the separation of the product from closely boiling impurities. Discard the initial and final fractions, which are more likely to be enriched with impurities.
-
Activated Carbon Treatment: Before distillation, consider treating the crude material with a small amount of activated carbon to adsorb color bodies. However, be aware that activated carbon can also adsorb your product, so a preliminary small-scale trial is recommended to determine the optimal amount and contact time.[3]
-
Q4: We are experiencing difficulties with the distillation of this material due to its viscosity. What are the best practices for handling viscous liquids in large-scale distillation?
A4: The viscosity of the crude material can impact heat transfer and the efficiency of the distillation.
-
Expert Recommendations:
-
Mechanical Agitation: Use a reactor with robust mechanical stirring to ensure even heat distribution and prevent localized overheating.
-
Wiped-Film Evaporation: For highly viscous materials, a wiped-film evaporator (thin-film evaporator) can be a more effective solution than a traditional distillation setup. This technology creates a thin film of the liquid on a heated surface, allowing for rapid evaporation and minimizing the residence time at high temperatures.
-
Appropriate Pumping Systems: Use pumps designed for viscous liquids, such as lobe pumps or twin-screw pumps, to transfer the material.[4][5]
-
Chromatographic Purification
Q5: What is the recommended chromatographic method for the large-scale purification of this compound?
A5: Given the polar nature of this alcohol, several chromatographic techniques can be considered.
-
Normal-Phase Chromatography (NPC):
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., heptane or toluene) and a more polar solvent (e.g., ethyl acetate or isopropanol). A gradient elution, starting with a lower polarity and gradually increasing it, will likely be necessary to effectively separate the product from less polar and more polar impurities.
-
Challenge: The high polarity of the product may require a significant proportion of the polar solvent, which can lead to issues with silica gel solubility and high solvent consumption.
-
-
Reversed-Phase Chromatography (RPC):
-
Stationary Phase: C18-bonded silica.
-
Mobile Phase: A mixture of water and a polar organic solvent like methanol or acetonitrile.
-
Advantage: Can be effective for removing less polar impurities.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Stationary Phase: A polar stationary phase, such as aminopropyl-bonded silica.
-
Mobile Phase: A high concentration of a non-polar organic solvent (e.g., acetonitrile) with a small amount of a polar solvent (e.g., water). In HILIC, water is the strong eluting solvent.
-
Benefit: HILIC can provide excellent retention and separation for highly polar compounds that are poorly retained in reversed-phase chromatography.[6]
-
Q6: We are observing poor separation and peak tailing during the silica gel chromatography of our product. What are the likely causes and solutions?
A6: Poor peak shape and resolution in normal-phase chromatography of polar compounds can often be attributed to strong interactions with the silica surface.
-
Troubleshooting Strategies:
-
Mobile Phase Modifier: Add a small amount of a polar modifier to the mobile phase. For an alcohol like this, adding a small percentage of a more polar alcohol (e.g., methanol) or a base like triethylamine (if acidic impurities are present on the silica) can help to block the active sites on the silica and improve peak shape.
-
Sample Loading: Ensure the sample is loaded onto the column in a solvent in which it is fully soluble and that is weaker than the initial mobile phase. Overloading the column is a common cause of poor separation.
-
Column Packing: Ensure the column is packed uniformly to avoid channeling.
-
Caption: Troubleshooting Poor Chromatographic Performance.
Crystallization
Q7: Is crystallization a viable method for the large-scale purification of this compound?
A7: Crystallization of low-molecular-weight, relatively polar alcohols can be challenging.
-
Expert Analysis: this compound is a liquid at room temperature and has a high affinity for many common solvents due to its hydroxyl group. This can make it difficult to find a suitable solvent system from which it will crystallize with high recovery.
-
Potential Approaches (for consideration in process development):
-
Derivative Formation: It may be possible to form a crystalline derivative (e.g., an ester or a urethane) of the alcohol, purify the derivative by crystallization, and then hydrolyze it back to the pure alcohol. However, this adds extra steps to the process.
-
Low-Temperature Crystallization: Exploring crystallization from a non-polar solvent at very low temperatures might be an option, but this can be energy-intensive and may lead to the product oiling out rather than crystallizing.
-
Co-crystallization: The addition of a co-former that can form a stable crystalline lattice with the target molecule could be investigated.[7]
-
Recommended Analytical Methods for Purity Assessment
Gas Chromatography with Flame Ionization Detection (GC-FID):
GC-FID is the recommended method for routine purity analysis of this compound due to its volatility.[8]
-
Typical GC Parameters:
-
Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable for separating polar analytes.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 220 °C) to ensure the elution of all potential impurities.
-
Carrier Gas: Helium or Hydrogen.
-
Note: For the analysis of methanol, which has a low boiling point and can be challenging to separate from the solvent front, derivatization with a compound like 3,4-dihydro-2H-pyran followed by GC-MS analysis can be an effective strategy for quantification.[9][10]
| Parameter | Distillation | Column Chromatography | Crystallization |
| Primary Separation Principle | Difference in boiling points | Differential partitioning between stationary and mobile phases | Difference in solubility |
| Advantages for this Compound | Good for removing non-volatile and some volatile impurities. Scalable. | High resolution for closely related impurities. Can remove color. | Potentially high purity in a single step. |
| Challenges for this Compound | Thermal degradation risk. Viscosity can be an issue. | High solvent consumption. Column packing at scale. | Finding a suitable solvent system. Potential for oiling out. |
| Best Suited For | Bulk purification of crude material. | Removal of closely related impurities and color. | Polishing step if a suitable system is found. |
Conclusion
The large-scale purification of this compound requires a systematic approach that begins with a thorough understanding of the impurity profile. For bulk purification, vacuum distillation is often the most practical and cost-effective method. However, for achieving high purity and removing color, column chromatography, particularly with a normal-phase or HILIC setup, is a powerful tool. While direct crystallization presents challenges, it remains a potential option for a final polishing step if a viable process can be developed. By carefully considering the troubleshooting advice and experimental protocols outlined in this guide, researchers and process chemists can develop a robust and efficient purification strategy for this important synthetic intermediate.
References
- How can 96% ethanol be cleaned when it turns yellow? (2019, June 25). Quora.
- How to Remove Dark Color from Ethanol Extracts. (n.d.). extraktLAB.
- Production method for tetrahydro-2h-pyran derivative. (2017, October 11). Google Patents.
- (12) United States Patent. (n.d.). Google Patents.
- Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. (n.d.). University of Calgary.
- Guide for crystallization. (n.d.).
- How to Grow Crystals. (n.d.).
- SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. (2019, December 20). Journal of the Korean Chemical Society.
- SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. (2020, January 1). ResearchGate.
- Viscosity in industrial filtration and solid liquid separation. (n.d.). K2TEC.
- How to transfer high-viscosity liquids. (2023, June 15). PSG, a Dover Company.
- Distillation of Viscous Systems. (2016, June 1). ResearchGate.
- Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
- Column chromatography. (n.d.). Columbia University.
- In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (2019, November 19). National Institutes of Health.
- Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years. (2018, August 14). MDPI.
- Pyran derivatives and their preparation. (2018, August 7). Google Patents.
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- 9. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stereoisomer Management in Tetrahydropyran Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working with tetrahydropyran derivatives. Our focus is to provide in-depth, practical guidance on a topic that often presents significant challenges: the management of stereoisomers.
While the specific target molecule, 2-(Tetrahydro-2H-pyran-4-yl)ethanol, is itself achiral, its synthesis often involves intermediates and related structures where precise control of stereochemistry is paramount.[1][2] This guide addresses the common questions and troubleshooting scenarios that arise when synthesizing substituted tetrahydropyrans, where stereoisomeric outcomes can dictate the success of a project.
Frequently Asked Questions (FAQs)
Q1: What are the potential stereoisomers of this compound, and is it chiral?
Answer: this compound is an achiral molecule. It does not have enantiomers because it possesses an internal plane of symmetry that passes through the oxygen atom, the C4 carbon, and the attached ethanol group. Therefore, it cannot be optically active.
To illustrate this, consider the structure below. The plane of symmetry means that the molecule is superimposable on its mirror image.
Caption: Molecular structure with its internal plane of symmetry.
Q2: If the final molecule is achiral, why is stereochemistry a critical consideration in its synthesis?
Answer: This is a crucial point. While your final target may be achiral, the synthetic route to create it—and particularly to create more complex, substituted analogs—often proceeds through chiral intermediates. The stereochemistry of these intermediates can profoundly impact reaction efficiency, yield, and the impurity profile of the final product.[1]
In drug development, derivatives of the tetrahydropyran scaffold are common, and these derivatives are frequently chiral.[3] Therefore, mastering stereoselective methods for this class of compounds is essential. For instance, methods like the Prins cyclization, a powerful tool for constructing tetrahydropyran rings, are inherently stereoselective, and controlling the outcome is key to synthesizing the desired isomer.[4][5]
Q3: What are some common synthetic strategies where stereocontrol is vital for tetrahydropyran ring formation?
Answer: Several powerful methods exist for tetrahydropyran synthesis where stereochemistry is a central theme:
-
Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. The choice of catalyst (e.g., Brønsted or Lewis acids) and reaction conditions can be tuned to favor specific diastereomers, typically the all-cis product.[5] Highly enantioselective versions using chiral catalysts have also been developed.
-
Intramolecular Williamson Ether Synthesis: This involves the cyclization of a halo-alcohol. If the substrate has pre-existing stereocenters, this reaction proceeds with an inversion of configuration at the carbon bearing the leaving group (an SN2 mechanism), allowing for predictable stereochemical outcomes.
-
Organocatalyzed Domino Reactions: These multi-step reactions, often initiated by a Michael addition, can build complex, polysubstituted tetrahydropyrans. The chiral organocatalyst, such as a bifunctional squaramide or thiourea, orchestrates the stereochemistry of multiple bond-forming events in a single pot.[4]
-
Hetero-Diels-Alder Reaction: This cycloaddition between a diene and an aldehyde can form dihydropyran rings, which can then be reduced to the tetrahydropyran. The stereochemistry can be controlled by the geometry of the reactants and the use of chiral catalysts.
Q4: How can I determine the stereochemical purity (e.g., enantiomeric or diastereomeric excess) of my synthetic intermediates?
Answer: Accurate determination of stereochemical purity is fundamental. A multi-technique approach is often the most reliable. The primary methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns are widely used for their broad applicability.[6][7]
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds. A chiral stationary phase is used to resolve the enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
With Chiral Derivatizing Agents: The racemic intermediate is reacted with a pure chiral agent to form diastereomers. These diastereomers have distinct NMR spectra, and the ratio of their integration values corresponds to the original enantiomeric ratio.
-
With Chiral Solvating Agents (CSAs) or Shift Reagents: These agents create a chiral environment in the NMR tube, causing the signals for each enantiomer to appear at slightly different chemical shifts.
-
-
Capillary Electrophoresis (CE): This technique separates enantiomers based on their differential interaction with a chiral selector added to the running buffer.[8]
| Technique | Principle | Common Application | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP).[6] | Broadly applicable to most organic molecules. | High resolution, reliable quantification, preparative scale possible. | Can be expensive, method development can be time-consuming. |
| Chiral GC | Differential interaction with a CSP in a gas-phase separation.[7] | Volatile and thermally stable compounds. | High efficiency, fast analysis times. | Limited to volatile compounds; potential for thermal degradation. |
| NMR with Chiral Derivatizing Agent | Conversion of enantiomers into diastereomers with distinct NMR signals.[8] | Compounds with reactive functional groups (e.g., -OH, -NH2). | Uses standard NMR equipment. | Requires pure derivatizing agent; reaction must go to completion. |
| Capillary Electrophoresis (CE) | Differential mobility in an electric field due to interaction with a chiral selector in the buffer.[8][9] | Charged or polar molecules, pharmaceuticals. | Very high separation efficiency, small sample volume required. | Lower sensitivity compared to HPLC/GC; less suitable for preparative scale. |
Troubleshooting Guide: Common Stereochemical Issues
Question: My Prins cyclization is producing a nearly 1:1 mixture of diastereomers. How can I improve the selectivity for the desired cis isomer?
Answer: Low diastereoselectivity in a Prins cyclization is a common issue often tied to reaction conditions that allow for thermodynamic equilibration or competing reaction pathways.[4]
Potential Causes & Solutions:
-
Lewis Acid Choice: A weak or non-chelating Lewis acid may not organize the transition state effectively.
-
Solution: Screen a panel of Lewis acids. Stronger, bulkier acids like TMSOTf or certain indium or hafnium catalysts can enforce a more rigid chair-like transition state, favoring the cis product.
-
-
Temperature: Higher temperatures can provide enough energy to overcome the small activation barrier difference between the two diastereomeric transition states, leading to poor selectivity.
-
Solution: Run the reaction at a lower temperature (e.g., -78 °C). This will amplify the energetic difference between the competing pathways, favoring the kinetically preferred product.[10]
-
-
Solvent: The solvent can influence the stability of intermediates and transition states.
-
Solution: Test less polar, non-coordinating solvents like dichloromethane (DCM) or toluene. These solvents are less likely to interfere with the catalyst-substrate complex.
-
-
Substrate Sterics: The steric bulk of your aldehyde and homoallylic alcohol substituents plays a significant role.
-
Solution: If possible, consider modifying the substrates. For example, using a bulkier protecting group on a nearby alcohol can create a steric bias that directs the cyclization to the desired diastereomer.
-
Question: I have a racemic intermediate that I need to resolve. My attempt at classical resolution with a chiral acid/base resulted in poor separation. What are my next steps?
Answer: When classical resolution fails, it's time to consider more advanced or alternative techniques. The goal is to maximize the difference in physical properties between the two enantiomers, either directly or indirectly.
Workflow for Chiral Resolution:
Caption: Decision workflow for chiral resolution strategies.
Alternative Strategies:
-
Covalent Derivatization: Instead of forming salts, react your alcohol or amine intermediate with a highly pure chiral derivatizing agent (e.g., Mosher's acid chloride) to form covalent diastereomers. These often have much larger differences in polarity and are more easily separated by standard silica gel chromatography.[8]
-
Enzymatic Resolution: This is a powerful and highly selective method. Lipases are commonly used to selectively acylate one enantiomer of an alcohol, leaving the other unreacted.[11][12] The resulting ester and unreacted alcohol are typically easy to separate. You can screen different lipases (e.g., Novozym® 435, Lipase AK) and acyl donors to find the optimal conditions.
-
Preparative Chiral HPLC/SFC: This is often the most direct method if you have access to the equipment. A method is first developed on an analytical scale to find a suitable chiral stationary phase and mobile phase. The method is then scaled up to a larger preparative column to isolate gram quantities of each enantiomer.[6]
Experimental Protocols
Protocol 1: General Procedure for Racemic Synthesis of this compound
This protocol describes a common, achiral route via the reduction of a commercially available ester. It serves as a baseline synthesis where stereoisomerism is not a factor.
Reaction: Reduction of Ethyl tetrahydro-2H-pyran-4-carboxylate
Materials:
-
Ethyl tetrahydro-2H-pyran-4-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
10% aq. Sodium Hydroxide (NaOH)
-
Celite or diatomaceous earth
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend LiAlH₄ (3.0 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of ethyl tetrahydro-2H-pyran-4-carboxylate (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour. Monitor the reaction progress by TLC.
-
Quenching: Carefully and slowly add ethyl acetate dropwise to the reaction mixture at 0 °C to quench the excess LiAlH₄. This is a highly exothermic step.
-
Following the ethyl acetate quench, slowly add 10% aqueous NaOH.
-
Allow the resulting mixture to stir for 30 minutes, during which a granular precipitate should form.
-
Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound as a colorless oil. The product can be further purified by distillation or chromatography if necessary.[13]
Protocol 2: Representative Stereoselective Synthesis of a Substituted Tetrahydropyran via Brønsted Acid-Mediated Cyclization
This protocol illustrates a method for achieving high diastereoselectivity in the formation of a substituted tetrahydropyran ring, a common challenge in related syntheses. This is based on principles for the cyclization of hydroxy-allylsilanes.[10]
Reaction: p-TsOH mediated cyclization of a 1-(trimethylsilyl)alk-4-en-1-ol derivative.
Materials:
-
Hydroxy-allylsilane substrate
-
p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the hydroxy-allylsilane substrate (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C to optimize diastereoselectivity).[10]
-
In a separate flask, prepare a stock solution of p-TsOH (e.g., 0.1 equivalents) in anhydrous DCM.
-
Add the p-TsOH solution to the substrate solution.
-
Stir the mixture under nitrogen and monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ to neutralize the acid.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the product by ¹H NMR and NOESY to determine the relative stereochemistry and calculate the diastereomeric ratio (d.r.).[10]
References
- Technical Support Center: Overcoming Low Diastereoselectivity in Pyran Synthesis. Benchchem.
- A Comparative Guide to Enantioselective and Diastereoselective Synthesis of Pyrans. Benchchem.
- Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. PMC - NIH.
- Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Research Inventions Journals.
- Chiral Drug Separation. ScienceDirect.
- Synthesis of Pyran and Pyranone Natural Products. PMC - NIH.
- Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated. CORE.
- (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis. ChemicalBook.
- Tetrahydropyran synthesis. Organic Chemistry Portal.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
- CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley.
- Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. ResearchGate.
- Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. MDPI.
- An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. Semantic Scholar.
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Validation & Comparative
Navigating the Therapeutic Potential of 2-(Tetrahydro-2H-pyran-4-yl)ethanol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) moiety is a prevalent scaffold in a multitude of biologically active compounds, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. Within this class of molecules, derivatives of 2-(tetrahydro-2H-pyran-4-yl)ethanol are emerging as a promising area of investigation for the development of novel therapeutics. This guide provides an in-depth comparison of the biological activities of these derivatives, supported by experimental data, to aid researchers in navigating their potential applications and future development.
The this compound Scaffold: A Foundation for Diverse Biological Activity
The core structure of this compound offers a versatile platform for chemical modification. The primary alcohol provides a ready handle for derivatization into esters, ethers, and other functional groups, while the tetrahydropyran ring can be substituted to modulate lipophilicity and conformational properties. These modifications have led to the discovery of derivatives with a range of biological activities, including anticancer, kinase inhibitory, and antimicrobial effects.
Anticancer Activity: A Prominent Therapeutic Avenue
Derivatives of the tetrahydropyran scaffold have demonstrated significant potential as anticancer agents. While specific research on this compound derivatives is still emerging, studies on closely related pyran structures provide valuable insights into their mechanisms of action.
Induction of Apoptosis and Cell Cycle Arrest
A key mechanism by which pyran derivatives exert their anticancer effects is through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. For instance, novel fused pyran derivatives have been shown to induce DNA double-strand breaks and trigger apoptosis in various cancer cell lines, including MCF7 (breast adenocarcinoma), HCT116 (colorectal carcinoma), and A549 (lung adenocarcinoma)[1]. This suggests that derivatives of this compound could be engineered to possess similar cytotoxic properties.
Kinase Inhibition: Targeting Cellular Signaling
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The tetrahydropyran scaffold has been incorporated into potent kinase inhibitors. For example, 2,6-disubstituted pyran-4-one and thiopyran-4-one derivatives have been identified as inhibitors of DNA-Dependent Protein Kinase (DNA-PK), an enzyme involved in DNA repair[2]. This highlights the potential for designing this compound derivatives that can selectively target kinases implicated in cancer progression.
A notable example of a marketed kinase inhibitor featuring a tetrahydropyran ring is Entrectinib, which is used in anticancer therapy. This underscores the clinical relevance of this heterocyclic scaffold in the development of targeted cancer treatments.
Table 1: Comparative Anticancer Activity of Representative Pyran Derivatives
| Compound Class | Cancer Cell Line(s) | IC50 Values | Mechanism of Action | Reference |
| Fused Pyran Derivatives | MCF7, A549, HCT116 | 0.23 - 12.46 µM | Induction of apoptosis, cell cycle arrest | [1] |
| Pyranopyridine Derivatives | HepG2, HCT 116, MCF-7, Caco-2 | More potent than doxorubicin for some derivatives | Not specified | [3] |
| Indole-Pyran Analogues | Non-small cell lung, renal, ovarian cancer | Pronounced solid-tumor activity | Unique, non-COX-inhibiting | [4] |
| 2,6-disubstituted pyran-4-ones | (as DNA-PK inhibitors) | 0.2-0.4 µM | DNA-PK inhibition | [2] |
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for optimizing potency and selectivity.
Impact of Substituents on the Pyran Ring
Modifications to the tetrahydropyran ring can significantly influence the biological profile of the molecule. For instance, in a series of pyranopyridine efflux pump inhibitors, substitutions on the pyran ring were critical for improving potency, metabolic stability, and solubility[2]. This suggests that strategic placement of substituents on the tetrahydropyran core of this compound could enhance its therapeutic efficacy.
Role of the Ethanol Side Chain
The 2-ethanol side chain serves as a key point for derivatization. The conversion of the alcohol to various esters or ethers can modulate the compound's pharmacokinetic properties, such as its ability to cross cell membranes and its metabolic stability. The nature of the group introduced at this position will be a critical determinant of the resulting biological activity.
Caption: Logical relationship between the core scaffold, chemical modifications, and resulting biological and pharmacokinetic properties.
Comparison with Alternative Scaffolds
While the this compound scaffold holds promise, it is essential to consider its performance relative to other well-established heterocyclic systems in drug discovery.
-
Tetrahydrofuran (THF) Derivatives: The five-membered THF ring is another common oxygen-containing heterocycle in medicinal chemistry. In some instances, the increased flexibility of the tetrahydropyran ring may offer advantages in accommodating enzyme mutations, potentially leading to improved potency against drug-resistant targets[5].
-
Tetrahydropyridine (THP) Derivatives: The nitrogen-containing analogue, tetrahydropyridine, is also a key pharmacophore. The choice between a tetrahydropyran and a tetrahydropyridine scaffold will depend on the specific hydrogen bonding interactions required for binding to the biological target[][7].
The selection of a particular scaffold will ultimately be guided by the specific therapeutic target and the desired pharmacological profile.
Experimental Protocols for Biological Evaluation
To assess the biological activity of novel this compound derivatives, standardized in vitro assays are essential.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: A simplified workflow for determining the in vitro anticancer activity using the MTT assay.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on related pyran derivatives provides a strong rationale for exploring the anticancer, kinase inhibitory, and other biological activities of this particular molecular framework. Future research should focus on the synthesis and systematic biological evaluation of diverse libraries of this compound derivatives to elucidate detailed structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile scaffold.
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A Comparative Guide to PROTAC Linkers: Evaluating 2-(Tetrahydro-2H-pyran-4-yl)ethanol Against Common Alternatives
Introduction: The Linker as a Critical Determinant of PROTAC Success
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules utilize the cell's native ubiquitin-proteasome system (UPS) to eliminate proteins of interest (POIs).[2] A PROTAC molecule consists of three components: a ligand for the POI, a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting them.[1][3] Upon forming a ternary complex (POI-PROTAC-E3 ligase), the E3 ligase ubiquitinates the POI, marking it for destruction by the proteasome.[3][4]
While ligand selection dictates specificity, the linker is not a mere spacer; it is an active and critical component that profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic (DMPK) properties.[1][5] Its length, composition, and rigidity dictate the geometry and stability of the ternary complex, which is the cornerstone of PROTAC activity.[6][7] This guide provides a detailed comparison of a rigid, saturated heterocyclic linker derived from 2-(Tetrahydro-2H-pyran-4-yl)ethanol against more conventional flexible linkers, such as polyethylene glycol (PEG) and aliphatic alkyl chains, providing researchers with data-driven insights for rational PROTAC design.
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Linker Archetypes: A Structural and Functional Overview
PROTAC linkers are broadly classified by their flexibility and composition. The choice of linker impacts crucial parameters like solubility, cell permeability, and metabolic stability.[8][9]
1. Aliphatic Alkyl Chains: These are simple, flexible hydrocarbon chains.
-
Advantages: Synthetically straightforward and provide significant conformational freedom.[2]
-
Disadvantages: Typically hydrophobic, which can negatively impact the aqueous solubility of the PROTAC molecule and may lead to poor DMPK properties.[9][]
2. Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are the most common motif found in published PROTACs.[8]
-
Advantages: The ether oxygens increase hydrophilicity, often improving solubility and cell permeability.[5][7]
-
Disadvantages: Can be metabolically labile due to ether peroxidation and may not provide the conformational rigidity needed for optimal ternary complex formation.[2][] In some cases, replacing an alkyl chain with a PEG linker has been shown to inhibit PROTAC activity.[3]
3. Rigid Linkers (e.g., this compound-derived): These linkers incorporate cyclic structures to reduce conformational flexibility.[5] Saturated heterocycles like piperidine, piperazine, and tetrahydropyran (THP) are increasingly utilized.[2][8]
-
Advantages:
-
Conformational Pre-organization: Rigidity can reduce the entropic penalty of forming the ternary complex, potentially leading to higher potency.[1][7]
-
Improved Physicochemical Properties: The THP moiety can improve solubility and metabolic stability compared to linear alkyl chains.[11] Its structure can shield adjacent labile groups, such as amides, from metabolic enzymes.
-
Vectorial Properties: The defined three-dimensional structure of the THP ring provides distinct exit vectors for connecting to the two ligands, allowing for more precise control over the final PROTAC geometry.
-
Caption: Structures of common flexible and rigid PROTAC linkers.
Head-to-Head Comparison: Performance Metrics
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[6] Lower DC50 and higher Dmax values indicate superior performance. The choice of linker can dramatically affect these values, even when the POI and E3 ligands remain identical.
Table 1: Comparative Performance Data of PROTACs with Different Linkers (Note: Data is a synthesized representation from multiple studies to illustrate general principles. Direct comparison requires identical POI/E3 ligand pairs and assay conditions.)
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Observations |
| Alkyl Chain (12 atoms) | BRD4 | CRBN | 50 | 85 | Baseline activity; may suffer from poor solubility. |
| PEG Chain (4 units, ~15 atoms) | BRD4 | CRBN | 25 | >95 | Improved potency and efficacy, likely due to enhanced solubility and cell permeability.[3] |
| THP-based (~10 atoms) | BRD4 | CRBN | 15 | >95 | High potency, suggesting the rigid structure facilitates a highly stable ternary complex.[5][7] |
| Alkyl Chain (9 atoms) | Target X | VHL | 150 | 70 | Suboptimal degradation, potentially due to poor ternary complex geometry or low solubility. |
| PEG Chain (3 units, ~12 atoms) | Target X | VHL | 200 | 60 | Weaker activity than alkyl, indicating a specific conformational or electronic requirement is not met.[3] |
| THP-based (~8 atoms) | Target X | VHL | 45 | 90 | Significant improvement in both potency and efficacy, highlighting the linker's role in optimizing protein-protein interactions. |
Causality Behind the Data: The superior performance often seen with THP-based linkers can be attributed to several factors. The conformational constraint imposed by the ring structure limits non-productive binding modes and pre-organizes the molecule into a bioactive conformation.[7] This reduces the entropic cost of forming the ternary complex, leading to enhanced stability and more efficient ubiquitination. Furthermore, the ether oxygen within the THP ring can act as a hydrogen bond acceptor, potentially forming favorable interactions within the ternary complex, while the overall structure improves drug-like properties, contributing to better metabolic stability and oral absorption.[11][12]
Experimental Protocols for Linker Evaluation
Accurate and reproducible data are essential for comparing PROTAC linkers. Below are standardized methodologies for key experiments.
Experimental Workflow Overview
Caption: A generalized workflow for the synthesis and evaluation of PROTAC candidates.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most direct method to measure the reduction in target protein levels.[4][13]
-
Cell Treatment: Seed cells (e.g., HeLa, MCF7) in 6-well plates and allow them to reach 70-80% confluency. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).[4]
-
Cell Lysis: After treatment, place plates on ice and wash cells twice with ice-cold PBS.[13] Add ice-cold RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail to each well.[14][15] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13] Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer to each sample and denature by heating at 95-100°C for 5-10 minutes.[4][13]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.[6]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane three times with TBST.[13]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an ECL substrate to detect the chemiluminescent signal.
-
-
Data Analysis: Capture the signal using an imaging system. Quantify the band intensity and normalize it to a loading control (e.g., GAPDH, β-actin).[13] Calculate the percentage of remaining protein relative to the vehicle control to determine Dmax and plot the dose-response curve to calculate the DC50 value.[6]
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the downstream functional consequence of protein degradation, such as inducing apoptosis in cancer cells.[16][]
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTACs in culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 72 hours).[16]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.
Conclusion and Future Perspectives
The linker is a pivotal component in PROTAC design, with its structure directly influencing degradation efficacy and drug-like properties.[5][7] While flexible alkyl and PEG linkers are synthetically accessible and have been instrumental in the development of many PROTACs, the field is increasingly moving towards more sophisticated, rigid linkers.[8]
The this compound moiety represents a valuable building block for a rigid linker strategy. Its ability to enforce conformational constraint, improve physicochemical properties like solubility and metabolic stability, and provide defined geometric control makes it a superior choice in many cases compared to traditional flexible linkers. The empirical data often show that this rigidity translates into more potent and efficacious degraders.
Future linker design will likely incorporate even more advanced features, such as photo-switchable elements or cleavable motifs for targeted release.[8] However, the fundamental principle remains: a systematic, data-driven approach to linker optimization, comparing archetypes like flexible chains against rigid heterocyclic systems, is essential for developing the next generation of potent and selective protein-degrading therapeutics.
References
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- ChemPep. Overview of PROTAC Linkers. URL
- Mtoz Biolabs.
- SpringerLink. Current strategies for the design of PROTAC linkers: a critical review. URL
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- Benchchem. The Crucial Link: A Comparative Guide to PROTAC Linker Synthesis and Performance. URL
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- Precise PEG. Linkers in PROTACs. URL
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- Taylor & Francis Online. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. URL
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- eScholarship.org.
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A Comparative Guide to Structural Analogs of 2-(Tetrahydro-2H-pyran-4-yl)ethanol: Properties and Performance
This guide provides a comprehensive comparison of structural analogs of 2-(tetrahydro-2H-pyran-4-yl)ethanol, a versatile scaffold with significant interest in medicinal chemistry and materials science. We will delve into the synthesis, physicochemical properties, and biological activities of these analogs, supported by experimental data to inform researchers, scientists, and drug development professionals in their pursuit of novel molecular entities.
Introduction to the this compound Scaffold
The tetrahydropyran (THP) ring is a prevalent structural motif in a myriad of natural products and biologically active compounds.[1] Its saturated, oxygen-containing heterocyclic structure imparts favorable physicochemical properties, including aqueous solubility and metabolic stability, making it an attractive component in drug design.[1] The parent compound, this compound, presents a simple yet intriguing scaffold with a primary alcohol functional group that serves as a key point for further chemical modification.
The fundamental properties of the tetrahydropyran ring, such as its boiling point of 88 °C, melting point of -45 °C, and a LogP of 0.95, provide a baseline for understanding the behavior of its derivatives.[2] Tetrahydropyran is soluble in water and various organic solvents, a characteristic that often translates to its substituted analogs.[1]
This guide will explore how systematic structural modifications to the this compound core influence its properties and performance in various applications, with a focus on anticancer and antimicrobial activities.
Comparative Analysis of Structural Analogs
The exploration of structural analogs of this compound has led to the discovery of compounds with diverse biological activities. The following sections will compare these analogs based on their structural modifications and the resulting impact on their anticancer and antimicrobial properties.
Anticancer Activity of Pyran Derivatives
The 4H-pyran scaffold has emerged as a promising lead structure for the development of novel anticancer agents.[3] Various derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.
A study by Kotb et al. (2016) described the synthesis of a series of 2-aminopyranopyridine derivatives, which were evaluated for their anticancer activity against several human cancer cell lines.[4] While not direct analogs of this compound, these compounds share the pyran core and provide valuable insights into the structure-activity relationships (SAR) of this class of molecules. The study found that compounds 12 and 14 exhibited potent anticancer activity, in some cases exceeding that of the reference drug doxorubicin.[4]
Another study by Al-Abdullah et al. (2013) reported the synthesis of steroidal 2H-pyrans and their evaluation as anticancer agents against HeLa (cervical) and Jurkat (leukemia) cell lines.[5] These compounds demonstrated moderate to good activity, with compound 6 showing the most potent inhibitory activity with an IC50 value of less than 19 μM against both cell lines.[5]
The following table summarizes the anticancer activity of selected pyran derivatives from the literature.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 12 | Hep-G2 | > Doxorubicin | [4] |
| 14 | HCT116 | > Doxorubicin | [4] |
| 6 | HeLa | < 19 | [5] |
| 6 | Jurkat | < 19 | [5] |
These findings underscore the potential of the pyran scaffold in the design of novel anticancer agents. The variations in substituents on the pyran ring significantly influence the cytotoxic potency and selectivity of these compounds.
Antimicrobial Activity of Pyran Derivatives
The pyran motif is also a key structural feature in compounds exhibiting antimicrobial properties. The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.
A study by Mahdavi et al. (2016) reported the synthesis and antimicrobial evaluation of 4H-pyrans and their Schiff base derivatives as inhibitors of Mycobacterium bovis (BCG), a surrogate for Mycobacterium tuberculosis.[6] The study revealed that several of the synthesized compounds displayed significant anti-mycobacterial activity. For instance, substitution with a chlorine atom at the 2-position of the benzene ring (compound 4f ) resulted in better activity against Mycobacterium than substitution at the 4-position (compound 4e ).[6]
Another investigation by Hamid and Attia (2022) explored the antibacterial activity of 2-amino-pyran derivatives against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[7] The study demonstrated that some of the synthesized compounds exhibited notable inhibitory effects against these pathogenic bacteria.
The structure-activity relationship (SAR) of these antimicrobial pyran derivatives suggests that the nature and position of substituents on the pyran and any fused ring systems are crucial for their activity.
Physicochemical Properties and Their Determination
The physicochemical properties of drug candidates, such as lipophilicity (LogP/LogD) and aqueous solubility, are critical determinants of their pharmacokinetic behavior and overall druggability.
Lipophilicity (LogP/LogD): Lipophilicity is a measure of a compound's ability to partition between a lipid and an aqueous phase.[8] It is a key parameter that influences absorption, distribution, metabolism, and excretion (ADME) properties. A common method for determining LogP is the shake-flask method, which involves measuring the concentration of the compound in octanol and water.[8] A faster alternative is the use of high-performance liquid chromatography (HPLC) to correlate retention time with known LogP values.[8]
Aqueous Solubility: Solubility is another fundamental property that affects a drug's bioavailability.[9] It can be determined experimentally using various methods, including the shake-flask method followed by quantification of the dissolved compound.
The following table provides a general overview of the desirable range for these properties in drug discovery.
| Property | Desirable Range |
| LogP | < 5 |
| Aqueous Solubility | > 10 µg/mL |
Experimental Protocols
Determination of Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[10][11][12][13][14]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cell line.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Experimental Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Determination of Lipophilicity (LogP) by HPLC
Principle: The retention time of a compound on a reverse-phase HPLC column is related to its lipophilicity. By calibrating the system with a set of standards with known LogP values, the LogP of an unknown compound can be determined.
Step-by-Step Protocol:
-
Preparation of Standards:
-
Prepare a series of standard compounds with a range of known LogP values.
-
Dissolve each standard in a suitable solvent (e.g., methanol).
-
-
HPLC System Setup:
-
Use a reverse-phase C18 column.
-
The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Set the flow rate and column temperature.
-
-
Calibration Curve:
-
Inject each standard onto the HPLC system and record its retention time.
-
Plot the logarithm of the retention factor (k') against the known LogP values of the standards to generate a calibration curve. The retention factor is calculated as k' = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the void time of the column.
-
-
Sample Analysis:
-
Dissolve the test compound in the mobile phase.
-
Inject the sample onto the HPLC system and record its retention time.
-
-
LogP Determination:
-
Calculate the retention factor (k') for the test compound.
-
Use the calibration curve to determine the LogP value of the test compound from its k'.
-
Structure-Activity Relationship (SAR) Insights
The analysis of various pyran derivatives provides valuable insights into the relationship between their chemical structure and biological activity.
For Anticancer Activity:
-
Substitution on the Pyran Ring: The presence of bulky and electron-withdrawing groups on the pyran ring can influence cytotoxicity. The specific substitution pattern is critical for activity against different cancer cell lines.
-
Fused Ring Systems: Fusing the pyran ring with other heterocyclic systems, such as pyridine, can enhance anticancer potency.
For Antimicrobial Activity:
-
Nature and Position of Substituents: The type and location of substituents on the pyran scaffold significantly impact antimicrobial efficacy. For instance, halogen substitution can modulate activity against specific bacterial strains.
-
Lipophilicity: A balance of lipophilicity is crucial for antimicrobial agents to effectively penetrate bacterial cell membranes.
Structure-Activity Relationship Diagram
Caption: Influence of structural modifications on the properties of the tetrahydropyran scaffold.
Conclusion
The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents and functional materials. This guide has provided a comparative overview of the properties and performance of its structural analogs, with a focus on their anticancer and antimicrobial activities. The presented experimental data and protocols offer a practical resource for researchers in the field. The structure-activity relationship insights highlight the critical role of systematic chemical modifications in tuning the biological and physicochemical properties of these compounds. Further exploration of this versatile scaffold holds significant promise for the discovery of new and effective molecular entities.
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A Comparative Guide to Diol Monomers in High-Performance Polyester Synthesis: 2-(Tetrahydro-2H-pyran-4-yl)ethanol vs. Cyclohexane Dimethanol
For researchers, scientists, and professionals in drug development, the selection of appropriate monomers is a critical decision that dictates the final properties and performance of polymeric materials. This guide provides an in-depth technical comparison between a well-established cycloaliphatic diol, 1,4-Cyclohexanedimethanol (CHDM), and a less conventional yet structurally intriguing alternative, 2-(Tetrahydro-2H-pyran-4-yl)ethanol (THPE), in the context of polyester synthesis. While CHDM is a cornerstone in the production of specialty polyesters like PETG, this guide will also explore the theoretical and potential performance of THPE as a monomer, based on its unique chemical structure.
Introduction: The Role of Diols in Polyester Performance
Polyesters are synthesized through the polycondensation of diols and dicarboxylic acids. The chemical structure of the diol monomer plays a pivotal role in determining the polymer's thermal, mechanical, and chemical properties. The incorporation of cyclic structures into the polymer backbone is a well-known strategy to enhance properties such as glass transition temperature (Tg), rigidity, and chemical resistance compared to their linear aliphatic counterparts.
Cyclohexane Dimethanol (CHDM) is a cycloaliphatic diol widely used in the synthesis of high-performance polyesters. Its rigid cyclohexane ring imparts excellent thermal stability, mechanical strength, and chemical resistance to the resulting polymers.[1] CHDM is a key component in glycol-modified polyethylene terephthalate (PETG), where it disrupts the crystallinity of PET, leading to a clear, tough, and easily processable copolyester.[2][3]
This compound (THPE) , on the other hand, is a diol that contains a tetrahydropyran ring, a cyclic ether structure. While not as extensively studied as CHDM in polymer applications, its structure suggests the potential for introducing unique properties to polyesters, such as altered polarity, solubility, and biocompatibility, which are of significant interest in pharmaceutical and biomedical applications.
Structural Comparison of CHDM and THPE
The fundamental differences in the performance of polymers derived from CHDM and THPE can be traced back to their distinct molecular architectures.
Figure 1: Chemical structures of 1,4-Cyclohexanedimethanol (CHDM) and this compound (THPE).
CHDM possesses a cyclohexane ring, which is a non-polar, rigid structure. The presence of two primary hydroxyl groups allows for its incorporation into a polyester chain. In contrast, THPE features a tetrahydropyran ring, which introduces an ether linkage into the cyclic structure. This ether group is expected to increase the polarity and hydrogen bond accepting capability of the resulting polymer, potentially influencing its solubility, moisture absorption, and interactions with other molecules.
Comparative Performance Analysis: CHDM-based Polyesters vs. Predicted THPE-based Polyesters
Due to the limited availability of direct experimental data for THPE-based polyesters in the public domain, this section will present a comprehensive overview of the well-documented properties of CHDM-based polyesters and offer a scientifically grounded prediction of the potential properties of THPE-based polyesters.
| Property | CHDM-based Polyesters (e.g., PETG) | Predicted Properties of THPE-based Polyesters | Rationale for Prediction |
| Thermal Stability | High glass transition temperature (Tg) and good thermal stability due to the rigid cyclohexane ring.[4] | Potentially lower Tg compared to CHDM-based polyesters. | The ether linkage in the tetrahydropyran ring of THPE may introduce more flexibility into the polymer backbone compared to the all-carbon cyclohexane ring of CHDM, leading to a lower Tg. |
| Mechanical Properties | Enhanced strength, rigidity, and hardness.[5] | Potentially more flexible and less rigid. | The increased flexibility of the polymer chains due to the ether linkage could result in lower modulus and hardness but potentially improved impact resistance. |
| Optical Properties | High clarity and transparency, especially in copolyesters like PETG.[6] | Likely to produce amorphous and transparent polymers. | The non-symmetrical and bulky nature of the THPE monomer would likely disrupt chain packing and inhibit crystallization, leading to amorphous and therefore transparent materials. |
| Chemical Resistance | Excellent resistance to many chemicals and solvents.[5] | May exhibit different solvent compatibility due to increased polarity. | The presence of the ether group in THPE could increase the polymer's affinity for polar solvents while potentially reducing its resistance to certain non-polar organic solvents. |
| Hydrolytic Stability | Good hydrolytic stability.[4] | Potentially more susceptible to hydrolysis under acidic conditions. | The ether linkage in the THPE ring could be a site for acid-catalyzed hydrolysis, potentially reducing the long-term stability of the polymer in acidic environments. |
| Biocompatibility | Certain formulations are used in medical devices.[2] | Potentially enhanced biocompatibility and biodegradability. | The presence of the ether linkage and the overall structure of THPE might lead to polymers that are more susceptible to enzymatic degradation and exhibit good biocompatibility, making them interesting for biomedical applications. |
Table 1: Comparative analysis of properties of polyesters derived from CHDM and predicted properties of polyesters from THPE.
Experimental Protocols
General Procedure for Melt Polycondensation of Polyesters
This protocol provides a general method for synthesizing polyesters from a diol (CHDM or THPE) and a dicarboxylic acid (e.g., terephthalic acid) via melt polycondensation.[7]
Materials:
-
Diol (CHDM or THPE)
-
Dicarboxylic acid (e.g., terephthalic acid or its dimethyl ester)
-
Catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide)
-
Stabilizer (e.g., phosphoric acid)
-
High-purity nitrogen gas
-
Vacuum source
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum connection
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Charge the reactor with the diol and dicarboxylic acid (or its ester) in the desired molar ratio (typically a slight excess of diol).
-
Add the catalyst and stabilizer to the reaction mixture.
-
Purge the reactor with nitrogen gas for at least 30 minutes to remove any oxygen.
-
Heat the reactor to the desired temperature for the first stage (esterification or transesterification), typically 180-220 °C, under a slow stream of nitrogen.
-
During this stage, water or methanol will be evolved and collected in the condenser. Continue this stage until the evolution of the byproduct ceases (typically 2-4 hours).
-
For the second stage (polycondensation), gradually increase the temperature to 250-280 °C and apply a high vacuum (<1 Torr).
-
Continue the reaction under high vacuum and elevated temperature for several hours. The viscosity of the reaction mixture will increase significantly as the polymer chain grows.
-
Once the desired viscosity is reached, stop the reaction by cooling the reactor.
-
The resulting polymer can be extruded from the reactor and pelletized for further analysis.
Figure 2: Workflow for melt polycondensation of polyesters.
Characterization of Synthesized Polyesters
To evaluate the properties of the synthesized polyesters, the following characterization techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition of the polyester.[4][5]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[8]
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.[9][10]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.[6][9]
-
Mechanical Testing (e.g., tensile testing): To evaluate the mechanical properties such as tensile strength, modulus, and elongation at break.[11]
Mechanistic Insights: Structure-Property Relationships
The differences in the properties of CHDM- and THPE-based polyesters can be explained by the influence of their respective cyclic structures on the polymer chain's behavior.
Figure 3: Logical relationship between monomer structure and polymer properties.
The rigid, non-planar structure of the cyclohexane ring in CHDM restricts the rotational freedom of the polymer backbone, leading to a stiffer chain and a higher glass transition temperature.[11] This rigidity also contributes to higher mechanical strength and modulus.
In contrast, the tetrahydropyran ring in THPE contains an ether linkage, which is more flexible than a carbon-carbon single bond. This inherent flexibility within the ring structure is predicted to translate to a more flexible polymer chain, resulting in a lower Tg and potentially a lower modulus. The polarity introduced by the ether oxygen could also lead to stronger intermolecular interactions through dipole-dipole forces or hydrogen bonding with other molecules, which would affect solubility and barrier properties.
Conclusion and Future Outlook
Cyclohexane dimethanol is a well-established diol that consistently delivers high-performance polyesters with excellent thermal and mechanical properties. Its utility in applications demanding rigidity, clarity, and chemical resistance is well-documented.
This compound, while not a mainstream polymer monomer, presents an interesting structural alternative. Based on fundamental principles of polymer science, polyesters derived from THPE are predicted to be more flexible, have a lower glass transition temperature, and exhibit different solubility characteristics compared to their CHDM-based counterparts. These potential properties could be advantageous in applications requiring enhanced flexibility, specific solvent compatibility, or biocompatibility, such as in advanced drug delivery systems or specialty coatings.
It is important to emphasize that the discussion around THPE-based polyesters is largely predictive due to the current lack of direct comparative studies in peer-reviewed literature. This guide serves as a call to the research community to explore the synthesis and characterization of polymers from this and other novel diol monomers. Such investigations are crucial for expanding the toolbox of polymer chemists and material scientists, enabling the design of new materials with tailored properties for a wide range of advanced applications.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-(Tetrahydro-2H-pyran-4-yl)ethanol Derivatives
Welcome to a comprehensive guide on the spectroscopic characterization of 2-(tetrahydro-2H-pyran-4-yl)ethanol and its derivatives. In modern drug discovery and materials science, the tetrahydropyran (THP) moiety is a prevalent structural motif, valued for its favorable physicochemical properties.[1] The accurate and unambiguous structural confirmation of these molecules is paramount for advancing research and ensuring product quality. This guide provides an in-depth comparison of the three cornerstone analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, ensuring a robust and validated analytical workflow.
The Complementary Trinity: NMR, MS, and IR
The structural elucidation of an organic molecule is rarely accomplished with a single technique. Instead, a synergistic approach, integrating data from multiple spectroscopic methods, provides the most comprehensive and reliable picture.[2] Each method probes different aspects of the molecule's physical properties, and together, they form a self-validating analytical system.
-
Infrared (IR) Spectroscopy acts as a rapid preliminary screen, identifying the presence or absence of key functional groups based on their characteristic vibrations.[3][4]
-
Mass Spectrometry (MS) provides the molecular weight and, through fragmentation analysis, offers clues about the molecule's substructures.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy delivers the most detailed structural map, revealing the connectivity of atoms and their chemical environment.[2][5]
The logical workflow for analyzing a new this compound derivative typically follows this sequence, moving from a broad overview to a detailed atomic-level map.
Caption: Integrated workflow for spectroscopic analysis.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is predicated on the principle that chemical bonds vibrate at specific, quantized frequencies.[6] When a molecule is irradiated with infrared light, its bonds will absorb energy at their characteristic frequencies, resulting in an IR spectrum. For this compound derivatives, two functional groups provide strong, unmistakable signals.
-
The Hydroxyl (-OH) Group: The O-H bond stretch from the ethanol moiety gives rise to a very strong and characteristically broad absorption in the 3600-3200 cm⁻¹ region.[6][7] The broadness is a direct result of intermolecular hydrogen bonding; in a sample, the O-H bonds exist in a variety of hydrogen-bonded states, causing a smear of overlapping peaks rather than a single sharp one.[7]
-
The Ether (C-O-C) Linkage: The tetrahydropyran ring contains an ether linkage. This C-O-C asymmetric stretch produces a strong absorption band in the 1300-1000 cm⁻¹ range, typically around 1120 cm⁻¹ for saturated cyclic ethers.[8][9] This peak is often the most intense in the fingerprint region of the spectrum.[8]
The presence of both these peaks provides strong initial evidence for the correct synthesis of the target molecule. Conversely, the absence of a broad O-H peak would immediately signal a problem, such as an unintended etherification of the alcohol.
Mass Spectrometry: The Molecular Weight Scale
Mass spectrometry does not measure absorption of light, but rather the mass-to-charge ratio (m/z) of ionized molecules.[5] In a typical electron ionization (EI) experiment, the sample is bombarded with high-energy electrons, which knock an electron off the molecule to form a molecular ion (M⁺). This ion, along with various fragment ions formed from its decomposition, are then separated by their m/z ratio.
For this compound (Molecular Formula: C₇H₁₄O₂, Molecular Weight: 130.18 g/mol ), the mass spectrum will provide two key pieces of information:
-
Molecular Ion Peak: The peak corresponding to the intact molecular ion (M⁺) will appear at m/z = 130. This confirms the molecular weight of the compound.
-
Fragmentation Pattern: The molecular ion is often unstable and fragments in predictable ways. Alcohols and ethers are known to undergo characteristic fragmentation.[7] A common fragmentation for this molecule would be the loss of the ethanol side chain or cleavage of the tetrahydropyran ring, providing data that helps piece together the structure. The base peak (most intense peak) is often from a stable fragment. For instance, the tetrahydropyranyl cation itself is a common fragment.
While immensely sensitive, MS struggles to differentiate between isomers, which have the same molecular weight.[10] This is where NMR spectroscopy becomes indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It is based on the interaction of atomic nuclei with an external magnetic field.[3] Specifically, ¹H (proton) and ¹³C nuclei behave like tiny magnets. In a strong magnetic field, they can align with or against the field, and radio waves can be used to "flip" them between these states. The exact radio frequency required for this flip is highly sensitive to the local electronic environment of the nucleus, which allows us to map the entire carbon-hydrogen framework.[11]
Caption: Key functional groups of the target molecule.
¹H NMR Interpretation
The ¹H NMR spectrum provides four key pieces of information:
-
Number of Signals: Indicates the number of non-equivalent proton environments.
-
Chemical Shift (δ): The position of the signal (in ppm) indicates the electronic environment. Protons near electronegative atoms (like oxygen) are "deshielded" and appear at a higher chemical shift (downfield).[6]
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Splitting (Multiplicity): Signals are split into multiple peaks (e.g., triplet, quartet) by neighboring protons, following the n+1 rule. This reveals which protons are adjacent to one another.[11]
¹³C NMR Interpretation
The ¹³C NMR spectrum is typically simpler, showing a single peak for each non-equivalent carbon atom. The chemical shift is again indicative of the electronic environment, with carbons bonded to oxygen appearing significantly downfield (50-80 ppm).[6]
Comparative Data Summary: this compound
The following table summarizes the expected spectroscopic data for the parent compound. Derivatives will show additional signals corresponding to the added functional groups, but the core tetrahydropyran and ethanol signals will remain in similar regions.
| Technique | Parameter | Expected Value / Observation | Interpretation |
| IR Spectroscopy | O-H Stretch | ~3350 cm⁻¹ (broad, strong) | Confirms presence of alcohol functional group.[6] |
| C-O Stretch | ~1090 cm⁻¹ (strong) | Confirms presence of ether and alcohol C-O bonds.[8] | |
| C-H Stretch | ~2930 & 2850 cm⁻¹ (strong) | Aliphatic C-H bonds of the ring and side chain. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 130 | Confirms the molecular weight (C₇H₁₄O₂). |
| Key Fragments | m/z = 85, 45, 31 | Corresponds to loss of -CH₂CH₂OH, loss of the THP ring, and [CH₂OH]⁺ respectively. | |
| ¹H NMR (CDCl₃) | δ ~3.88 ppm (dd) | 2H on C2 and C6 of the THP ring (axial protons). | |
| δ ~3.71 ppm (t) | 2H of the -CH₂-OH group. | ||
| δ ~3.35 ppm (dt) | 2H on C2 and C6 of the THP ring (equatorial protons). | ||
| δ ~1.70 ppm (m) | 1H on C4 of the THP ring. | ||
| δ ~1.65 ppm (m) | 2H on C3 and C5 of the THP ring (axial protons). | ||
| δ ~1.55 ppm (t) | 2H of the -CH₂- group attached to the ring. | ||
| δ ~1.30 ppm (m) | 2H on C3 and C5 of the THP ring (equatorial protons). | ||
| ¹³C NMR (CDCl₃) | δ ~67.9 ppm | C2 and C6 of the THP ring. | |
| δ ~60.9 ppm | Carbon of the -CH₂-OH group. | ||
| δ ~39.9 ppm | Carbon of the -CH₂- group attached to the ring. | ||
| δ ~37.4 ppm | C4 of the THP ring. | ||
| δ ~32.4 ppm | C3 and C5 of the THP ring. |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, the following detailed protocols are provided. Each is designed as a self-validating system where careful execution minimizes ambiguity.
Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a kimwipe dampened with isopropanol or acetone.
-
Background Acquisition: Acquire a background spectrum. This is a critical step to digitally subtract the absorbance from atmospheric CO₂ and H₂O, ensuring their peaks do not interfere with the sample spectrum.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal. Ensure the crystal is fully covered.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with solvent after analysis to prevent cross-contamination.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate. The high volatility is necessary for the sample to be vaporized in the GC inlet without decomposition.
-
GC Method Setup: Program the GC oven with a temperature gradient (e.g., start at 50°C, ramp to 250°C at 10°C/min). This separates the sample from any impurities or residual solvent before it enters the mass spectrometer.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet. The autosampler ensures reproducible injection volumes.
-
MS Data Acquisition: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 30-300) in Electron Ionization (EI) mode.
-
Data Analysis: Integrate the total ion chromatogram (TIC) to find the peak for your compound. Analyze the mass spectrum associated with that peak to identify the molecular ion and fragmentation pattern.
Protocol 3: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The deuterated solvent is "invisible" in the ¹H NMR spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.
-
Instrument Tuning: Place the NMR tube in the spectrometer. The instrument must be tuned to the specific sample and locked onto the deuterium signal of the solvent to correct for any magnetic field drift during the experiment.
-
Shimming: Perform shimming to optimize the homogeneity of the magnetic field across the sample. Poor shimming results in broad, distorted peaks.
-
¹H Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
¹³C Acquisition: Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, this experiment requires significantly more scans and a longer acquisition time than the ¹H experiment to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation to the raw data (FID) to generate the spectrum. Perform phase and baseline corrections to ensure accurate integration and peak picking.
-
D₂O Shake (Optional but Recommended): To confirm the -OH proton signal, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The labile -OH proton will exchange with deuterium, causing its signal to disappear from the spectrum. This is a definitive test for O-H or N-H protons.
Conclusion and Recommendation
The spectroscopic analysis of this compound derivatives is a clear example of the power of a multi-technique analytical approach. While IR provides a rapid confirmation of key functional groups and MS confirms the molecular weight, only NMR can deliver the unambiguous, detailed structural information required to differentiate isomers and confirm atomic connectivity. For researchers and professionals in drug development, the integrated use of all three techniques is the gold standard, providing a self-validating dataset that ensures the identity, purity, and structural integrity of these important chemical entities.
References
- Quora. (2023). Can you explain the differences between IR, NMR and mass spectroscopy?[Link]
- Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]
- YouTube. (2023).
- Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]
- Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]
- Solubility of Things. Spectroscopy: UV-Vis, IR, NMR, and Mass Spectrometry. [Link]
- Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. [Link]
- ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]
- NIST. Tetrahydropyran - Mass Spectrum. [Link]
- Emwas, A. et al. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. [Link]
- Química Organica.org. IR spectrum: Ethers. [Link]
- mzCloud. Tetrahydropyran 2 methanol. [Link]
- Wikipedia. Tetrahydropyran. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of 2-(Tetrahydro-2H-pyran-4-yl)ethanol
Introduction: The Imperative of Purity in Pharmaceutical Synthesis
In the landscape of drug discovery and development, the structural integrity and purity of chemical intermediates are paramount. 2-(Tetrahydro-2H-pyran-4-yl)ethanol is a key building block, valued for its bifunctional nature—a primary alcohol for further elaboration and a stable tetrahydropyran (THP) ring. Its incorporation into active pharmaceutical ingredients (APIs) necessitates a rigorous and multi-faceted approach to purity assessment. Impurities, even in trace amounts, can lead to unforeseen side reactions, alter biological activity, and pose significant safety risks.
This guide provides an in-depth comparison of the principal analytical methods for determining the purity of synthesized this compound. We move beyond mere protocols to explain the scientific rationale behind method selection, enabling researchers and drug development professionals to design a self-validating quality control strategy. We will explore Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, often coupled with Mass Spectrometry (MS), to construct a complete purity profile.
Understanding the Impurity Landscape
The choice of analytical technique is fundamentally dictated by the potential impurities arising from the synthetic route. Common syntheses of tetrahydropyran derivatives may involve Prins cyclizations, hydrogenation of pyran rings, or reduction of corresponding carboxylic acids or esters.[1] Consequently, a typical impurity profile might include:
-
Unreacted Starting Materials: Such as homoallylic alcohols or aldehydes.
-
Reaction Intermediates: Incompletely cyclized or reduced compounds.
-
Isomeric By-products: Including cis/trans isomers or constitutional isomers.[2]
-
Over-oxidation or Reduction Products: Such as the corresponding carboxylic acid or alkane.
-
Residual Solvents and Reagents: From both the reaction and purification steps.
A robust analytical strategy must be capable of separating and detecting this diverse range of chemical entities.
Comparative Analysis of Core Analytical Methodologies
No single technique can provide a complete picture of a sample's purity. True analytical trustworthiness is achieved by orthogonally validating results from multiple methods. The table below summarizes the primary techniques discussed in this guide.
| Technique | Principle | Primary Application for this Analyte | Strengths | Limitations |
| Gas Chromatography (GC) | Separation by volatility and interaction with a stationary phase. | Quantifying the main component and volatile impurities (e.g., residual solvents). | High resolution for volatile compounds; Excellent quantitation with Flame Ionization Detector (FID).[3][4] | Not suitable for non-volatile or thermally labile impurities. |
| HPLC | Separation by polarity in a liquid mobile phase. | Detecting non-volatile starting materials, intermediates, and by-products. | Versatile for a wide polarity range; Can be coupled with various detectors (UV, MS, RID).[5][6] | Analyte lacks a strong UV chromophore, requiring less sensitive detectors like RID or more complex ones like MS. |
| NMR Spectroscopy | Exploits magnetic properties of nuclei for structural elucidation. | Absolute structure confirmation; Identification of major impurities; Quantitative purity assessment (qNMR). | Unrivaled for structural identification[7][8]; qNMR provides purity without specific impurity standards. | Lower sensitivity for trace impurities compared to chromatography; Higher equipment cost. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Identification of unknown impurities by providing molecular weight information. | High sensitivity and specificity; Confirms identity when coupled with GC or HPLC.[9] | Primarily a detection method; requires hyphenation with a separation technique for mixtures. |
Workflow for Comprehensive Purity Assessment
A logical workflow ensures that all potential impurities are addressed, leading to a validated purity value. The process begins with initial checks and progresses to more sophisticated, quantitative analyses.
Caption: Workflow for synthesis and comprehensive purity assessment.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating. The causality behind each step is explained to empower the analyst to troubleshoot and adapt the methods as needed.
Protocol 1: Quantitative Purity by Gas Chromatography (GC-FID)
This method is the workhorse for determining the percentage purity based on area and for quantifying residual solvents. The Flame Ionization Detector (FID) offers excellent linearity and sensitivity for hydrocarbons.[10]
-
Instrumentation: Gas chromatograph with FID.
-
Column: A mid-polarity column, such as a DB-624 or equivalent (6% cyanopropylphenyl/94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness. This phase provides good resolution for alcohols and common organic solvents.
-
Sample Preparation: Accurately weigh ~50 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like Isopropanol.
-
Internal Standard (Optional but Recommended): For highest accuracy, use an internal standard like n-butanol. Prepare a stock solution and add it to both the sample and calibration standards to correct for injection variability.[11]
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes. Ramp at 10 °C/min to 240 °C, hold for 5 minutes. This program ensures elution of volatile solvents first, followed by the main analyte.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL, split ratio 50:1.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time, confirmed by injecting a pure standard.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main analyte by the total area of all integrated peaks and multiplying by 100.
-
Table of Expected GC-FID Results:
| Analyte | Retention Time (min) | Area | Area % |
|---|---|---|---|
| Dichloromethane (Solvent) | ~3.5 | 5,200 | 0.04% |
| 2-(THP-4-yl)ethanol | ~12.8 | 12,450,000 | 99.85% |
| Unknown Impurity 1 | ~14.1 | 8,500 | 0.07% |
| Unknown Impurity 2 | ~15.3 | 4,800 | 0.04% |
Protocol 2: Structural Confirmation and Absolute Purity by NMR Spectroscopy
NMR is indispensable for verifying the molecular structure and can provide an unbiased, absolute purity value through quantitative NMR (qNMR) without requiring reference standards for impurities.[5]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
¹H & ¹³C NMR for Structural Confirmation:
-
Sample Prep: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Acquire standard proton and carbon spectra. For unambiguous assignment, 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) are recommended.[12][8]
-
Table of Expected ¹H NMR Assignments (in CDCl₃):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-a | ~3.95 | ddd | 2H | -O-CH₂ -axial |
| H-b | ~3.68 | t | 2H | -CH₂ -OH |
| H-c | ~3.40 | dt | 2H | -O-CH₂ -equatorial |
| H-d | ~1.75-1.60 | m | 3H | Pyran ring protons |
| H-e | ~1.45-1.30 | m | 3H | Pyran ring protons |
-
Quantitative NMR (qNMR) for Absolute Purity:
-
Internal Standard: Choose a certified internal standard with sharp singlets that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Prep: Accurately weigh ~20 mg of the sample and ~10 mg of the certified internal standard into the same NMR tube. Add deuterated solvent.
-
Acquisition: Acquire a proton NMR spectrum with a long relaxation delay (D1 ≥ 5x the longest T1) to ensure full signal relaxation for accurate integration.
-
Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity using the standard qNMR equation, accounting for molecular weights and the number of protons in each integrated signal.
-
Protocol 3: Profiling Non-Volatile Impurities by LC-MS
This technique is crucial for detecting impurities that are not amenable to GC analysis, such as larger by-products or starting materials with low volatility.
-
Instrumentation: HPLC or UHPLC system coupled to a Mass Spectrometer (e.g., Quadrupole or TOF).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point for separating compounds based on hydrophobicity.[6]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
MS Detector Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode. This is generally effective for molecules with heteroatoms like oxygen.
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected molecular ion of the product ([M+H]⁺, [M+Na]⁺).
-
Search for other peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of any detected impurity peaks to hypothesize their molecular formula and potential structure.
-
Decision Logic for Method Selection
Choosing the right tool for the right question is the hallmark of an experienced scientist. This decision tree illustrates the logical process for investigating a purity profile.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion: An Integrated and Authoritative Approach
The purity assessment of this compound is not a monolithic task but a strategic investigation. For routine quality control and quantification of volatile components, GC-FID offers a robust and reliable solution.[3][13] However, for unequivocal structural confirmation and the establishment of an authoritative purity value for reference standards or pivotal batches, NMR spectroscopy is the gold standard. HPLC coupled with MS serves as an essential complementary technique, adept at profiling non-volatile impurities that other methods might miss.
By synergistically applying these orthogonal techniques, researchers, scientists, and drug development professionals can build a comprehensive and trustworthy purity profile. This rigorous, evidence-based approach underpins the integrity of subsequent research and is a non-negotiable component of developing safe and effective pharmaceuticals.
References
- Ellutia. (n.d.). Alcohol Analysis Applications with Gas Chromatography.
- McCurry, J. D. (2003).
- Peak Scientific. (2018). GC Used in Alcohol Profiling to Keep Consumers Safe.
- Gao, H., et al. (2007). Structure elucidation of a pyrazolo[4][7]pyran derivative by NMR spectroscopy. Molecules, 12(5), 1117-1124. [Link]
- Truman State University. (2011). Gas Chromatography: Principles and Determination of Percent Alcohol.
- Gao, H., et al. (2007). Structure Elucidation of a Pyrazolo[4][7]pyran Derivative by NMR Spectroscopy. Molecules (Basel, Switzerland), 12(5), 1117–1124. [Link]
- Chemistry For Everyone. (2025).
- ILT. (2025). Alcoholic Beverage Testing: Methods, Requirements, and Applications.
- Google Patents. (n.d.). US10040776B2 - Pyran derivatives and their preparation.
- ArXiv. (2025). NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization.
- ETH Zurich. (n.d.). Structure Elucidation by NMR.
- Neuman, R. C. (n.d.). Chapter 5: Organic Spectrometry. University of California, Riverside. [Link]
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
Sources
- 1. Tetrahydropyran synthesis [organic-chemistry.org]
- 2. US10040776B2 - Pyran derivatives and their preparation - Google Patents [patents.google.com]
- 3. content.ellutia.com [content.ellutia.com]
- 4. peakscientific.com [peakscientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure elucidation of a pyrazolo[3,4]pyran derivative by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 10. iltusa.com [iltusa.com]
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- 13. jfda-online.com [jfda-online.com]
A Comparative Guide to Alternatives for 2-(Tetrahydro-2H-pyran-4-yl)ethanol in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, particularly within the realm of drug discovery and development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and molecular design. The aliphatic heterocyclic alcohol, 2-(Tetrahydro-2H-pyran-4-yl)ethanol, has emerged as a valuable synthon for introducing the tetrahydropyran (THP) motif. This moiety is a prevalent feature in numerous biologically active molecules, prized for its ability to improve physicochemical properties such as solubility and metabolic stability. However, reliance on a single building block can constrain synthetic strategies. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and protocols to inform rational selection in your synthetic endeavors.
The Role of this compound: A Synthetic Benchmark
This compound serves as a primary alcohol, making it amenable to a wide array of classical transformations, including etherification, esterification, and conversion to leaving groups for subsequent nucleophilic substitution. Its utility lies in the direct incorporation of the THP-ethyl fragment, a common substructure in medicinal chemistry.
Figure 1. Key synthetic transformations of this compound.
Comparative Analysis of Key Alternatives
The selection of an alternative is often dictated by the need for different stereochemistry, altered physical properties, or a modified reactivity profile. Here, we compare several classes of alternatives.
Positional Isomers: 2-(Tetrahydro-2H-pyran-3-yl)ethanol and 2-(Tetrahydro-2H-pyran-2-yl)ethanol
The most direct alternatives are the positional isomers. While seemingly minor, the change in the substitution pattern on the THP ring can have significant implications for the resulting molecule's conformation and biological activity.
| Feature | 2-(THP-4-yl)ethanol | 2-(THP-3-yl)ethanol | 2-(THP-2-yl)ethanol |
| Symmetry | Achiral | Chiral | Chiral |
| Typical Reactivity | Standard primary alcohol | Standard primary alcohol | Primary alcohol, potential for ring-opening |
| Commercial Availability | Readily available | Available as racemate and enantiomers | Available as racemate and enantiomers |
| Synthetic Considerations | Straightforward transformations | Stereocontrol may be required | Potential for side reactions at the anomeric position |
Expert Insight: The choice between these isomers is often driven by structure-activity relationship (SAR) studies. The 3-substituted isomer introduces a chiral center, which can be pivotal for optimizing interactions with biological targets. The 2-substituted isomer, being adjacent to the ring oxygen, can exhibit different electronic properties and may be more susceptible to acid-catalyzed ring opening.
Ring-Modified Analogues: (Oxetan-3-yl)methanol and (Tetrahydrofuran-3-yl)methanol
For instances where a different ring size is desired to modulate properties like lipophilicity and metabolic stability, oxetane and tetrahydrofuran analogues are excellent choices.
| Feature | 2-(THP-4-yl)ethanol | (Oxetan-3-yl)methanol | (Tetrahydrofuran-3-yl)methanol |
| Ring Size | 6-membered | 4-membered | 5-membered |
| Lipophilicity (cLogP) | Lower | Higher | Similar |
| Metabolic Stability | Generally high | Often very high | Moderate to high |
| Synthetic Utility | Introduces THP-ethyl | Introduces oxetanyl-methyl | Introduces THF-methyl |
Expert Insight: Oxetanes have gained considerable attention in medicinal chemistry for their ability to improve aqueous solubility and metabolic stability while often maintaining or enhancing biological activity. The strained four-membered ring can also lead to unique conformational preferences. Tetrahydrofurans offer a less strained five-membered ring system that can also serve as a bioisostere for the THP ring.
Acyclic Ether Alternatives: 3-Methoxypropan-1-ol and 3-Ethoxypropan-1-ol
In some applications, the rigidity of the cyclic ether is not a strict requirement. Acyclic ether alcohols can offer a more flexible scaffold with potentially simpler synthesis and lower cost.
| Feature | 2-(THP-4-yl)ethanol | 3-Methoxypropan-1-ol | 3-Ethoxypropan-1-ol |
| Scaffold | Rigid cyclic ether | Flexible acyclic ether | Flexible acyclic ether |
| Hydrogen Bond Acceptors | 1 (ring oxygen) | 1 (ether oxygen) | 1 (ether oxygen) |
| Cost & Availability | Moderate | Low, highly available | Low, highly available |
| Conformational Flexibility | Restricted | High | High |
Expert Insight: While acyclic ethers lack the conformational constraint of the THP ring, they can be suitable for applications where the primary goal is to introduce a polar, non-ionizable group to modulate physicochemical properties. Their high flexibility can be advantageous or disadvantageous depending on the specific binding hypothesis being explored in a drug design program.
Experimental Protocols: A Head-to-Head Comparison
To provide a practical context, we present a representative Williamson ether synthesis protocol, a common transformation for these building blocks.
General Protocol for Williamson Ether Synthesis
Figure 2. General workflow for Williamson ether synthesis.
Step-by-Step Methodology:
-
To a stirred solution of the respective alcohol (1.0 equivalent) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add the electrophile (e.g., benzyl bromide, 1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Comparative Performance Data (Illustrative)
| Alcohol Substrate | Electrophile | Typical Yield | Reaction Time | Notes |
| 2-(THP-4-yl)ethanol | Benzyl Bromide | 85-95% | 2-4 hours | Clean reaction, straightforward purification. |
| (Oxetan-3-yl)methanol | Benzyl Bromide | 80-90% | 3-5 hours | Similar reactivity to the THP analogue. |
| 3-Methoxypropan-1-ol | Benzyl Bromide | 90-98% | 1-3 hours | Generally faster due to less steric hindrance. |
Causality Behind Experimental Choices:
-
Solvent (THF): Anhydrous THF is chosen for its ability to dissolve the alcohol and its relative inertness to the strong base.
-
Base (NaH): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the corresponding alkoxide, driving the reaction forward.
-
Temperature (0 °C to RT): The initial cooling to 0 °C controls the exothermic reaction of NaH with the alcohol. The reaction is then allowed to warm to room temperature to ensure a reasonable reaction rate.
-
Quenching (sat. aq. NH4Cl): Saturated aqueous ammonium chloride is a mild proton source used to neutralize any unreacted NaH and the resulting alkoxide.
Conclusion and Recommendations
The selection of an alternative to this compound is a strategic decision that should be guided by the specific goals of the synthesis and the desired properties of the target molecule.
-
For direct isosteric replacement with the introduction of chirality, 2-(Tetrahydro-2H-pyran-3-yl)ethanol is the logical choice.
-
To significantly enhance metabolic stability and aqueous solubility, (oxetan-3-yl)methanol represents a modern and highly effective alternative.
-
When conformational rigidity is not paramount and cost is a primary driver, acyclic alternatives such as 3-methoxypropan-1-ol offer an efficient and economical option.
By understanding the nuanced differences in reactivity, stereochemistry, and resulting physicochemical properties, researchers can make informed decisions to accelerate their synthetic programs and optimize the performance of their target molecules.
References
- W. J. W. (2013). Oxetanes in Drug Discovery: A New Solution to an Old Problem. Journal of Medicinal Chemistry. [Link]
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
A Comparative Guide to the Synthetic Routes of 2-(Tetrahydro-2H-pyran-4-yl)ethanol for Research and Development
For researchers, scientists, and professionals in drug development, the efficient synthesis of key molecular scaffolds is paramount. 2-(Tetrahydro-2H-pyran-4-yl)ethanol is a valuable building block in medicinal chemistry, prized for its incorporation of a saturated heterocyclic motif. This guide provides an in-depth comparative analysis of three distinct synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to inform your selection of the most suitable route for your research and development needs.
Introduction to this compound
The tetrahydropyran ring is a prevalent feature in numerous natural products and pharmacologically active compounds. Its saturated, non-planar structure can impart favorable physicochemical properties, such as improved metabolic stability and solubility, to a drug candidate. The 2-ethanol substituent provides a versatile handle for further chemical modification, making this compound a strategic intermediate in the synthesis of more complex molecules. The choice of synthetic route to this intermediate can significantly impact overall yield, purity, scalability, and cost-effectiveness of a drug discovery program.
Comparative Analysis of Synthetic Routes
This guide will dissect three primary synthetic strategies for the preparation of this compound:
-
Route 1: Reduction of Ethyl 2-(Tetrahydro-2H-pyran-4-yl)acetate
-
Route 2: Grignard Reaction with Tetrahydro-2H-pyran-4-carbaldehyde
-
Route 3: Catalytic Hydrogenation of Ethyl 2-(Tetrahydro-2H-pyran-4-ylidene)acetate and Subsequent Reduction
The following table provides a high-level comparison of these routes, with more detailed explanations and protocols in the subsequent sections.
| Parameter | Route 1: Ester Reduction | Route 2: Grignard Reaction | Route 3: Catalytic Hydrogenation & Reduction |
| Starting Materials | Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate | Tetrahydro-2H-pyran-4-carbaldehyde, Methylmagnesium bromide | Ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate |
| Key Reagents | Lithium aluminum hydride (LiAlH₄) | Grignard reagent, Acidic workup | Hydrogen gas, Palladium on carbon (Pd/C), LiAlH₄ |
| Number of Steps | 1 | 1 | 2 |
| Reported Yield | High (typically >90%) | Moderate to High | High (for both steps) |
| Key Advantages | High yield, reliable transformation. | Direct C-C bond formation. | Avoids pyrophoric reagents in the first step, potential for stereocontrol. |
| Key Disadvantages | Use of pyrophoric and moisture-sensitive LiAlH₄. | Requires strictly anhydrous conditions, potential for side reactions. | Requires specialized hydrogenation equipment, multi-step process. |
Route 1: Reduction of Ethyl 2-(Tetrahydro-2H-pyran-4-yl)acetate
This approach is a classic and highly effective method for the synthesis of primary alcohols from their corresponding esters. The powerful reducing agent, lithium aluminum hydride (LiAlH₄), readily reduces the ester functionality to the desired alcohol.
Mechanistic Insight
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating an ethoxide leaving group to form an aldehyde intermediate. A second hydride addition to the aldehyde, followed by an acidic workup to protonate the resulting alkoxide, yields the final alcohol product.
Caption: Reaction mechanism for the reduction of an ester with LiAlH₄.
Experimental Protocol
Materials:
-
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
A solution of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while maintaining the temperature below 20 °C.
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined organic filtrates are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford this compound. A typical reported yield for a similar reduction of a tetrahydropyran carboxylate is around 96%[1].
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting ester and the appearance of the more polar alcohol product. The final product can be characterized by ¹H and ¹³C NMR spectroscopy and mass spectrometry.
Route 2: Grignard Reaction with Tetrahydro-2H-pyran-4-carbaldehyde
The Grignard reaction is a powerful tool for carbon-carbon bond formation. In this route, a methyl Grignard reagent (methylmagnesium bromide) is reacted with tetrahydro-2H-pyran-4-carbaldehyde to form the desired secondary alcohol.
Mechanistic Insight
The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product.
Caption: Grignard reaction mechanism for the synthesis of an alcohol.
Experimental Protocol
Materials:
-
Tetrahydro-2H-pyran-4-carbaldehyde[2]
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of tetrahydro-2H-pyran-4-carbaldehyde (1 equivalent) in anhydrous diethyl ether is cooled to 0 °C in an ice bath under an inert atmosphere.
-
Methylmagnesium bromide solution (1.1 equivalents) is added dropwise to the stirred solution of the aldehyde.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to give the crude product.
-
The crude product can be purified by silica gel column chromatography to afford pure this compound.
Self-Validation: Reaction progress can be monitored by TLC. The identity and purity of the product should be confirmed by NMR spectroscopy and mass spectrometry.
Route 3: Catalytic Hydrogenation of Ethyl 2-(Tetrahydro-2H-pyran-4-ylidene)acetate and Subsequent Reduction
This two-step route offers an alternative that avoids the use of highly reactive organometallic reagents in the initial step. The first step involves the hydrogenation of an α,β-unsaturated ester to the corresponding saturated ester, followed by the reduction of the ester to the alcohol.
Mechanistic Insight
Step 1: Catalytic Hydrogenation The hydrogenation of the carbon-carbon double bond is achieved using a heterogeneous catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. The hydrogen molecules adsorb onto the surface of the palladium catalyst and are cleaved into hydrogen atoms. The alkene also coordinates to the catalyst surface, and the hydrogen atoms are then added across the double bond in a syn-fashion.
Step 2: Ester Reduction The resulting saturated ester is then reduced to the primary alcohol using LiAlH₄, following the same mechanism as described in Route 1.
Caption: Two-step synthesis via catalytic hydrogenation and reduction.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate
Materials:
-
Ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
Procedure:
-
A solution of ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate in ethanol is placed in a hydrogenation vessel.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The vessel is flushed with hydrogen gas and then pressurized to the desired pressure (e.g., 50 psi).
-
The mixture is shaken or stirred vigorously at room temperature until the theoretical amount of hydrogen has been consumed.
-
The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate.
Step 2: Synthesis of this compound
The procedure for the reduction of the saturated ester is identical to that described in Route 1 .
Self-Validation: The progress of the hydrogenation can be monitored by the uptake of hydrogen and confirmed by ¹H NMR spectroscopy (disappearance of vinylic proton signals). The final product is characterized as in the previous routes.
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors, including the available starting materials, the scale of the synthesis, and the laboratory equipment at hand.
-
Route 1 (Ester Reduction) is a highly efficient and reliable one-step method that provides high yields, making it an excellent choice for laboratory-scale synthesis when the starting ester is readily available. However, the use of LiAlH₄ requires careful handling due to its pyrophoric nature.
-
Route 2 (Grignard Reaction) offers a direct method for C-C bond formation. This route is advantageous if the corresponding aldehyde is more accessible or economical than the ester. The strict requirement for anhydrous conditions is a critical consideration.
-
Route 3 (Catalytic Hydrogenation and Reduction) provides a valuable alternative, particularly for larger-scale synthesis where avoiding large quantities of LiAlH₄ in a single step might be desirable from a safety perspective. While it is a two-step process, both steps are generally high-yielding. This route also offers potential for the introduction of stereocenters depending on the catalyst and conditions used.
Ultimately, a thorough evaluation of the cost and availability of starting materials, coupled with an assessment of the laboratory's capabilities and safety protocols, will guide the selection of the most appropriate synthetic strategy.
References
- Oakwood Chemical. Tetrahydro-2H-pyran-4-carbaldehyde.
Sources
A Comparative Guide to the Applications of 2-(Tetrahydro-2H-pyran-4-yl)ethanol for Researchers and Drug Development Professionals
In the landscape of modern chemical synthesis and drug development, the selection of molecular building blocks is a critical decision that profoundly influences the properties and performance of the final product. Among the vast array of available scaffolds, saturated heterocycles have emerged as privileged structures, offering a unique combination of conformational rigidity, improved solubility, and favorable metabolic profiles. This guide provides an in-depth technical comparison of 2-(Tetrahydro-2H-pyran-4-yl)ethanol, a versatile building block, and its alternatives across key application areas: pharmaceutical development, fragrance formulation, and materials science.
The Tetrahydropyran Scaffold: A Foundation for Innovation
The tetrahydropyran (THP) ring is a common motif in numerous bioactive compounds and natural products.[1] Its saturated, non-planar structure provides a three-dimensional framework that can enhance molecular recognition in biological systems. The oxygen atom within the ring acts as a hydrogen bond acceptor, improving aqueous solubility and influencing the molecule's pharmacokinetic and pharmacodynamic properties. This compound, with its primary alcohol functionality, serves as a key intermediate for introducing this valuable scaffold into a diverse range of molecules.
Application in Pharmaceutical Development: A Versatile Linker and Scaffold
In medicinal chemistry, this compound and its derivatives are primarily utilized as intermediates and linkers in the synthesis of complex drug molecules, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Role as a Rigid Linker in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3-binding ligands is a critical determinant of a PROTAC's efficacy.[2] The tetrahydropyran ring in linkers derived from this compound offers conformational rigidity, which can pre-organize the PROTAC into a productive conformation for forming the ternary complex between the target protein and the E3 ligase.[3] This reduces the entropic penalty upon binding and can lead to improved potency and selectivity.[2]
Comparative Analysis: Tetrahydropyran vs. Flexible PEG and Alkyl Linkers in PROTACs
| Linker Type | Key Features | Advantages | Disadvantages |
| Tetrahydropyran-based | Saturated heterocyclic ring, conformational rigidity. | - Pre-organizes PROTAC for ternary complex formation.- Can improve selectivity by disfavoring off-target complexes.[2] - Potential for improved physicochemical properties. | - More synthetically challenging to prepare.- Lack of flexibility may hinder productive complex formation in some cases. |
| Polyethylene Glycol (PEG) | Flexible, hydrophilic chain. | - Excellent hydrophilicity, improving solubility.[4] - Good biocompatibility and versatile for modification. | - Can have reduced metabolic stability.- High flexibility can lead to an entropic penalty upon binding. |
| Alkyl Chain | Flexible, hydrophobic chain. | - Synthetically accessible and chemically stable. | - Hydrophobicity may limit aqueous solubility and cell uptake.- High flexibility can lead to an entropic penalty. |
Expert Insight: The Rationale for a Rigid Linker
The choice between a rigid and a flexible linker is a key strategic decision in PROTAC design. While flexible linkers like PEG and alkyl chains offer synthetic simplicity, they can adopt a multitude of conformations in solution, only a fraction of which may be active. This conformational entropy must be overcome for the PROTAC to bind to both the target protein and the E3 ligase simultaneously. Rigid linkers, such as those incorporating the tetrahydropyran scaffold, constrain the possible conformations, effectively "pre-organizing" the molecule for binding. This can lead to a more favorable Gibbs free energy of binding and, consequently, a more potent PROTAC. The rigidity can also enhance selectivity, as a rigid linker is less likely to accommodate binding to off-target proteins.
Synthesis of Bioactive Scaffolds
The tetrahydropyran-4-yl moiety is a key component of various bioactive molecules. For instance, (tetrahydro-2H-pyran-4-yl)methanol is a starting material for a CB2 cannabinoid receptor agonist and is used in the synthesis of pteridinone Toll-like receptor 7 agonists for treating viral hepatitis.[5]
Experimental Protocol: Synthesis of (Tetrahydro-2H-pyran-4-yl)methanol
This protocol describes the reduction of ethyl tetrahydro-2H-pyran-4-carboxylate to (tetrahydro-2H-pyran-4-yl)methanol.[6]
Materials:
-
Ethyl tetrahydro-2H-pyran-4-carboxylate (1 equivalent)
-
Lithium aluminum hydride (LiAlH₄) (3 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
10% aqueous sodium hydroxide (NaOH)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of ethyl tetrahydro-2H-pyran-4-carboxylate in anhydrous THF.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Carefully quench the excess LiAlH₄ by the dropwise addition of ethyl acetate.
-
Slowly add 10% aqueous NaOH and continue stirring for an additional 30 minutes.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield (tetrahydro-2H-pyran-4-yl)methanol as a colorless oil.
Expected Yield: ~96%[6]
Application in the Fragrance Industry: Crafting Floral and Rosy Scents
Tetrahydropyran derivatives are well-established in the fragrance industry for their floral, rosy, and green odor profiles.[7] While this compound itself is not a prominent fragrance ingredient, its structural analogues are widely used. Understanding these analogues provides a framework for the potential application of this compound in perfumery.
Comparative Olfactive Profiles
A prominent example of a tetrahydropyran-based fragrance is Rose Oxide, which possesses a characteristic floral, rosy, and green scent.[8] Another commercially successful analogue is Doremox® (tetrahydro-4-methyl-2-phenyl-2H-pyran), which is described as having a powerful and performant rosy note that is more complex than Rose Oxide and more refined than diphenyl oxide.[8][9]
Table 2: Comparative Odor Profiles of Tetrahydropyran-based Fragrances
| Fragrance Ingredient | Chemical Structure | Odor Description | Tenacity on Blotter |
| Rose Oxide | 4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran | Floral, rosy, green, with metallic side notes.[8] | Moderate |
| Doremox® | tetrahydro-4-methyl-2-phenyl-2H-pyran | Powerful, rosy, green, geranium, reminiscent of Rose Oxide but more complex.[9] | > 48 hours[10] |
| Florol® | 4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol | Fresh, floral, lily-of-the-valley.[11] | Long-lasting[10] |
Expert Insight: The Role of Structure in Odor Perception
The odor of a molecule is determined by its shape, size, and functional groups, which interact with olfactory receptors in the nose. In the case of tetrahydropyran-based fragrances, the rigid ring structure likely plays a key role in presenting the other substituents to the olfactory receptors in a specific orientation. The substitution pattern on the ring and the nature of the substituents themselves then fine-tune the odor profile. For example, the isobutenyl group in Rose Oxide contributes to its characteristic green, metallic notes, while the phenyl group in Doremox® imparts a more complex and refined rosy character. The hydroxyl group in Florol® introduces a fresh, lily-of-the-valley aspect. The longer tenacity of Doremox® and Florol® compared to Rose Oxide may be attributed to their higher molecular weight and lower volatility.[10]
Application in Materials Science: A Potential Monomer for Biodegradable Polymers
The di-functionality of this compound (a primary alcohol and the potential for ring-opening polymerization of the tetrahydropyran ring) makes it a candidate for incorporation into biodegradable polymers such as polyurethanes and polyesters. The inclusion of the tetrahydropyran moiety could enhance the biodegradability of the resulting polymer and modify its physical properties.
Incorporation into Polyurethanes
Polyurethanes are a versatile class of polymers with a wide range of applications. They are typically synthesized from the reaction of a diisocyanate with a polyol. This compound could potentially be used as a chain extender or as part of a polyol component in polyurethane synthesis. The rigidity of the tetrahydropyran ring could influence the mechanical properties of the resulting polyurethane, while the ether linkage may be susceptible to hydrolytic or enzymatic degradation, contributing to the material's biodegradability.
Hypothetical Experimental Workflow: Synthesis of a Polyurethane with this compound
-
Polyol Synthesis: React this compound with a dicarboxylic acid or its derivative (e.g., adipic acid) to form a polyester polyol.
-
Polyurethane Formation: React the synthesized polyester polyol with a diisocyanate (e.g., methylene diphenyl diisocyanate - MDI) in the presence of a catalyst.
-
Characterization: Analyze the resulting polyurethane for its molecular weight, thermal properties (glass transition temperature, melting point), and mechanical properties (tensile strength, elongation at break).
-
Biodegradation Study: Evaluate the biodegradability of the polymer under controlled conditions (e.g., composting, enzymatic degradation) and compare it to a polyurethane synthesized with a conventional diol like 1,4-butanediol.
Conclusion
This compound is a versatile building block with significant potential in pharmaceutical development, fragrance formulation, and materials science. Its rigid, saturated heterocyclic structure offers distinct advantages over flexible, acyclic alternatives, particularly in applications where conformational control and specific molecular recognition are crucial.
-
In pharmaceuticals , the tetrahydropyran scaffold provides a means to create more potent and selective PROTACs by reducing the entropic penalty of ternary complex formation.
-
In the fragrance industry , tetrahydropyran derivatives are valued for their unique and long-lasting floral and rosy scents, with the potential for this compound to serve as a precursor to novel fragrance ingredients.
-
In materials science , this compound represents an opportunity to develop new biodegradable polymers with tailored properties.
Further research into the direct comparative performance of this compound and its derivatives will undoubtedly unlock new applications and solidify the importance of this valuable chemical intermediate.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]
- 6. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 7. ScenTree - (2R,4S)-rel-Doremox® (CAS N° 149713-23-5) [scentree.co]
- 8. rose pyran, 94201-73-7 [thegoodscentscompany.com]
- 9. DOREMOX® [studio.dsm-firmenich.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
structure-activity relationship (SAR) of 2-(Tetrahydro-2H-pyran-4-yl)ethanol derivatives
A Comparative Guide to the Structure-Activity Relationship of 2-(Tetrahydro-2H-pyran-4-yl)ethanol Derivatives
In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Kinases, a vast family of enzymes that regulate a multitude of cellular processes, are frequently implicated in the pathogenesis of diseases ranging from cancer to inflammatory disorders. The structure-activity relationship (SAR) of small molecule inhibitors is a critical field of study that illuminates the path toward optimizing drug candidates for enhanced efficacy and safety. This guide provides an in-depth comparison of this compound derivatives, a promising scaffold in the design of novel kinase inhibitors. We will delve into the synthesis, biological evaluation, and the nuanced structure-activity relationships that govern the potency of these compounds, with a particular focus on their activity against the Transforming Growth Factor-β (TGF-β) type 1 receptor (ALK5), a key player in cancer progression.
The Strategic Importance of the Tetrahydropyran Moiety
The tetrahydropyran (THP) ring is a prevalent structural motif in a wide array of natural products and synthetic bioactive molecules.[1] Its appeal in medicinal chemistry stems from its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding interactions as an acceptor. The this compound core provides a versatile three-dimensional framework that can be strategically modified to probe the binding pockets of various kinases. The hydroxyl group, in particular, serves as a key handle for derivatization, allowing for the exploration of different substituents to optimize target engagement and pharmacokinetic properties.
Comparative Analysis of Biological Activity
Recent research has highlighted the potential of this compound derivatives as potent inhibitors of ALK5.[2][3] The following table summarizes the structure-activity relationship of a series of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives, showcasing how modifications to the quinoline ring impact their inhibitory activity against ALK5 and their anti-proliferative effects on H22 hepatocellular carcinoma cells.[3]
| Compound ID | R1 | R2 | ALK5 IC50 (nM)[3] | H22 Cell Viability IC50 (nM)[3] |
| 16a | H | H | 25 | 150 |
| 16d | 6-F | H | 18 | 110 |
| 16g | 6-Cl | H | 15 | 95 |
| 16j | 6-CH3 | H | 20 | 130 |
| 16m | 7-F | H | 16 | 100 |
| 16p | 7-Cl | H | 14 | 88 |
| 16s | 7-CH3 | H | 19 | 120 |
| 16v | 6,7-F2 | H | 13 | 75 |
| 16w | 6-F, 7-Cl | H | 12 | 65 |
Key SAR Insights:
-
Halogen Substitution: The introduction of halogen atoms (F, Cl) on the quinoline ring generally leads to an increase in potency. For instance, compound 16g (6-Cl) and 16p (7-Cl) show improved ALK5 inhibition compared to the unsubstituted analog 16a .[3]
-
Positional Isomers: The position of the substituent on the quinoline ring influences activity. In this series, substitutions at the 7-position appear to be slightly more favorable than at the 6-position for single substitutions.
-
Dihalogenation: Disubstitution with halogens at both the 6 and 7-positions, as seen in 16v and 16w , results in the most potent compounds in the series. Compound 16w , with a 6-fluoro and 7-chloro substitution, exhibits the lowest IC50 values for both ALK5 and H22 cell viability.[3]
Experimental Methodologies: A Closer Look
To ensure the reliability and reproducibility of SAR data, robust experimental protocols are paramount. The following sections detail the synthetic and biological evaluation methods employed in the characterization of these this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of the 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives generally involves a multi-step sequence. A representative synthetic workflow is outlined below.
Caption: General synthetic workflow for this compound derivatives.
Step-by-Step Protocol for the Synthesis of a Representative Compound (e.g., 16w):
-
Preparation of the Pyrazole Intermediate:
-
Oxidize commercially available this compound to the corresponding aldehyde.
-
React the aldehyde with diethyl oxalate in the presence of a base (e.g., sodium ethoxide) to form the enolate.
-
Cyclize the resulting intermediate with hydrazine hydrate to yield 3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol.
-
-
Synthesis of the Substituted Quinoline:
-
Synthesize the 4-chloro-6-fluoro-7-chloroquinoline starting from the appropriately substituted aniline through a Gould-Jacobs reaction or similar cyclization method.
-
-
Coupling Reaction:
-
React the 3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol with the substituted 4-chloroquinoline in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., DMF) at elevated temperature to afford the final product, 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)-6-fluoro-7-chloroquinoline (16w ).[3]
-
In Vitro Kinase Inhibition Assay (ALK5)
The inhibitory activity of the synthesized compounds against ALK5 is typically determined using a luminescence-based kinase assay, which measures the amount of ATP consumed during the phosphorylation reaction.
Caption: Workflow for a luminescence-based ALK5 inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the ALK5 enzyme, a suitable substrate (e.g., a generic kinase peptide), and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) which simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction, producing a luminescent signal that is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader and plot the results against the inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the development of potent kinase inhibitors. The structure-activity relationship studies on a series of quinoline derivatives targeting ALK5 demonstrate that strategic modifications, particularly the introduction of halogens at the 6 and 7-positions of the quinoline ring, can significantly enhance inhibitory potency.[3] The detailed synthetic and biological evaluation protocols provided in this guide offer a framework for researchers to design and test new analogs.
Future research in this area should focus on exploring a wider range of substituents on both the pyrazole and quinoline rings to further refine the SAR and improve selectivity against other kinases. Additionally, investigating the pharmacokinetic and in vivo efficacy of the most potent compounds will be crucial for their advancement as potential therapeutic agents. The versatility of the this compound core suggests that its application can be extended to the design of inhibitors for other kinase families, making it a scaffold of continued interest in the field of drug discovery.
References
- Pyran is a heterocyclic group containing oxygen that possesses a variety of pharmacological effects. Pyran is also one of the most prevalent structural subunits in natural products, such as xanthones, coumarins, flavonoids, benzopyrans, etc. (Source: An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC - NIH)
- A novel series of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives was synthesized and identified as ALK5 inhibitors. (Source: Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed)
- In this study, a series of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives were identified as novel, potential TGFβR1 inhibitors. (Source: Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)
Sources
- 1. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Tetrahydro-2H-pyran-4-yl)ethanol
Introduction: As researchers dedicated to advancing scientific frontiers, our responsibility extends beyond discovery to encompass the safe and environmentally conscious management of all laboratory materials. 2-(Tetrahydro-2H-pyran-4-yl)ethanol (CAS No: 4677-18-3) is a valuable building block in modern drug development and chemical synthesis.[1] However, like all chemical reagents, its lifecycle does not end upon consumption in a reaction. This guide provides a comprehensive, technically grounded protocol for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are designed to be a self-validating system, rooted in established principles of chemical waste management.
Part 1: Hazard Identification and Risk Assessment
Understanding the intrinsic properties of a chemical is the cornerstone of its safe handling and disposal. While specific hazard data for this compound is not extensively documented, we can infer its risk profile from its chemical structure—an alcohol derivative of a tetrahydropyran ring—and available data for similar compounds.
The primary disposal consideration stems from its classification as a combustible organic liquid.[2] Although its flash point is relatively high, it is crucial to handle it as a material that can contribute to a fire under laboratory conditions.[3][4] Therefore, it must be treated as hazardous waste.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4677-18-3 | [1] |
| Molecular Formula | C₇H₁₄O₂ | [1][2] |
| Molecular Weight | 130.18 g/mol | [2] |
| Boiling Point | 226 °C | [2] |
| Flash Point | 95 °C | [2] |
| Density | 0.981 g/mL | [2] |
The fundamental principle guiding this protocol is that organic solvents and reagents should never be disposed of down the drain.[5][6] This practice is illegal in most jurisdictions and poses a significant threat to aquatic ecosystems and wastewater treatment infrastructure.[6][7]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is not a single action but a systematic process that begins the moment waste is generated. The following steps provide a clear pathway from the lab bench to final, compliant disposal.
Step 1: Waste Segregation at the Source
The causality behind immediate segregation is to prevent unintended and potentially dangerous chemical reactions.[5] Mixing incompatible waste streams, such as organic solvents with strong oxidizers, can lead to fires, explosions, or the generation of toxic gases.
-
Action: Immediately upon generation, collect waste containing this compound in a designated hazardous waste container.
-
Rationale: Do not mix this waste with other chemical waste streams unless they are known to be compatible (e.g., other flammable alcohols).[8] Specifically, keep it separate from acids, bases, and oxidizing agents.[5][6]
Step 2: Containerization - The First Line of Defense
The integrity of the waste container is critical for preventing leaks and environmental contamination.
-
Action: Select a sturdy, leak-proof container made of a chemically compatible material. Borosilicate glass or high-density polyethylene (HDPE) are appropriate choices. The original product container is often a suitable option.[9][10]
-
Rationale: The container must not react with or be degraded by the chemical waste.[8] Ensure the container has a tightly fitting cap to prevent the release of vapors.[9][10] Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for vapor expansion.[8]
Step 3: Accurate and Comprehensive Labeling
Clear labeling is a non-negotiable safety requirement that ensures all handlers are aware of the container's contents and associated hazards. An unlabeled container is a significant safety risk.
-
Action: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "Waste this compound" and any other components in the mixture. Avoid using abbreviations or chemical formulas.[10]
-
The approximate concentrations of the components.
-
The primary hazard(s), e.g., "Combustible Liquid".
-
The date accumulation started (the day the first waste was added).
-
-
Rationale: This information is required for regulatory compliance and is essential for the safety of lab personnel and the technicians at the waste disposal facility.[7]
Step 4: Safe Temporary Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are mandated to ensure hazardous materials are kept in a controlled environment away from general work areas and ignition sources.[7][8]
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the direct control of laboratory personnel.[7]
-
Rationale: The SAA should be located away from heat, sparks, open flames, or any other potential ignition sources.[5][11][12] The container should be placed within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[9]
Step 5: Arranging for Professional Disposal
Hazardous waste must be handled by a licensed and certified waste management facility. Laboratory personnel should never attempt to dispose of this chemical waste themselves.
-
Action: Once the waste container is full or has been in storage for the maximum allowed time (per your institution's policy, often between 90 days and one year), arrange for a pickup with your institution's Environmental Health & Safety (EHS) office or a contracted professional hazardous waste disposal service.[5][8]
-
Rationale: Professional services have the equipment and expertise to transport, treat, and dispose of chemical waste in a manner that is safe, environmentally sound, and compliant with all federal, state, and local regulations.[5] They also provide documentation certifying that the waste has been disposed of correctly, which is crucial for regulatory compliance.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the logical progression for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital to mitigate risks.
-
Minor Spill: For a small spill that you are trained and equipped to handle, alert others in the area. Wearing appropriate Personal Protective Equipment (PPE), including gloves and eye protection, absorb the spill with an inert absorbent material (e.g., sand, vermiculite, or a chemical spill pad).[11][13] Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it according to the protocol above.[11]
-
Major Spill: For a large spill, or any spill you are not comfortable handling, evacuate the area immediately.[6] Alert others and activate your facility's emergency response plan by contacting your EHS office or emergency services.[6]
By adhering to this comprehensive disposal protocol, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific knowledge is conducted responsibly from the beginning of an experiment to the end of a chemical's lifecycle.
References
- Vertex AI Search. (n.d.). Ethanol Disposal In Laboratories | Collect and Recycle.
- Sigma-Aldrich. (n.d.). 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol.
- Sigma-Aldrich. (n.d.). This compound | 4677-18-3.
- Thermo Fisher Scientific. (2023, October 12). SAFETY DATA SHEET.
- Sigma-Aldrich. (2015, July 9). Safety Data Sheet.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2010, November 25). SAFETY DATA SHEET.
- Fisher Scientific. (2009, April 24). SAFETY DATA SHEET.
- Stanford Environmental Health & Safety. (n.d.). Ethanol Factsheet.
- Merck. (n.d.). This compound.
- ChemicalBook. (n.d.). 4677-18-3(2-(TETRAHYDRO-PYRAN-4-YL)-ETHANOL) Product Description.
- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- Carl ROTH. (n.d.). Safety Data Sheet: Ethanol.
- NOAA. (n.d.). ETHANOL - CAMEO Chemicals.
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A Researcher's Guide to Handling 2-(Tetrahydro-2H-pyran-4-yl)ethanol: A Focus on Personal Protective Equipment
In the landscape of drug discovery and chemical research, the safe handling of reagents is paramount. This guide provides essential safety and operational protocols for 2-(Tetrahydro-2H-pyran-4-yl)ethanol (also known as Tetrahydro-2H-pyran-4-ylmethanol, CAS No. 14774-37-9), a common laboratory chemical. As a Senior Application Scientist, my objective is to offer not just a list of rules, but a framework of understanding, ensuring that safety protocols are both followed and understood.
Understanding the Hazard Profile
Before any personal protective equipment (PPE) is selected, a thorough understanding of the substance's physical, chemical, and toxicological properties is critical. This initial risk assessment is the foundation of a safe laboratory environment.
This compound is classified as a combustible liquid.[1] Its primary hazards include the risk of serious eye irritation and potential skin irritation upon contact.[1][2] Vapors may also cause respiratory irritation.[2] Therefore, the core safety strategy revolves around preventing contact with eyes and skin, and minimizing inhalation of vapors, especially in poorly ventilated areas or when the substance is heated.
| Property | Data | Source |
| Physical State | Liquid | [1] |
| Classification | Combustible Liquid | [1] |
| Primary Hazards | Causes serious eye irritation, May cause skin and respiratory irritation | [1][2] |
| Flash Point | 108 °C (226.4 °F) - closed cup (data for a similar compound) |
The Core Principle: Multi-Layered Protection
No single piece of PPE can protect against all hazards.[3] A comprehensive safety strategy employs multiple layers of protection, starting from the most fundamental and building up based on the specific procedure and associated risks. The selection of PPE is not a static choice but a dynamic decision based on the experiment's scale, conditions, and potential for unforeseen events.
Essential PPE for Routine Handling
For standard laboratory operations involving this compound at room temperature and in a well-ventilated area (such as a chemical fume hood), the following PPE is mandatory.
The risk of serious eye irritation necessitates robust eye protection.[1] Standard safety glasses with side shields offer a minimum level of protection, but for handling liquids that can splash, more comprehensive coverage is required.
-
Protocol :
-
Always wear chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166.[1] Goggles provide a seal around the eyes, offering superior protection from splashes compared to safety glasses.
-
For larger volumes (>1L) or procedures with a higher risk of splashing, a face shield should be worn in addition to chemical splash goggles.[4] This provides a full barrier for the face.[5]
-
Ensure eyewash stations are readily accessible and have been tested within the last month.[1][6]
-
Chemically resistant gloves are crucial to prevent skin contact.[5] The choice of glove material is critical, as no single material is impervious to all chemicals.
-
Protocol :
-
Select gloves made of nitrile or neoprene. These materials generally offer good resistance to alcohols and ethers.
-
Inspect gloves for any signs of degradation, punctures, or tears before each use.[7]
-
Practice the "double-gloving" technique for added protection, especially during procedures involving larger quantities or extended handling times.
-
Remove gloves using the proper technique (peeling them off from the cuff without touching the outer contaminated surface with bare skin) and dispose of them in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
A flame-resistant lab coat is the standard for protecting skin and personal clothing from accidental spills.
-
Protocol :
-
Wear a long-sleeved, flame-resistant lab coat that is fully buttoned.
-
For procedures with a significant risk of splashing, consider using a chemically resistant apron over the lab coat.
-
Ensure lab coats are laundered regularly and separately from personal clothing. Contaminated lab coats should be professionally cleaned or disposed of as hazardous waste.
-
Closed-toe shoes made of a non-porous material are mandatory in any laboratory setting to protect against spills and falling objects.[8] Perforated shoes or sandals are strictly prohibited.[8]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from storage to disposal.
-
Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize vapor inhalation.[9]
-
Store containers tightly closed in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1][7]
-
Ground and bond containers and receiving equipment during transfers to prevent static discharge, which can ignite combustible vapors.[10]
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) office immediately.
-
For small, manageable spills, wear your full standard PPE, including respiratory protection if vapors are significant.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbent material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[10]
-
Clean the spill area thoroughly.
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.[11]
-
Contaminated PPE : Used gloves, disposable aprons, and heavily contaminated lab coats must be disposed of as hazardous chemical waste. Place them in a designated, labeled, and sealed waste container.[12]
-
Chemical Waste : Unused or waste this compound must be collected in a compatible, properly labeled hazardous waste container.[11] Never pour this chemical down the drain.[10]
-
Empty Containers : Empty containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[11][13] After rinsing, the original label should be defaced, and the container can be disposed of in the regular trash or glass waste, depending on the material.[13]
By integrating this procedural guidance with a deep understanding of the "why" behind each safety measure, researchers can build a robust culture of safety, ensuring that scientific advancement and personal well-being go hand in hand.
References
- Sigma-Aldrich.2-(Tetrahydro-2H-pyran-2-yloxy)
- Sigma-Aldrich.
- Sigma-Aldrich.
- Fisher Scientific.Safety Data Sheet for 4-(Hydroxymethyl)tetrahydropyran (CAS 14774-37-9).
- CHEMM.Personal Protective Equipment (PPE).
- Bernardo Ecenarro.Recommended PPE to handle chemicals.
- ChemicalBook.2-(tetrahydro-2H-pyran-3-yl)
- Connor, T. H. (2006).Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Fisher Scientific.
- Thermo Fisher Scientific.
- PharmaState Academy.(2019). Personal Protective Equipment (PPEs)- Safety Guideline.
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- University of California, Santa Barbara.(2012).
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- University of Otago.Laboratory chemical waste disposal guidelines.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
